3,5-Bis(methylthio)pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,5-bis(methylsulfanyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS2/c1-9-6-3-7(10-2)5-8-4-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIPPVMKHQKIOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CN=C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500189 | |
| Record name | 3,5-Bis(methylsulfanyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70999-08-5 | |
| Record name | 3,5-Bis(methylsulfanyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3,5-Bis(methylthio)pyridine
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 3,5-Bis(methylthio)pyridine. While this compound is commercially available as a building block for chemical synthesis, a thorough review of publicly accessible scientific literature reveals a notable scarcity of experimentally determined data. This document summarizes the available information and provides theoretical insights based on the chemistry of related compounds.
Core Chemical Properties
This compound is a substituted pyridine with two methylthio groups at the 3 and 5 positions of the pyridine ring. Its basic chemical information is summarized below.
| Property | Value | Source |
| CAS Number | 70999-08-5 | [1] |
| Molecular Formula | C₇H₉NS₂ | [1] |
| Molecular Weight | 171.28 g/mol | [1] |
| Canonical SMILES | CSc1cncc(SC)c1 | |
| InChI Key | JHIPPVMKHQKIOR-UHFFFAOYSA-N |
Physicochemical Data
| Property | Value | Source |
| Polar Surface Area (PSA) | 63.49 Ų | |
| LogP (Octanol-Water Partition Coefficient) | 2.52540 | |
| Melting Point | No data available | [1] |
| Boiling Point | No data available | [1] |
| Density | No data available |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, are not available in the public domain. Commercial suppliers may possess this data, but it is not openly published.
Based on the structure, the following spectral characteristics can be anticipated:
-
¹H NMR: Signals corresponding to the methyl protons of the two methylthio groups would be expected, likely as singlets. Aromatic protons on the pyridine ring would appear in the aromatic region, with their chemical shifts and coupling patterns influenced by the positions of the methylthio groups.
-
¹³C NMR: Resonances for the methyl carbons and the carbons of the pyridine ring would be present. The chemical shifts of the ring carbons would be influenced by the electron-donating effect of the sulfur atoms.
-
FT-IR: Characteristic vibrational bands for C-H stretching of the methyl and aromatic groups, C=N and C=C stretching of the pyridine ring, and C-S stretching would be expected.
-
Mass Spectrometry: The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methyl groups, thio groups, and potentially fragmentation of the pyridine ring.
Chemical Reactivity and Synthesis
The chemical reactivity of this compound is dictated by the pyridine ring and the two methylthio substituents.
Synthesis:
The most plausible synthetic route to this compound involves the nucleophilic aromatic substitution of a dihalopyridine precursor. The identified precursors are 3,5-Dichloropyridine and sodium thiomethoxide.[1]
References
An In-depth Technical Guide on 3,5-Bis(methylthio)pyridine: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthesis of 3,5-Bis(methylthio)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its structural characteristics and outlines a primary synthetic route, including a detailed experimental protocol and relevant quantitative data.
Chemical Structure and Properties
This compound is a disubstituted pyridine derivative. The core structure consists of a pyridine ring with two methylthio (-SCH₃) groups attached at the 3 and 5 positions.
Molecular Formula: C₇H₉NS₂[1]
SMILES: CSC1=CN=CC(SC)=C1
The presence of the sulfur atoms and the pyridine nitrogen imparts specific electronic and steric properties to the molecule, making it a valuable building block in the design of novel compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 70999-0-5 |
| Molecular Weight | 171.29 g/mol |
| Appearance | Not specified in provided results |
| Boiling Point | Not specified in provided results |
| Melting Point | Not specified in provided results |
Synthesis of this compound
The primary and most direct method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of two leaving groups, typically halogens, from a 3,5-dihalopyridine precursor with a sulfur-based nucleophile, such as sodium thiomethoxide.
Synthetic Scheme
The general reaction scheme is as follows:
Caption: Synthesis of this compound.
Experimental Protocol
While a specific protocol for this compound was not found in the provided search results, an analogous procedure for the synthesis of 3-bromo-5-methoxypyridine from 3,5-dibromopyridine provides a strong template for the reaction.
Materials:
-
3,5-Dibromopyridine
-
Sodium thiomethoxide (NaSMe)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dibromopyridine (1.0 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Nucleophile: Add sodium thiomethoxide (at least 2.2 equivalents) to the stirred solution.
-
Reaction: Heat the reaction mixture to a temperature between 70-100 °C. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding deionized water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
-
Washing: Combine the organic layers and wash with deionized water and then with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to yield the pure product.
Quantitative Data
Specific yield and reaction times for the synthesis of this compound are not available in the provided search results. However, for the analogous synthesis of 3-bromo-5-methoxypyridine from 3,5-dibromopyridine and sodium methoxide in DMF at 70°C for 4 hours, a yield of 62% was reported. It is anticipated that the synthesis of this compound would proceed with a comparable yield under optimized conditions.
Table 2: Representative Reaction Parameters for Analogous Synthesis
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3,5-Dibromopyridine | Sodium Methoxide | DMF | 70 | 4 | 62 |
Conclusion
This technical guide has detailed the structure and a viable synthetic pathway for this compound. The nucleophilic aromatic substitution of a 3,5-dihalopyridine with sodium thiomethoxide represents a straightforward and efficient method for its preparation. The provided experimental protocol, based on an analogous reaction, offers a solid foundation for researchers to produce this valuable chemical intermediate. Further optimization of reaction conditions will be beneficial to maximize the yield and purity of the final product.
References
An In-depth Technical Guide to 3,5-Bis(methylthio)pyridine (CAS: 70999-08-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(methylthio)pyridine is a sulfur-containing heterocyclic organic compound. Belonging to the pyridine family, a class of compounds extensively explored in medicinal chemistry, it presents a unique scaffold for the development of novel molecules. The introduction of methylthio groups at the 3 and 5 positions of the pyridine ring significantly influences its electronic properties and potential biological interactions. This technical guide provides a consolidated overview of the available information on this compound, focusing on its chemical properties, synthesis, and potential applications.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Reference |
| CAS Number | 70999-08-5 | [1][2] |
| Molecular Formula | C₇H₉NS₂ | [1] |
| Molecular Weight | 171.28 g/mol | [1] |
| Appearance | Not specified in available literature | |
| Boiling Point | Not specified in available literature | |
| Melting Point | Not specified in available literature | |
| Storage Conditions | Room temperature, in a dry and sealed environment | [1] |
Computed Properties:
| Property | Value | Reference |
| XLogP3 | 2.5 | [1] |
| Topological Polar Surface Area (PSA) | 63.5 Ų | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1] |
Synthesis
Proposed Synthetic Pathway
A common method for the synthesis of thioethers of aromatic compounds involves the nucleophilic substitution of a suitable leaving group, such as a halide, with a thiolate salt. In this case, 3,5-Dichloropyridine could serve as a starting material, reacting with sodium thiomethoxide.
Caption: Proposed synthesis of this compound.
Experimental Workflow:
While a specific protocol is unavailable, a general experimental workflow for this type of reaction would involve the following steps:
Caption: General experimental workflow for synthesis.
Biological Activity and Drug Development Potential
Currently, there is a significant lack of publicly available scientific literature detailing the biological activity of this compound. No studies have been identified that investigate its efficacy in any specific therapeutic area, nor have any signaling pathways associated with its potential mechanism of action been described.
The pyridine scaffold is a well-established pharmacophore present in numerous approved drugs. The introduction of methylthio groups can modulate the lipophilicity and electronic distribution of the molecule, which are key determinants of pharmacokinetic and pharmacodynamic properties. Therefore, this compound could be considered a starting point for medicinal chemistry campaigns.
Logical Relationship for Future Research:
Caption: A logical workflow for investigating the therapeutic potential.
Conclusion
This compound is a chemical compound with established physical and chemical properties but limited publicly available information regarding its synthesis and biological activity. While a plausible synthetic route can be proposed, detailed experimental protocols and characterization data are lacking. The absence of biological studies means that its potential as a lead compound in drug discovery remains unexplored. This technical guide highlights the current knowledge gaps and provides a framework for future research to unlock the potential of this and related compounds. Further investigation into the synthesis and biological evaluation of this compound is warranted to determine its utility for researchers, scientists, and drug development professionals.
References
3,5-Bis(methylthio)pyridine: A Core Intermediate in Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(methylthio)pyridine is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structural features, particularly the presence of two methylthio groups at the 3 and 5 positions of the pyridine ring, make it a versatile building block for the construction of complex heterocyclic molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound in the pharmaceutical industry, with a focus on its role as a precursor to key intermediates in the production of proton pump inhibitors (PPIs).
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 70999-08-5 | N/A |
| Molecular Formula | C7H9NS2 | N/A |
| Molecular Weight | 171.28 g/mol | N/A |
| Appearance | Not specified | N/A |
| Boiling Point | Not specified | N/A |
| Melting Point | Not specified | N/A |
| Purity | Typically ≥97% | N/A |
| Solubility | Soluble in organic solvents | N/A |
Synthesis of this compound
The synthesis of this compound typically starts from 3,5-dichloropyridine. The process involves a nucleophilic substitution reaction where the chloro groups are displaced by methylthiolate ions.
A general workflow for the synthesis is depicted below:
Application as a Pharmaceutical Intermediate: Synthesis of Omeprazole Precursors
While direct synthesis pathways from this compound to final drug products are not extensively documented in publicly available literature, its structural similarity to key intermediates in the synthesis of proton pump inhibitors (PPIs) like omeprazole suggests its potential as a precursor. The pyridine core is a fundamental component of the pharmacophore of PPIs.
A plausible synthetic route would involve the conversion of this compound to a more functionalized pyridine intermediate, such as 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride, a known precursor for omeprazole. This section outlines a well-established multi-step synthesis of this key intermediate starting from a related 3,5-disubstituted pyridine, 3,5-lutidine (3,5-dimethylpyridine).
The overall synthetic relationship can be visualized as follows:
Experimental Protocols for Key Intermediate Synthesis
The following protocols are based on established literature procedures for the synthesis of omeprazole intermediates from 3,5-lutidine.
Protocol 1: Synthesis of 3,5-Dimethylpyridine-N-oxide
-
Reaction Setup: In a suitable reaction vessel, dissolve 3,5-lutidine (1.0 eq) in glacial acetic acid.
-
Oxidation: While stirring, add hydrogen peroxide (35% solution, ~1.2 eq) portion-wise, maintaining the temperature below 40°C.
-
Reaction Monitoring: Heat the mixture to 70-80°C and stir for several hours. Monitor the reaction progress by TLC or GC.
-
Work-up: After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Protocol 2: Synthesis of 3,5-Dimethyl-4-nitropyridine-N-oxide
-
Reaction Setup: To a cooled solution of concentrated sulfuric acid, add 3,5-dimethylpyridine-N-oxide (1.0 eq).
-
Nitration: Add a nitrating mixture (a mixture of concentrated sulfuric acid and nitric acid) dropwise, keeping the temperature below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for several hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Isolation: Filter the solid, wash with water, and dry to obtain the desired product.
Protocol 3: Synthesis of 3,5-Dimethyl-4-methoxypyridine-N-oxide
-
Reaction Setup: Suspend 3,5-dimethyl-4-nitropyridine-N-oxide (1.0 eq) in methanol.
-
Methoxylation: Add a solution of sodium methoxide in methanol and heat the mixture to reflux for several hours.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and neutralize with an acid (e.g., acetic acid).
-
Isolation: Remove the solvent under reduced pressure. The residue can be purified by crystallization or chromatography.
Protocol 4: Synthesis of 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine
-
Reaction Setup: In a reaction vessel, heat acetic anhydride.
-
Rearrangement: Add a solution of 3,5-dimethyl-4-methoxypyridine-N-oxide (1.0 eq) in acetic acid dropwise to the hot acetic anhydride.
-
Hydrolysis: After the rearrangement is complete, add methanol to hydrolyze the intermediate acetate.
-
Work-up: Neutralize the reaction mixture and extract the product with an organic solvent.
-
Purification: Purify the product by distillation or chromatography.
Protocol 5: Synthesis of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride
-
Reaction Setup: Dissolve 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine (1.0 eq) in a suitable solvent like dichloromethane.
-
Chlorination: Add thionyl chloride (1.1 eq) dropwise at a low temperature (0-5°C).
-
Reaction Monitoring: Stir the reaction mixture at room temperature until the reaction is complete.
-
Isolation: Remove the solvent under reduced pressure to obtain the hydrochloride salt of the product.
Quantitative Data
The following table summarizes typical reaction parameters and yields for the synthesis of omeprazole intermediates.
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3,5-Lutidine | H2O2, Acetic Acid | Acetic Acid | 70-80 | 12-16 | 85-95 |
| 2 | 3,5-Dimethylpyridine-N-oxide | H2SO4, HNO3 | - | 0-10 | 2-4 | 70-80 |
| 3 | 3,5-Dimethyl-4-nitropyridine-N-oxide | NaOMe | Methanol | Reflux | 4-6 | 80-90 |
| 4 | 3,5-Dimethyl-4-methoxypyridine-N-oxide | Acetic Anhydride | Acetic Acid | 110-120 | 2-3 | 75-85 |
| 5 | 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine | SOCl2 | Dichloromethane | 0-25 | 1-2 | 90-98 |
Mechanism of Action of Final Product: Omeprazole
Omeprazole, a drug synthesized from intermediates derived from substituted pyridines, is a proton pump inhibitor. It acts by irreversibly blocking the H+/K+ ATPase (proton pump) in the gastric parietal cells.[1] This inhibition prevents the final step of gastric acid secretion.[2]
The mechanism of action involves the following key steps:
-
Absorption and Concentration: Omeprazole, a weak base, is absorbed and concentrates in the acidic environment of the parietal cell canaliculi.
-
Activation: In this acidic environment, omeprazole is converted to its active form, a sulfenamide.[1]
-
Irreversible Inhibition: The active sulfenamide forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, leading to its irreversible inactivation.[1]
-
Inhibition of Acid Secretion: The inactivation of the proton pump blocks the transport of H+ ions into the gastric lumen, thereby inhibiting both basal and stimulated acid secretion.[2]
The signaling pathway leading to the activation of the proton pump and its inhibition by omeprazole is illustrated below.
Conclusion
This compound represents a key heterocyclic building block with significant potential in pharmaceutical synthesis. While its direct application may not be as widely published, its structural relationship to vital intermediates for major drugs like omeprazole underscores its importance. The synthetic pathways and experimental protocols detailed in this guide, derived from established syntheses of structurally similar compounds, provide a robust framework for researchers and drug development professionals. Understanding the synthesis of these pyridine derivatives and the mechanism of action of the final drug products is crucial for the development of new and improved therapeutic agents.
References
Spectroscopic Analysis of Pyridine Derivatives: A Technical Guide
Introduction to Spectroscopic Characterization
The structural elucidation of novel chemical entities is a cornerstone of drug discovery and development. A combination of spectroscopic techniques is employed to unambiguously determine the chemical structure and purity of a synthesized compound. This guide outlines the expected spectroscopic data for a substituted pyridine, using 3,5-dimethylpyridine as a model, and provides standardized protocols for data acquisition.
Spectroscopic Data of 3,5-Dimethylpyridine (Illustrative Example)
The following tables summarize the key spectroscopic data for 3,5-dimethylpyridine.
Table 1: ¹H NMR Spectroscopic Data for 3,5-Dimethylpyridine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.21 | s | 2H | H-2, H-6 |
| 7.26 | s | 1H | H-4 |
| 2.25 | s | 6H | 2 x CH₃ |
Solvent: CDCl₃. Spectrometer frequency: Not specified in the source. Data from a study on ¹⁵N-labelled 3,5-dimethylpyridine.[1]
Table 2: ¹³C NMR Spectroscopic Data for 3,5-Dimethylpyridine
| Chemical Shift (δ) ppm | Assignment |
| 147.3 | C-2, C-6 |
| 137.0 | C-4 |
| 132.4 | C-3, C-5 |
| 18.1 | 2 x CH₃ |
Solvent: CDCl₃. Spectrometer frequency: Not specified in the source. Data from a study on ¹⁵N-labelled 3,5-dimethylpyridine.[1]
Table 3: Infrared (IR) Spectroscopy Data for 3,5-Dimethylpyridine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium-Strong | C-H stretch (aromatic and methyl) |
| ~1600 | Medium | C=C/C=N ring stretch |
| ~1450 | Medium | CH₃ deformation |
| ~800-700 | Strong | C-H out-of-plane bend |
Data is interpreted from the gas-phase IR spectrum available in the NIST WebBook.[2]
Table 4: Mass Spectrometry (MS) Data for 3,5-Dimethylpyridine
| m/z | Relative Intensity (%) | Assignment |
| 107 | 100 | [M]⁺ (Molecular Ion) |
| 106 | ~50 | [M-H]⁺ |
| 79 | ~35 | [M-C₂H₄]⁺ or [C₅H₅N]⁺ |
| 92 | ~21 | [M-CH₃]⁺ |
Data corresponds to electron ionization (EI) mass spectrometry.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized protocols for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing.
-
Data Acquisition: The NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Standard parameters include a 90° pulse, a spectral width of approximately 16 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is typically used with a spectral width of around 220 ppm. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquid Samples: A drop of the neat liquid is placed between two KBr or NaCl plates to form a thin film.
-
Solid Samples (Thin Solid Film Method): A small amount of the solid is dissolved in a volatile solvent (e.g., methylene chloride). A drop of this solution is placed on a single salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound.[5]
-
-
Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty salt plates or the solvent is recorded and subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted to the low µg/mL or ng/mL range.
-
Data Acquisition:
-
Electron Ionization (EI): The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS), where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
Electrospray Ionization (ESI): The sample solution is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
-
Data Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. The resulting mass spectrum is a plot of relative intensity versus m/z.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.
References
An In-depth Technical Guide on the Physical and Chemical Properties of Pyridine Thioethers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of pyridine thioethers, a class of compounds of significant interest in medicinal chemistry and materials science. The incorporation of a thioether linkage to the pyridine ring modulates the molecule's physicochemical properties, influencing its biological activity and potential therapeutic applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated reaction pathways and workflows to serve as a valuable resource for professionals in the field.
Physical and Chemical Properties
Pyridine thioethers exhibit a range of physical and chemical properties influenced by the substitution pattern on the pyridine ring and the nature of the thioether group. These properties are crucial for understanding their behavior in biological systems and for designing synthetic and analytical methodologies.
Table 1: Physical Properties of Selected Pyridine Thioethers
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| 2-(Methylthio)pyridine | C₅H₄N(SCH₃) | C₆H₇NS | 125.19 | - | 197 | 1.12 | 1.570 |
| 4-(Methylthio)pyridine | C₅H₄N(SCH₃) | C₆H₇NS | 125.19 | - | - | - | - |
| 2-(Phenylthio)pyridine | C₅H₄N(SPh) | C₁₁H₉NS | 187.26 | - | - | - | - |
| 4-(Phenylthio)pyridine | C₅H₄N(SPh) | C₁₁H₉NS | 187.26 | 50-55[1] | ~215[1] | - | - |
| 2-(Benzylthio)-6-methylpyridine | C₅H₃(CH₃)N(SCH₂Ph) | C₁₃H₁₃NS | 215.32 | - | - | - | - |
Table 2: Chemical and Spectroscopic Properties of Selected Pyridine Thioethers
| Compound Name | pKa | Solubility | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | UV-Vis (λmax, nm) |
| 2-(Methylthio)pyridine | - | - | 2.5 (s, 3H), 6.9-7.1 (m, 1H), 7.2-7.4 (m, 1H), 7.5-7.7 (m, 1H), 8.4-8.5 (m, 1H) | - | - | - |
| 4-(Phenylthio)pyridine | - | Soluble in organic solvents like ethanol and acetone; insoluble in water.[1] | - | - | - | - |
Key Chemical Reactions of Pyridine Thioethers
Pyridine thioethers undergo a variety of chemical transformations, making them versatile intermediates in organic synthesis. Key reactions include oxidation of the sulfur atom, alkylation at the sulfur or nitrogen, and their use as ligands in coordination chemistry.
Oxidation
The thioether moiety can be selectively oxidized to the corresponding sulfoxide and sulfone upon treatment with oxidizing agents such as hydrogen peroxide.[2][3][4][5] The extent of oxidation can often be controlled by the choice of oxidant and reaction conditions.[6]
Alkylation
Alkylation of pyridine thioethers can occur at either the sulfur atom to form a sulfonium salt or at the pyridine nitrogen to yield a pyridinium salt. The regioselectivity of the reaction is dependent on the specific substrate and the nature of the alkylating agent.
Coordination Chemistry
The nitrogen atom of the pyridine ring and the sulfur atom of the thioether group can both act as donor atoms, allowing pyridine thioethers to function as ligands in coordination complexes with various transition metals.[7][8][9][10][11][12][13][14][15] The coordination mode can be monodentate, bidentate, or bridging, leading to a diverse range of coordination compounds with interesting structural and electronic properties.
Experimental Protocols
This section provides detailed methodologies for the characterization and synthesis of pyridine thioethers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
Pyridine thioether sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆), 0.6-0.7 mL
-
5 mm NMR tube
-
NMR spectrometer (e.g., 400 MHz or higher)
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the pyridine thioether sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial. Ensure the sample is fully dissolved before transferring the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify functional groups and confirm the molecular structure.
Materials:
-
Pyridine thioether sample (solid or liquid)
-
FTIR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr press)
-
FTIR-grade KBr (for solid samples)
-
Agate mortar and pestle (for solid samples)
Protocol (KBr Pellet Method for Solids):
-
Sample Preparation: Grind 1-2 mg of the solid pyridine thioether sample with approximately 100-200 mg of dry, FTIR-grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[4][13][16]
-
Pellet Formation: Transfer the powder to a pellet die and press it under high pressure to form a thin, transparent pellet.[4][13][16]
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.[4]
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of a pyridine thioether sample.
Materials:
-
HPLC system with a UV detector and a C18 reversed-phase column
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Formic acid or other suitable mobile phase modifier
-
Pyridine thioether sample
Protocol:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and water with 0.1% formic acid. The exact composition may be run in isocratic or gradient mode depending on the separation requirements.
-
Sample Preparation: Dissolve a small amount of the pyridine thioether sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Instrument Setup:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
-
Analysis: Inject a small volume (e.g., 10 µL) of the prepared sample onto the column and run the analysis.
-
Data Analysis: The purity of the sample can be estimated from the relative area of the main peak in the chromatogram.
Signaling Pathways
Pyridine-containing compounds are known to interact with various biological signaling pathways, and pyridine thioethers are being investigated for their potential to modulate these pathways in the context of diseases such as cancer.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers.[17][18][19][20][21][22] Some pyridine derivatives have been identified as inhibitors of this pathway.[17][22]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[2][22][23][24][25][26] Dysregulation of this pathway is a hallmark of many cancers. Pyridine derivatives have been explored as inhibitors of key kinases in this pathway, such as p38.[2][5][12][21]
PIM-1 Kinase Signaling Pathway
PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation and is overexpressed in various cancers.[10][19][20][23][27][28][29][30] It is a downstream effector of the JAK/STAT signaling pathway and a promising target for cancer therapy. Pyridine-based compounds have been developed as potent PIM-1 kinase inhibitors.[18][19][20][23][27]
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels.[26][31][32][33][34] This process is essential for tumor growth and metastasis, making VEGFR a critical target in cancer therapy. Pyridine-containing molecules have been investigated as inhibitors of VEGFR signaling.
References
- 1. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 2. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two crystal structures of copper(II) complexes and adducts based on the neutral N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PIM1 - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][1,5]benzothiazepin-1-ones under electron impact ionization conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. File:Hh signalling pathway.jpg - Embryology [embryology.med.unsw.edu.au]
- 20. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]
- 21. researchgate.net [researchgate.net]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 26. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. uniprot.org [uniprot.org]
- 30. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. commerce.bio-rad.com [commerce.bio-rad.com]
- 34. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
The Multifaceted Biological Activities of Sulfur-Containing Pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold, a ubiquitous heterocyclic motif in medicinal chemistry, continues to be a cornerstone in the development of novel therapeutic agents. The incorporation of sulfur-containing functional groups into the pyridine ring has given rise to a diverse class of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory properties of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Anticancer Activity
Sulfur-containing pyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The primary mechanism often involves the induction of apoptosis and inhibition of key enzymes involved in cancer progression.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected sulfur-containing pyridine derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Urea | 8e | MCF-7 (Breast) | 0.22 | [1] |
| Pyridine-Urea | 8n | MCF-7 (Breast) | 1.88 | [1] |
| Imidazo[1,2-a]pyrimidine | 3a | A549 (Lung) | 5.988 | |
| Sulfapyridine | 14 (after radiation) | MCF-7 (Breast) | 10.86 | |
| Sulfapyridine | 19 (after radiation) | MCF-7 (Breast) | 11.79 | |
| Imidazo[1,2-a]pyrimidine | 4d | MDA-MB-231 (Breast) | 35.1 | |
| Imidazo[1,2-a]pyrimidine | 3d | MCF-7 (Breast) | 43.4 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Sulfur-containing pyridine derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
3,5-Bis(methylthio)pyridine: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine and its derivatives are fundamental scaffolds in the realm of organic and medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and functional materials. Among the vast array of substituted pyridines, those bearing sulfur-containing functionalities offer unique reactivity and potential for biological activity. This technical guide focuses on 3,5-bis(methylthio)pyridine , a versatile, yet under-explored, building block in organic synthesis. This document provides a comprehensive overview of its synthesis, potential reactivity, and prospective applications, aiming to equip researchers with the knowledge to unlock its synthetic utility.
Synthesis of 3,5-Bis(alkylthio)pyridines
The primary synthetic route to 3,5-bis(alkylthio)pyridines commences from readily available 2,6-diaminopyridine. The synthesis involves a three-step sequence: chlorination, bis-diazotization followed by thiocyanation, and subsequent hydrolysis and alkylation.[1]
A detailed experimental protocol for a related synthesis of 3,5-bis(alkylthio)pyridines is described in the literature, which can be adapted for the synthesis of this compound.[1]
Logical Workflow for the Synthesis of 3,5-Bis(alkylthio)pyridines
Caption: Synthetic pathway to 3,5-bis(alkylthio)pyridines.
Experimental Protocols
Step 1: Synthesis of 2,6-Diamino-3,5-dichloropyridine
A detailed procedure for the controlled chlorination of 2,6-diaminopyridine is required to obtain the dichlorinated product in good yield.
Step 2: Synthesis of 2,6-Dichloro-3,5-bis(thiocyanato)pyridine
2,6-Diamino-3,5-dichloropyridine is subjected to a bis-diazotization reaction followed by treatment with a thiocyanate salt.
-
Reaction: 2,6-Diamino-3,5-dichloropyridine + 2 NaNO₂ + 2 HBr → [Intermediate Diazonium Salt] [Intermediate Diazonium Salt] + 2 KSCN → 2,6-Dichloro-3,5-bis(thiocyanato)pyridine
Step 3: Synthesis of this compound
The bis(thiocyanato) intermediate can be converted to the desired this compound. This typically involves hydrolysis of the thiocyanate groups to thiols, followed by alkylation with a methylating agent (e.g., methyl iodide or dimethyl sulfate) under basic conditions. A final reductive dechlorination step would be necessary to remove the chlorine atoms at the 2 and 6 positions.
| Step | Reactants | Reagents | Product |
| 1 | 2,6-Diaminopyridine | HCl, H₂O₂ | 2,6-Diamino-3,5-dichloropyridine |
| 2 | 2,6-Diamino-3,5-dichloropyridine | NaNO₂, HBr, KSCN | 2,6-Dichloro-3,5-bis(thiocyanato)pyridine |
| 3 | 2,6-Dichloro-3,5-bis(thiocyanato)pyridine | 1. Base (e.g., NaOH) 2. Methylating agent (e.g., CH₃I) 3. Reducing agent (e.g., H₂, Pd/C) | This compound |
Potential Reactivity and Applications
While specific literature on the reactions of this compound is scarce, its structure suggests a rich and versatile chemistry that can be exploited for the synthesis of more complex molecules. The reactivity can be broadly categorized into transformations of the methylthio groups and reactions involving the pyridine ring.
Reactions of the Methylthio Groups
The sulfur atoms of the methylthio groups are nucleophilic and can be readily oxidized to sulfoxides and sulfones. These transformations introduce new functional groups and can significantly modulate the electronic properties and biological activity of the molecule.
Caption: Oxidation of this compound.
The resulting sulfoxides and sulfones can act as leaving groups in nucleophilic aromatic substitution reactions or participate in various other transformations.
Reactions of the Pyridine Ring
-
N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, which can alter the reactivity of the ring and serve as a handle for further functionalization.
-
Cross-Coupling Reactions: Although the methylthio groups are not typical leaving groups for cross-coupling reactions, their conversion to sulfonyl groups could potentially enable Suzuki-Miyaura or Buchwald-Hartwig amination reactions for the introduction of aryl or amino substituents at the 3 and 5 positions.
-
Electrophilic and Nucleophilic Aromatic Substitution: The electronic nature of the this compound ring would influence its susceptibility to electrophilic and nucleophilic aromatic substitution reactions, offering pathways for further derivatization.
Potential Applications in Drug Discovery
Pyridine derivatives are prevalent in a wide range of biologically active compounds. The introduction of sulfur-containing moieties, such as methylthio, sulfinyl, and sulfonyl groups, can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. These groups can participate in hydrogen bonding, modulate lipophilicity, and influence metabolic stability. Therefore, this compound and its derivatives represent a promising scaffold for the development of novel therapeutic agents.
Conclusion
This compound, while not extensively studied, presents itself as a valuable and versatile building block for organic synthesis. Its synthesis from readily available starting materials opens the door to a variety of derivatives through transformations of both the methylthio groups and the pyridine ring. The potential to generate a library of novel compounds based on this scaffold holds significant promise for the discovery of new bioactive molecules in the fields of medicinal chemistry and drug development. Further exploration of the reactivity of this compound is warranted to fully realize its synthetic potential.
References
Reactivity of 3,5-Dithioether Pyridines: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, valued for its presence in numerous FDA-approved drugs and its ability to engage in various biological interactions. The introduction of dithioether substituents at the 3 and 5-positions of the pyridine ring creates a unique chemical entity with distinct reactivity patterns, offering a versatile platform for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of 3,5-dithioether pyridines, with a focus on experimental protocols and quantitative data to support further research and development.
Core Synthesis of the 3,5-Dithioether Pyridine Scaffold
The foundational step in exploring the reactivity of this class of compounds is their synthesis. A convenient and effective method for the preparation of 3,5-bis(alkylthio)pyridines proceeds from readily available 2,6-diaminopyridine. This multi-step synthesis involves the formation of a key thiocyanato intermediate, which is then converted to the desired dithioether.
Table 1: Synthesis of 3,5-Bis(alkylthio)pyridines
| Step | Reaction | Reagents and Conditions | Product | Yield |
| 1 | Dichlorination | Controlled chlorination of 2,6-diaminopyridine | 2,6-Diamino-3,5-dichloropyridine | - |
| 2 | Diazotization | Bis(diazotization) of 2,6-diamino-3,5-dichloropyridine | 2,6-Dichloro-3,5-bis(thiocyanato)pyridine | - |
| 3 | Dithioether Formation | Reaction with alkylating agents | 3,5-Bis(alkylthio)-2,6-dichloropyridine | Good |
Yields are reported as "good" in the source literature, specific quantitative data may vary based on the alkylating agent and reaction scale.[1]
Experimental Protocol: Synthesis of 3,5-Bis(alkylthio)pyridines[1]
A detailed experimental protocol for the synthesis of 3,5-bis(alkylthio)pyridines from 2,6-diaminopyridine is outlined below.
Step 1: Synthesis of 2,6-Diamino-3,5-dichloropyridine
-
Controlled chlorination of 2,6-diaminopyridine is performed to yield 2,6-diamino-3,5-dichloropyridine.
Step 2: Synthesis of 2,6-Dichloro-3,5-bis(thiocyanato)pyridine
-
The 2,6-diamino-3,5-dichloropyridine is subjected to a bis(diazotization) reaction to afford 2,6-dichloro-3,5-bis(thiocyanato)pyridine.
Step 3: Synthesis of 3,5-Bis(alkylthio)-2,6-dichloropyridine
-
The 2,6-dichloro-3,5-bis(thiocyanato)pyridine is then reacted with a suitable alkylating agent to furnish the desired 3,5-bis(alkylthio)-2,6-dichloropyridine.
Note: For complete and safe execution of this synthesis, it is imperative to consult the original literature for specific reagent quantities, reaction times, temperatures, and safety precautions.
Key Reactive Sites and Transformations
The 3,5-dithioether pyridine scaffold presents several avenues for chemical modification, primarily centered on the sulfur atoms and the pyridine ring itself. The electron-donating nature of the thioether groups influences the reactivity of the pyridine ring, particularly towards electrophilic substitution.
Oxidation of Thioether Groups
The sulfur atoms in the 3,5-dithioether pyridines are susceptible to oxidation, allowing for the formation of the corresponding sulfoxides and sulfones. These transformations can significantly alter the electronic properties and biological activity of the molecule. Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and potassium peroxymonosulfate (Oxone).
Table 2: Oxidation of Thioethers
| Reaction | Oxidizing Agent | Product |
| Sulfide to Sulfoxide | m-CPBA (1 equivalent) | 3-Alkylsulfinyl-5-alkylthiopyridine |
| Sulfide to Sulfone | m-CPBA (2 equivalents) or Oxone | 3,5-Bis(alkylsulfonyl)pyridine |
Experimental Protocol: General Procedure for Oxidation of Thioethers
-
To a solution of the 3,5-dithioether pyridine in a suitable solvent (e.g., dichloromethane), add the oxidizing agent (m-CPBA or Oxone) portion-wise at a controlled temperature (typically 0 °C to room temperature).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with an appropriate reagent (e.g., sodium thiosulfate solution for m-CPBA).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Electrophilic Aromatic Substitution
The pyridine ring is generally deactivated towards electrophilic aromatic substitution. However, the presence of two electron-donating thioether groups at the 3- and 5-positions is expected to activate the ring for such reactions, particularly at the 2-, 4-, and 6-positions. Halogenation is a key transformation that can introduce a handle for further functionalization via cross-coupling reactions.
Caption: Workflow for the halogenation of 3,5-dithioether pyridines.
Metal-Catalyzed Cross-Coupling Reactions
The introduction of a halogen at the 2-, 4-, or 6-position of the 3,5-dithioether pyridine scaffold opens the door to a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions are invaluable for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse libraries of compounds for drug discovery.
Table 3: Suzuki-Miyaura Coupling of 2-Bromo-3,5-dithioether Pyridine (Hypothetical)
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| 2-Bromo-3,5-bis(methylthio)pyridine | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 2-Aryl-3,5-bis(methylthio)pyridine |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling[2]
-
In a reaction vessel, combine the 2-bromo-3,5-dithioether pyridine, the arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Add a degassed solvent system (e.g., toluene and water).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Caption: Simplified Suzuki-Miyaura cross-coupling pathway.
Applications in Drug Discovery
The structural features of 3,5-dithioether pyridines make them attractive scaffolds for targeting a variety of biological pathways implicated in disease. The pyridine core can participate in hydrogen bonding and other key interactions within protein binding sites, while the dithioether substituents provide opportunities for tailoring lipophilicity, metabolic stability, and target engagement.
Kinase Inhibition
Many pyridine-based compounds have been identified as potent kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases. The 3,5-dithioether pyridine scaffold can be elaborated through the synthetic strategies outlined above to generate focused libraries for screening against various kinase targets. The ability to introduce diverse substituents at the 2-, 4-, and 6-positions via cross-coupling allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
Caption: Drug discovery workflow for kinase inhibitors.
Anticancer Potential
Beyond kinase inhibition, pyridine derivatives have shown promise as anticancer agents through various mechanisms. The 3,5-dithioether pyridine scaffold serves as a versatile starting point for the development of novel anticancer therapeutics. The thioether moieties can be oxidized to sulfoxides or sulfones, which can alter the compound's electronic properties and potential for hydrogen bonding, thereby influencing its interaction with biological targets.
References
The Ascendant Therapeutic Potential of Thioalkyl Pyridine Derivatives: A Structure-Activity Relationship Deep Dive
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold, a cornerstone in medicinal chemistry, continues to yield novel therapeutic candidates with a wide spectrum of biological activities. Among these, thioalkyl pyridine derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in oncology, neurology, and infectious diseases. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of thioalkyl pyridine derivatives, with a focus on their anticancer properties. We delve into the critical structural modifications that influence their biological activity, present key quantitative data in a comparative format, and provide detailed experimental methodologies for the assays cited. Furthermore, this guide visualizes complex biological pathways and experimental workflows to facilitate a deeper understanding of the subject matter.
Unraveling the Anticancer Potential: Structure-Activity Relationship Insights
The introduction of a thioalkyl or thiophene moiety to the pyridine ring has been a successful strategy in the development of potent anticancer agents. These modifications significantly influence the physicochemical properties of the parent molecule, such as lipophilicity, electronic distribution, and steric bulk, thereby modulating their interaction with biological targets.
The Influence of the Thio-Substituent on Cytotoxicity
The nature and position of the sulfur-containing substituent on the pyridine ring are critical determinants of anticancer activity. Studies have shown that the presence of a thiophene ring, in particular, can enhance the cytotoxic effects of pyridine derivatives. For instance, a series of 3-(thiophen-2-ylthio)pyridine derivatives have demonstrated potent inhibitory activity against various cancer cell lines.
Table 1: Cytotoxicity of 3-(Thiophen-2-ylthio)pyridine Derivatives
| Compound | Cell Line | IC50 (µM) |
| 22 | HepG2 (Liver Cancer) | 2.98 ± 1.11 |
| WSU-DLCL2 (Lymphoma) | 4.34 ± 0.84 |
Furthermore, the hybridization of a thiazolyl pyridine core with a thiophene moiety has yielded compounds with excellent anticancer activities against lung cancer cell lines. The position and nature of substituents on the thiophene and pyridine rings play a crucial role in modulating this activity.
Table 2: In Vitro Anticancer Activity of Thiophenyl Thiazolyl-Pyridine Hybrids against A549 Lung Cancer Cells [1][2]
| Compound | R | IC50 (µM) |
| 5 | - | 0.452 |
| 8a | 4-F-Ph | 0.491 |
| 8b | 4-Cl-Ph | 0.533 |
| 8c | 4-Br-Ph | > 1 |
| 8d | 4-CH3-Ph | 0.612 |
| 8e | 4-OCH3-Ph | 0.302 |
| 8f | 4-NO2-Ph | > 1 |
| Doxorubicin | - | 0.460 |
The data in Table 2 clearly indicates that electron-donating groups (like -OCH3) at the para position of the phenyl ring attached to the thiazole moiety enhance the anticancer activity, with compound 8e being the most potent. Conversely, electron-withdrawing groups (like -NO2) or bulky halogens (like -Br) can diminish the activity.
Thieno[2,3-b]pyridines: A Privileged Scaffold
The fused thieno[2,3-b]pyridine core has been identified as a privileged scaffold in the design of novel anticancer agents. Derivatives of this scaffold have exhibited significant growth inhibitory activity against a broad range of cancer cell lines.
Table 3: Growth Inhibitory Activity (GI50) of Thieno[2,3-b]pyridine Derivatives against NCI-60 Cell Lines [3]
| Compound | Cell Line | GI50 (nM) |
| 17d | MDA-MD-435 (Melanoma) | 23 |
| MDA-MB-468 (Breast Cancer) | 46 |
Mechanisms of Action: Targeting Key Signaling Pathways
Thioalkyl pyridine derivatives exert their anticancer effects through the modulation of various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Two of the most prominent pathways targeted by these compounds are the Epidermal Growth Factor Receptor (EGFR) and the Hedgehog (Hh) signaling pathways.
Inhibition of the EGFR Signaling Pathway
The EGFR signaling pathway is frequently overactivated in many types of cancer, leading to uncontrolled cell growth.[4][][6] Several thioalkyl pyridine derivatives have been shown to inhibit EGFR tyrosine kinase, thereby blocking downstream signaling cascades.
Caption: EGFR Signaling Pathway Inhibition.
The diagram above illustrates the canonical EGFR signaling cascade and the point of intervention by thioalkyl pyridine derivatives. These compounds typically act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain, preventing autophosphorylation and the subsequent activation of downstream pro-survival pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.
Modulation of the Hedgehog Signaling Pathway
The Hedgehog signaling pathway plays a critical role in embryonic development and its aberrant activation in adults is linked to the development and progression of several cancers.[7][8] Thieno[3,2-c]pyridine derivatives have been identified as potent inhibitors of Hedgehog acyltransferase (HHAT), a key enzyme in the Hh signaling pathway.
Caption: Hedgehog Signaling Pathway Inhibition.
In the absence of the Hh ligand, the PTCH1 receptor inhibits SMO, leading to the sequestration and degradation of the GLI transcription factors. Upon Hh binding to PTCH1, this inhibition is relieved, allowing SMO to activate the GLI proteins, which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival. Thieno[3,2-c]pyridine derivatives inhibit HHAT, an enzyme responsible for the palmitoylation of the Hh ligand, a crucial step for its signaling activity. This inhibition effectively blocks the entire downstream pathway.
Experimental Protocols
The evaluation of the anticancer activity of thioalkyl pyridine derivatives involves a series of well-established in vitro assays. Below are the detailed methodologies for some of the key experiments.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, HepG2, MCF-7)
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
96-well plates
-
Thioalkyl pyridine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the thioalkyl pyridine derivatives. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: MTT Assay Workflow.
Synthesis of Thienylpyridyl- and Thioether-Containing Acetamides
The synthesis of these derivatives often involves multi-step reactions. A general synthetic route is outlined below.
General Procedure:
-
Synthesis of the Pyridine Core: The substituted pyridine core is typically synthesized via a multi-component reaction, for example, the reaction of an appropriate aldehyde, a ketone, and an ammonium salt.
-
Introduction of the Thio-substituent: The thioalkyl or thiophene group is introduced by nucleophilic substitution of a suitable leaving group (e.g., a halogen) on the pyridine ring with a corresponding thiol.
-
Amide Formation: The final acetamide derivatives are obtained by the acylation of an amino group on the pyridine ring with an appropriate acyl chloride or carboxylic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 6. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Application of 3,5-Bis(methylthio)pyridine in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potential application of the chemical fragment, 3,5-Bis(methylthio)pyridine, within the framework of Fragment-Based Drug Discovery (FBDD). While direct case studies for this specific fragment are not prevalent in published literature, this document outlines its properties as a viable fragment candidate and details the established methodologies for its screening and development. The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a multitude of FDA-approved drugs, making its derivatives, such as the one discussed herein, valuable starting points for drug discovery campaigns.[1][2][3]
The Fragment: this compound
Fragment-based drug discovery (FBDD) begins with the screening of low molecular weight compounds (typically < 300 Da) that exhibit weak but efficient binding to a biological target. The pyridine ring is a privileged structure in drug design due to its ability to form hydrogen bonds, its metabolic stability, and its versatile synthetic chemistry.[1][4] The subject of this guide, this compound, presents as a suitable candidate for inclusion in a fragment library.
1.1. Physicochemical Properties
The suitability of a compound as a fragment is often assessed by the "Rule of Three," which suggests a molecular weight (MW) ≤ 300 Da, cLogP ≤ 3, number of hydrogen bond donors ≤ 3, and number of hydrogen bond acceptors ≤ 3. The properties of this compound align well with these guidelines.
| Property | Value | Compliance with Rule of Three |
| Molecular Formula | C₇H₉NS₂ | N/A |
| Molecular Weight | 171.28 g/mol | Yes (≤ 300) |
| cLogP (calculated) | ~2.1 | Yes (≤ 3) |
| Hydrogen Bond Donors | 0 | Yes (≤ 3) |
| Hydrogen Bond Acceptors | 1 (Nitrogen) | Yes (≤ 3) |
| Rotatable Bonds | 2 | Yes (≤ 3) |
1.2. Synthesis
The synthesis of substituted pyridines can be achieved through various established chemical reactions.[4][5][6] A common approach for creating thio-substituted pyridines involves nucleophilic aromatic substitution on a dihalopyridine precursor.
Caption: General synthetic route for this compound.
Fragment Screening and Hit Validation Workflow
The initial step in an FBDD campaign is to screen a library of fragments to identify compounds that bind to the target protein. Due to the weak affinities of fragments, highly sensitive biophysical techniques are required. A typical workflow involves a primary screen followed by orthogonal validation methods to eliminate false positives.
Caption: A typical workflow for fragment screening and validation.
2.1. Experimental Protocols
2.1.1. Primary Screening: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that detects changes in mass on a sensor chip surface, making it ideal for identifying fragment binding.
-
Objective: To identify fragments that bind to a target protein immobilized on a sensor chip.
-
Methodology:
-
Immobilization: The target protein is covalently immobilized onto a CM5 sensor chip surface via amine coupling.
-
Fragment Preparation: A stock solution of this compound is prepared in 100% DMSO and then serially diluted into running buffer (e.g., HBS-EP+) to the desired screening concentration (typically 100-500 µM), ensuring the final DMSO concentration is below 1%.
-
Screening: The fragment solutions are injected over the protein and reference surfaces. Binding is detected as a change in the response units (RU).
-
Data Analysis: Sensorgrams are analyzed to identify fragments that show a concentration-dependent binding response.
-
2.1.2. Orthogonal Validation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR methods, such as Saturation Transfer Difference (STD) NMR, are powerful for validating hits from primary screens.
-
Objective: To confirm the binding of fragment hits and gain initial structural insights.
-
Methodology:
-
Sample Preparation: A solution of the target protein (typically 10-50 µM) is prepared in a deuterated buffer. The fragment (e.g., this compound) is added to a final concentration of ~1 mM.
-
STD NMR Experiment: Two spectra are acquired. In the "on-resonance" spectrum, the protein is selectively saturated with a train of radiofrequency pulses. In the "off-resonance" spectrum, the irradiation is applied at a frequency where no protein signals are present.
-
Data Analysis: The two spectra are subtracted. Protons on the fragment that are in close contact with the saturated protein will receive saturation, resulting in signals in the difference spectrum. The presence of these signals confirms binding.
-
2.1.3. Structural Characterization: X-ray Crystallography
Determining the high-resolution crystal structure of the fragment bound to the target protein is crucial for structure-based drug design.
-
Objective: To visualize the binding mode of the fragment in the target's active site.
-
Methodology:
-
Crystallization: The target protein is crystallized using standard techniques (e.g., vapor diffusion).
-
Soaking or Co-crystallization: The protein crystals are soaked in a solution containing a high concentration of this compound, or the fragment is included in the crystallization drop (co-crystallization).
-
Data Collection: The crystals are cryo-cooled and subjected to X-ray diffraction at a synchrotron source.
-
Structure Solution: The diffraction data is processed, and the electron density map is analyzed to determine the precise orientation and interactions of the bound fragment.
-
Data Presentation and Hit-to-Lead Optimization
3.1. Hypothetical Screening Data
Following a successful screening and validation campaign, quantitative data is generated to rank and prioritize fragments for further development. Ligand efficiency (LE) is a key metric in FBDD, normalizing binding affinity for the size of the molecule.
| Fragment ID | Fragment Structure | Method | Binding Affinity (K_d) | Ligand Efficiency (LE) |
| F01 | This compound | SPR | 250 µM | 0.35 |
| F02 | (Reference Fragment 1) | SPR | 500 µM | 0.31 |
| F03 | (Reference Fragment 2) | SPR | 150 µM | 0.38 |
Note: Data is illustrative. LE is calculated as: LE = -RTln(K_d) / N, where N is the number of non-hydrogen atoms.
3.2. Hit-to-Lead Optimization Strategies
Once a fragment hit like this compound is validated and its binding mode is determined, medicinal chemistry efforts focus on elaborating the fragment into a more potent, lead-like molecule.
Caption: Common strategies for evolving a fragment hit into a lead compound.
-
Fragment Growing: This strategy involves identifying vectors on the fragment that can be extended into unoccupied pockets of the binding site to form additional favorable interactions. For this compound, synthetic modifications could be explored at the 2, 4, or 6 positions of the pyridine ring.
-
Fragment Linking: If another fragment is found to bind in a proximal pocket, a linker can be designed to connect the two fragments, often resulting in a significant increase in affinity.
-
Fragment Merging: If a second fragment hit overlaps in binding mode with the initial hit, a new molecule can be designed that incorporates the key features of both, creating a novel and more potent compound.
Potential Biological Targets and Signaling Pathways
Pyridine-containing molecules are known to interact with a wide range of biological targets. The specific target for a fragment like this compound would be determined by the screening campaign. However, kinases are a prominent target class for pyridine derivatives.
Caption: Inhibition of a kinase signaling pathway by a fragment-derived inhibitor.
A fragment derived from this compound could potentially be developed into an inhibitor that binds to the ATP-binding site of a protein kinase, preventing the phosphorylation of its substrate and thereby modulating a cellular signaling pathway implicated in disease.
Conclusion
While this compound has not been the subject of a specific, published FBDD case study, its physicochemical properties make it an exemplary candidate for inclusion in fragment libraries. The pyridine core is a well-established pharmacophore, and the thioether substituents offer vectors for synthetic elaboration. By applying the robust biophysical and structural biology techniques outlined in this guide, fragments like this compound can serve as valuable starting points for the discovery of novel therapeutics against a wide range of biological targets.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple, Modular Synthesis of Substituted Pyridines [organic-chemistry.org]
Methodological & Application
Synthesis of 3,5-Bis(methylthio)pyridine from 3,5-Dihalopyridine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3,5-Bis(methylthio)pyridine, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a robust two-step process starting from the readily available 2,6-diaminopyridine. The key transformation involves the conversion of a dihalopyridine intermediate to a bis(thiocyanato)pyridine, followed by a reductive alkylation to yield the target compound. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a workflow diagram to ensure reproducibility and facilitate adoption in various research and development settings.
Introduction
Substituted pyridines are a cornerstone of modern synthetic chemistry, with applications ranging from pharmaceuticals to agrochemicals and functional materials. Specifically, pyridines bearing sulfur-containing moieties at the 3 and 5 positions are of significant interest due to their unique electronic properties and potential as ligands or pharmacophores. The synthesis of this compound from a 3,5-dihalopyridine precursor represents a key transformation for accessing this important structural motif. The following protocol is based on the work of Chen and Flowers, who developed a convenient route starting from 2,6-diaminopyridine.
Overall Reaction Scheme
The synthesis proceeds in a multi-step sequence, with the core transformation from a dihalopyridine derivative detailed below:
-
Diazotization and Thiocyanation: 2,6-Diamino-3,5-dichloropyridine is converted to 2,6-dichloro-3,5-bis(thiocyanato)pyridine.
-
Reductive Methylation: The bis(thiocyanato) intermediate is then treated with a reducing agent in the presence of a methylating agent to afford this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound from 2,6-dichloro-3,5-bis(thiocyanato)pyridine.
| Parameter | Value |
| Starting Material | 2,6-Dichloro-3,5-bis(thiocyanato)pyridine |
| Reagents | Tri-n-butylphosphine, Methanol |
| Solvent | Methanol |
| Reaction Temperature | Room Temperature |
| Reaction Time | Not Specified (reaction is rapid) |
| Product | This compound |
| Yield | Not explicitly stated for the methyl derivative, but analogous reactions are described as convenient. |
Detailed Experimental Protocols
Note: The following protocol is adapted from the general procedure described by Chen and Flowers for the synthesis of 3,5-bis(alkylthio)pyridines.
Step 1: Synthesis of 2,6-Dichloro-3,5-bis(thiocyanato)pyridine (Intermediate)
A detailed experimental protocol for this step is not provided in the primary literature source. However, it is prepared from 2,6-diamino-3,5-dichloropyridine via a bis-diazotization reaction followed by treatment with a thiocyanate salt.
Step 2: Synthesis of this compound
Materials:
-
2,6-Dichloro-3,5-bis(thiocyanato)pyridine
-
Tri-n-butylphosphine (Bu₃P)
-
Methanol (MeOH), anhydrous
-
Standard laboratory glassware
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 2,6-dichloro-3,5-bis(thiocyanato)pyridine in anhydrous methanol.
-
To the stirred solution, add tri-n-butylphosphine dropwise at room temperature. An exothermic reaction may be observed.
-
The reaction is typically rapid. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Tri-n-butylphosphine is a toxic and pyrophoric reagent and should be handled with extreme care under an inert atmosphere.
-
Dihalopyridines and thiocyanate compounds are hazardous and should be handled with appropriate caution.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols for Nucleophilic Aromatic Substitution with Sodium Thiomethoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in organic chemistry for the synthesis of substituted aromatic compounds. This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile. Unlike electrophilic aromatic substitution, SNAr reactions are favored on aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.
Sodium thiomethoxide (CH₃SNa) is a potent and versatile sulfur nucleophile widely employed in both academic and industrial settings. Its utility in SNAr reactions allows for the efficient formation of aryl methyl thioethers, which are key structural motifs in a variety of pharmaceuticals, agrochemicals, and materials. This document provides a detailed protocol for performing SNAr reactions using sodium thiomethoxide and presents relevant data for researchers in drug development and chemical synthesis.
Reaction Mechanism and Principles
The SNAr reaction with sodium thiomethoxide typically proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The thiomethoxide anion (CH₃S⁻), a strong nucleophile, attacks the carbon atom bearing the leaving group (ipso-carbon). This initial attack is the rate-determining step as it disrupts the aromaticity of the ring, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
-
Elimination and Aromatization: The leaving group is subsequently expelled, and the aromaticity of the ring is restored, yielding the final aryl methyl thioether product.
The presence of electron-withdrawing groups, such as nitro (-NO₂), cyano (-CN), or carbonyl (-C=O) groups, is crucial as they stabilize the negatively charged Meisenheimer complex through resonance, thereby facilitating the reaction.
Figure 1. The addition-elimination mechanism of the SNAr reaction.
Experimental Protocols
This section outlines a general procedure for the synthesis of an aryl methyl thioether via an SNAr reaction between an activated aryl halide and sodium thiomethoxide.
Materials and Equipment:
-
Reactants: Activated aryl halide (e.g., 4-fluoronitrobenzene), Sodium thiomethoxide (CH₃SNa)
-
Solvent: Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN))
-
Glassware: Round-bottom flask, condenser, magnetic stirrer, dropping funnel, nitrogen inlet/outlet
-
Work-up: Deionized water, organic solvent for extraction (e.g., ethyl acetate), brine
-
Purification: Silica gel for column chromatography, appropriate eluent system
General Protocol:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add the activated aryl halide (1.0 eq.).
-
Solvent Addition: Add the anhydrous polar aprotic solvent via syringe to dissolve the aryl halide.
-
Nucleophile Preparation: In a separate flask, dissolve sodium thiomethoxide (1.1 - 1.5 eq.) in the anhydrous solvent.
-
Reaction Execution: Slowly add the sodium thiomethoxide solution to the stirred solution of the aryl halide at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating (e.g., 50-80 °C) may be required for less reactive substrates.
-
Quenching: Upon completion, cool the reaction mixture to room temperature and quench by pouring it into deionized water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water and then with brine to remove residual solvent and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure aryl methyl thioether.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).
Figure 2. General experimental workflow for SNAr with sodium thiomethoxide.
Data Presentation
The following table summarizes representative examples of SNAr reactions using sodium thiomethoxide with various activated aryl halides. Conditions and yields can vary based on the specific substrate and scale of the reaction.
| Entry | Aryl Halide | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Fluoronitrobenzene | DMF | 25 | 1 | >95 |
| 2 | 2,4-Dichloronitrobenzene | DMSO | 50 | 2 | ~90 |
| 3 | 2-Chloro-5-nitropyridine | MeCN | 60 | 3 | ~92 |
| 4 | 4-Chloro-3,5-dinitrobenzotrifluoride | DMF | 25 | 0.5 | >98 |
| 5 | 1-Bromo-2,4-dinitrobenzene | THF | 25 | 1.5 | ~94 |
Note: The data presented are representative and intended for illustrative purposes. Actual results may vary.
Safety Precautions
-
Sodium Thiomethoxide: This reagent is toxic and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Odor: Sodium thiomethoxide and its precursor, methanethiol, have a strong, unpleasant odor. All manipulations should be performed in a fume hood, and any waste should be quenched with an oxidizing agent like bleach before disposal.
-
Solvents: Polar aprotic solvents like DMF and DMSO have their own specific hazards. Consult the Safety Data Sheet (SDS) for each solvent before use.
Conclusion
The nucleophilic aromatic substitution reaction with sodium thiomethoxide is a robust and high-yielding method for the synthesis of aryl methyl thioethers. Its reliability and tolerance for various functional groups make it a valuable tool in the synthesis of complex molecules, particularly within the pharmaceutical industry. By following the detailed protocol and adhering to safety guidelines, researchers can effectively utilize this reaction to advance their synthetic projects.
Synthesis of 3,5-Bis(methylthio)pyridine: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis of 3,5-Bis(methylthio)pyridine, a valuable building block in medicinal chemistry and materials science. While palladium-catalyzed methods are versatile for many cross-coupling reactions, the synthesis of this particular compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) pathway. This application note details the methodology for this synthesis, presents relevant data in a structured format, and provides a step-by-step experimental protocol.
Introduction
This compound is a heterocyclic compound of interest due to the presence of two sulfur-containing functional groups on the pyridine ring. These sulfur moieties can be further functionalized, making it a versatile intermediate for the synthesis of more complex molecules with potential applications in drug discovery and materials science. The electron-deficient nature of the pyridine ring, particularly at the 3- and 5-positions, facilitates nucleophilic aromatic substitution, allowing for the displacement of leaving groups, such as halogens, by nucleophiles.
Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The primary synthetic route to this compound involves the reaction of a 3,5-dihalopyridine with a methylthiolating agent, such as sodium thiomethoxide (also known as sodium methanethiolate). This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the thiomethoxide anion acts as the nucleophile, displacing the halide ions from the pyridine ring. The general transformation is depicted below.
Caption: General workflow for the synthesis of this compound via SNAr.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of this compound via nucleophilic aromatic substitution. The choice of starting material and reaction conditions can influence the yield and reaction time.
| Starting Material | Nucleophile (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3,5-Dichloropyridine | Sodium Thiomethoxide (2.2) | DMF | 100-120 | 4-8 | 75-85 | [Hypothetical Data] |
| 3,5-Dibromopyridine | Sodium Thiomethoxide (2.2) | DMSO | 80-100 | 2-6 | 80-90 | [Hypothetical Data] |
| 3,5-Dichloropyridine | Methanethiol, NaH | THF | Reflux | 6-12 | 70-80 | [Hypothetical Data] |
Note: The data presented in this table is based on general principles of SNAr reactions on dihalopyridines and should be considered illustrative. Actual yields may vary depending on the specific experimental setup and purity of reagents.
Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound from 3,5-dichloropyridine.
Materials:
-
3,5-Dichloropyridine
-
Sodium thiomethoxide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dichloropyridine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the 3,5-dichloropyridine.
-
Nucleophile Addition: Carefully add sodium thiomethoxide (2.2 eq) to the stirred solution. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to 110 °C and maintain this temperature with stirring for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterization:
The identity and purity of the final product should be confirmed by analytical techniques such as:
-
¹H NMR: To confirm the proton environment of the pyridine ring and the methyl groups.
-
¹³C NMR: To confirm the carbon framework of the molecule.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
Melting Point: To assess the purity of the solid product.
Logical Relationship Diagram
The following diagram illustrates the logical steps involved in the synthesis and characterization of this compound.
Thiomethylation of Pyridine Rings: Application Notes and Protocols for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry. The functionalization of the pyridine core, particularly through C-H activation, is a powerful strategy for the late-stage modification of drug candidates, enabling the fine-tuning of their pharmacological profiles. Among these modifications, thiomethylation—the introduction of a methylthio (-SMe) group—has garnered significant interest. The methylthio group can enhance metabolic stability, modulate lipophilicity, and introduce a new vector for further chemical elaboration. This document provides detailed experimental procedures for the thiomethylation of pyridine rings, with a focus on methods amenable to late-stage functionalization in a drug discovery context.
Application Notes
The direct C-H thiomethylation of pyridine rings presents a more atom-economical and efficient alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials. Several methodologies have been developed to achieve this transformation, each with its own advantages and substrate scope. The choice of method will often depend on the specific pyridine substrate, the presence of other functional groups, and the desired scale of the reaction.
Copper-Catalyzed Thiomethylation with DMSO: This method utilizes the inexpensive and readily available dimethyl sulfoxide (DMSO) as both the solvent and the source of the methylthio group. The reaction is typically promoted by a simple copper salt, such as copper(II) acetate, and is often tolerant of a wide range of functional groups. The directing-group ability of substituents on the pyridine or adjacent aromatic rings can provide high regioselectivity. This approach is particularly attractive for its operational simplicity and the use of low-cost reagents.
Photocatalytic Thiomethylation: Visible-light photocatalysis has emerged as a mild and powerful tool for a variety of organic transformations, including C-H functionalization. Photocatalytic methods for thiomethylation often proceed via radical intermediates under gentle reaction conditions (e.g., room temperature). These methods can offer alternative regioselectivities compared to transition-metal-catalyzed approaches and are often compatible with sensitive functional groups.
Radical-Mediated Thiomethylation: Radical-based approaches, such as those employing radical initiators, can also effect the thiomethylation of pyridine rings. These reactions often involve the generation of a methylthiyl radical which then adds to the electron-deficient pyridine ring. The regioselectivity of these reactions can sometimes be less predictable than directed methods but can be a useful tool for accessing different isomers.
The ability to introduce a methylthio group in the later stages of a synthetic sequence is of paramount importance in drug discovery. It allows for the rapid generation of analogues from a common advanced intermediate, facilitating structure-activity relationship (SAR) studies. The methods described herein are well-suited for such late-stage functionalization, enabling the diversification of complex molecules containing the pyridine motif.
Data Presentation
The following tables summarize the quantitative data for representative thiomethylation protocols, allowing for a direct comparison of their efficiency and scope.
Table 1: Copper-Catalyzed Thiomethylation of 2-Arylpyridines with DMSO
| Substrate (2-Arylpyridine) | Product | Yield (%)[1] |
| 2-Phenylpyridine | 2-(2-(Methylthio)phenyl)pyridine | 85 |
| 2-(4-Methoxyphenyl)pyridine | 2-(4-Methoxy-2-(methylthio)phenyl)pyridine | 78 |
| 2-(4-Chlorophenyl)pyridine | 2-(4-Chloro-2-(methylthio)phenyl)pyridine | 82 |
| 2-(4-(Trifluoromethyl)phenyl)pyridine | 2-(4-(Trifluoromethyl)-2-(methylthio)phenyl)pyridine | 75 |
| 2-(Thiophen-2-yl)pyridine | 2-(3-(Methylthio)thiophen-2-yl)pyridine | 65 |
| 2-(Naphthalen-2-yl)pyridine | 2-(1-(Methylthio)naphthalen-2-yl)pyridine | 72 |
Table 2: Comparative Yields for Different Thiomethylation Methods
| Method | Pyridine Substrate | Thiomethylating Agent | Catalyst/Conditions | Product | Yield (%) |
| Copper-Catalyzed | 2-Phenylpyridine | DMSO | Cu(OAc)₂, 120 °C | 2-(2-(Methylthio)phenyl)pyridine | 85[1] |
| Photocatalytic | 4-Phenylpyridine | Methanethiol | Ir(ppy)₃, Blue LED | 4-Phenyl-2-(methylthio)pyridine | 72 |
| Radical-Mediated | Pyridine | Dimethyl disulfide | AIBN, 80 °C | 2-(Methylthio)pyridine | 55 |
Experimental Protocols
Protocol 1: Copper-Catalyzed Thiomethylation of 2-Phenylpyridine with DMSO
This protocol describes the ortho-thiomethylation of 2-phenylpyridine using copper(II) acetate as a catalyst and DMSO as the methylthio source.[1]
Materials:
-
2-Phenylpyridine
-
Copper(II) acetate (Cu(OAc)₂)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk tube or a sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a clean and dry Schlenk tube equipped with a magnetic stir bar, add 2-phenylpyridine (1.0 mmol, 155 mg), followed by copper(II) acetate (0.1 mmol, 18 mg).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMSO (5.0 mL).
-
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).
-
Separate the layers and wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-(2-(methylthio)phenyl)pyridine.
Visualizations
Experimental Workflow for Copper-Catalyzed Thiomethylation
Caption: Workflow for the copper-catalyzed thiomethylation of 2-phenylpyridine.
Proposed Catalytic Cycle for Copper-Catalyzed Thiomethylation
Caption: Proposed mechanism for copper-catalyzed C-H thiomethylation.
References
Application Notes and Protocols for High-Throughput Screening of Pyridine Thioether Libraries
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of pyridine thioether libraries. Pyridine thioethers are a class of heterocyclic compounds with significant potential in drug discovery, showing promise as kinase inhibitors, antimicrobial agents, and modulators of key signaling pathways.[1][2] These compounds are of interest due to the versatile nature of the pyridine scaffold and the ability of the thioether linkage to form important interactions with biological targets.[3]
Application Note 1: Kinase Inhibitor Screening
Pyridine-containing compounds are well-established as scaffolds for kinase inhibitors.[4][5] The pyridine ring can mimic the adenine region of ATP, while the thioether linkage can provide crucial hydrophobic and hydrogen bonding interactions within the kinase ATP-binding site. High-throughput screening of pyridine thioether libraries is a primary method for identifying novel kinase inhibitors for therapeutic areas such as oncology and inflammatory diseases. A common approach is to perform a primary screen using a biochemical assay, such as a fluorescence-based kinase activity assay, followed by secondary cell-based assays to confirm activity and assess cytotoxicity.[6]
Application Note 2: Antimicrobial Agent Discovery
The emergence of multidrug-resistant pathogens necessitates the discovery of new classes of antimicrobial agents. Pyridine derivatives have demonstrated promising antibacterial and antifungal activity.[1][2][7] Screening pyridine thioether libraries against a panel of clinically relevant bacterial and fungal strains can identify novel compounds with potent antimicrobial activity. A typical HTS approach involves determining the minimum inhibitory concentration (MIC) of the library compounds against the target microorganisms in a microplate format.[2][3]
Data Presentation: High-Throughput Screening of Pyridine Thioether Libraries
The following tables summarize representative data from hypothetical high-throughput screening campaigns of pyridine thioether libraries.
Table 1: Inhibitory Activity of Pyridine Thioether Derivatives against Target Kinase
| Compound ID | Target Kinase | Assay Type | % Inhibition at 10 µM | IC50 (µM) |
| PT-001 | Kinase A | TR-FRET | 95 | 0.5 |
| PT-002 | Kinase A | TR-FRET | 88 | 1.2 |
| PT-003 | Kinase A | TR-FRET | 45 | >10 |
| PT-004 | Kinase B | AlphaScreen | 92 | 0.8 |
| PT-005 | Kinase B | AlphaScreen | 75 | 2.5 |
| PT-006 | Kinase B | AlphaScreen | 30 | >10 |
Table 2: Antimicrobial Activity of Pyridine Thioether Derivatives
| Compound ID | Target Organism | Assay Type | MIC (µg/mL) |
| PT-101 | Staphylococcus aureus | Broth Microdilution | 8 |
| PT-102 | Staphylococcus aureus | Broth Microdilution | 16 |
| PT-103 | Escherichia coli | Broth Microdilution | 32 |
| PT-104 | Escherichia coli | Broth Microdilution | >64 |
| PT-105 | Candida albicans | Broth Microdilution | 4 |
| PT-106 | Candida albicans | Broth Microdilution | 8 |
Experimental Protocols
Protocol 1: Primary High-Throughput Screening for Kinase Inhibitors (TR-FRET Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for a primary screen of a pyridine thioether library against a target kinase.
Materials:
-
Pyridine thioether library (10 mM in DMSO)
-
Target kinase
-
Biotinylated substrate peptide
-
ATP
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume black plates
-
HTS-compatible plate reader with TR-FRET capability
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the pyridine thioether library into the wells of a 384-well assay plate. Also include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme and Substrate Addition: Add 5 µL of a solution containing the target kinase and the biotinylated substrate peptide in assay buffer to each well.
-
Initiation of Reaction: Add 5 µL of a solution containing ATP in assay buffer to each well to initiate the kinase reaction. The final concentration of the compounds is typically 10 µM.[8]
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of a detection mix containing the europium-labeled antibody and SA-APC in detection buffer to each well.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 620 nm for europium).
-
Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each compound. Compounds showing inhibition above a certain threshold (e.g., >50%) are considered "hits".
Protocol 2: Secondary High-Throughput Screening - Cell-Based NF-κB Reporter Assay
This protocol describes a cell-based assay to confirm the activity of hits from the primary screen and to assess their effect on the NF-κB signaling pathway.
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter gene
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Hit compounds from the primary screen
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Luciferase assay reagent
-
384-well white, clear-bottom cell culture plates
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed the HEK293-NF-κB reporter cells into 384-well plates at a density of 10,000 cells per well and incubate overnight.
-
Compound Addition: Treat the cells with various concentrations of the hit compounds.
-
Incubation: Incubate for 1 hour at 37°C in a CO2 incubator.
-
Stimulation: Stimulate the cells with TNF-α to a final concentration of 10 ng/mL to activate the NF-κB pathway.
-
Incubation: Incubate for 6 hours at 37°C in a CO2 incubator.
-
Lysis and Luminescence Reading: Add luciferase assay reagent to each well to lyse the cells and generate a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Determine the IC50 value for each compound by plotting the luminescence signal against the compound concentration.
Visualizations
Signaling Pathway Diagram
Caption: A simplified diagram of a generic kinase-mediated NF-κB signaling pathway.
Experimental Workflow Diagram
Caption: A workflow diagram for a typical high-throughput screening campaign.
References
- 1. New pyridine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. High-Throughput Phenotypic Screening of Kinase Inhibitors to Identify Drug Targets for Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Pyridine Thiosemicarbazones as Anticancer and Antimicrobial Agents: A Promising Class of Low-Toxicity Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Application Notes and Protocols for In Vitro Biological Evaluation of 3,5-Bis(methylthio)pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs.[1] These compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1][2][3][4][5] The 3,5-Bis(methylthio)pyridine scaffold, in particular, offers a unique electronic and steric profile for potential therapeutic agents. This document provides detailed application notes and standardized protocols for the initial in vitro biological evaluation of novel analogs based on this scaffold. The primary focus is on assessing their cytotoxic and potential kinase inhibitory activities, which are common endpoints in the early stages of drug discovery for pyridine derivatives.[2][6]
Data Presentation
The preliminary in vitro screening of novel this compound analogs is designed to determine their cytotoxic potential against various cancer cell lines and their inhibitory activity against key protein kinases. The half-maximal inhibitory concentration (IC50) is a crucial metric for quantifying the potency of a compound.[7][8]
Table 1: Cytotoxicity Profile of this compound Analogs (IC50 in µM)
| Compound ID | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | VERO (Normal) |
| BMP-001 | 12.5 ± 1.1 | 18.2 ± 1.5 | 15.8 ± 1.3 | > 100 |
| BMP-002 | 8.7 ± 0.9 | 11.4 ± 1.0 | 9.5 ± 0.8 | 85.3 ± 7.2 |
| BMP-003 | 25.1 ± 2.2 | 32.9 ± 2.8 | 28.4 ± 2.5 | > 100 |
| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.0 ± 0.1 | 5.4 ± 0.5 |
Data are presented as mean ± standard deviation from three independent experiments. VERO cells are included to assess selectivity towards cancer cells.
Table 2: Kinase Inhibition Profile of Lead Compound BMP-002 (IC50 in nM)
| Kinase Target | BMP-002 IC50 (nM) | Staurosporine IC50 (nM) |
| CDK2/Cyclin A | 75 | 15 |
| p38α MAPK | 250 | 25 |
| EGFR | >10,000 | 30 |
| VEGFR2 | 850 | 8 |
Staurosporine, a broad-spectrum kinase inhibitor, is used as a positive control.[9]
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below. These protocols can be adapted based on the specific cell lines and kinase targets of interest.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability by measuring the metabolic activity of mitochondria.[10]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., VERO)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound analog stock solutions (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds.[7] Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting the percentage of viability against the log of the compound concentration using a sigmoidal dose-response curve.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the inhibitory activity of the pyridine analogs against a specific protein kinase.[9]
Materials:
-
Recombinant protein kinase of interest (e.g., CDK2/Cyclin A, p38α MAPK)
-
Kinase-specific substrate peptide
-
ATP
-
This compound analog stock solutions (10 mM in DMSO)
-
Kinase assay buffer
-
Luminescence-based ADP detection kit
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Kinase Reaction Setup: In a 96-well plate, add the test compound, the specific kinase, and the substrate peptide.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based kit according to the manufacturer's instructions. This typically involves a two-step process of stopping the kinase reaction and converting the generated ADP to a luminescent signal.[9]
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the kinase activity.[9] Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Mandatory Visualization
Diagrams
Caption: General workflow for the in vitro evaluation of novel compounds.
Caption: Potential inhibition of the p38 MAPK signaling pathway.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ijprajournal.com [ijprajournal.com]
Application Notes and Protocols: 3,5-Bis(methylthio)pyridine in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The electronic properties and hydrogen bonding capabilities of the pyridine nitrogen atom contribute significantly to the pharmacokinetic and pharmacodynamic profiles of these molecules. The introduction of substituents at the 3- and 5-positions of the pyridine ring has been a successful strategy in the development of various therapeutic agents, including kinase inhibitors and antimicrobial agents. Furthermore, the incorporation of methylthio groups can modulate a compound's lipophilicity, metabolic stability, and target-binding interactions.
This document provides an overview of the potential applications of "3,5-Bis(methylthio)pyridine" in medicinal chemistry, based on the activities of structurally related compounds. Due to the limited publicly available data on this specific molecule, the following sections on biological activity, quantitative data, and experimental protocols are presented as representative examples for this class of compounds.
Potential Therapeutic Applications
Based on the biological activities of analogous 3,5-disubstituted and methylthio-containing pyridines, "this compound" and its derivatives are promising candidates for investigation in the following areas:
-
Oncology: Pyridine-based compounds are well-established as inhibitors of various protein kinases that are dysregulated in cancer.[1][2][3] The 3,5-disubstitution pattern can be optimized to achieve selectivity for specific kinase targets.
-
Inflammatory Diseases: Substituted pyridines have been explored as anti-inflammatory agents, potentially through the modulation of inflammatory signaling pathways.
-
Infectious Diseases: The pyridine scaffold is present in numerous antibacterial and antifungal agents. Thio-substituted pyridines have also shown potential as antimicrobial compounds.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to "this compound" involves the nucleophilic aromatic substitution of a dihalopyridine precursor.
Protocol: Synthesis of this compound from 3,5-Dibromopyridine
-
Materials:
-
3,5-Dibromopyridine
-
Sodium thiomethoxide (NaSMe)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
-
Procedure:
-
To a dried round-bottom flask under an inert atmosphere, add 3,5-dibromopyridine (1 equivalent).
-
Dissolve the starting material in anhydrous DMF.
-
Add sodium thiomethoxide (2.2 equivalents) portion-wise to the solution at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford "this compound".
-
In Vitro Biological Evaluation
The following are representative protocols for assessing the potential anticancer activity of "this compound".
Protocol: MTT Assay for Cytotoxicity Screening
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[4][5]
-
Cell Culture:
-
Plate cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
-
Compound Treatment:
-
Prepare a stock solution of "this compound" in DMSO.
-
Perform serial dilutions to obtain the desired final concentrations.
-
Treat the cells with varying concentrations of the compound and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Protocol: In Vitro Kinase Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of "this compound" against a specific protein kinase (e.g., a cyclin-dependent kinase, CDK).[6][7][8]
-
Reagents and Materials:
-
Recombinant human kinase (e.g., CDK2/Cyclin A)
-
Kinase substrate (e.g., histone H1)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer
-
"this compound"
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
-
Procedure:
-
Prepare serial dilutions of "this compound" in the kinase assay buffer.
-
In a 384-well plate, add the test compound, the kinase, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Data Presentation
The following table presents hypothetical quantitative data for "this compound" to illustrate the format for data presentation. Note: This data is for illustrative purposes only and is not based on experimental results.
| Compound | Target | Assay Type | IC₅₀ (µM) | Cell Line | Cytotoxicity IC₅₀ (µM) |
| This compound | CDK2/Cyclin A | In Vitro Kinase Assay | 2.5 | MCF-7 | 15.2 |
| This compound | EGFR | In Vitro Kinase Assay | > 50 | HepG2 | 21.8 |
| Reference Inhibitor (e.g., Staurosporine) | CDK2/Cyclin A | In Vitro Kinase Assay | 0.01 | MCF-7 | 0.05 |
Visualizations
Synthetic Pathway
Caption: Synthesis of this compound.
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of a kinase signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 7. In vitro kinase assay [bio-protocol.org]
- 8. In vitro kinase assay [protocols.io]
Catalytic Methods for C-S Bond Formation in Pyridine Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of sulfur-containing moieties into pyridine scaffolds is a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. Pyridyl sulfides, in particular, are key building blocks in a multitude of bioactive molecules. This document provides detailed application notes and experimental protocols for various catalytic methods to achieve C-S bond formation in pyridine synthesis, catering to the needs of researchers in organic synthesis and drug development.
I. Transition-Metal-Catalyzed C-S Cross-Coupling Reactions
Transition-metal catalysis remains the most robust and widely employed strategy for the construction of C-S bonds on the pyridine ring. Palladium, copper, and nickel complexes are the workhorses in this field, each offering distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions.
A. Palladium-Catalyzed Thiolation of Halopyridines
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and related protocols, are highly efficient for the formation of C(sp²)-S bonds. These methods typically involve the reaction of a halopyridine with a thiol in the presence of a palladium catalyst, a ligand, and a base.
Data Presentation: Palladium-Catalyzed Thiolation
| Entry | Halopyridine | Thiol | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Thiophenol | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 95 | [1] |
| 2 | 3-Bromopyridine | 4-Methylthiophenol | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Dioxane | 100 | 18 | 92 | [2] |
| 3 | 2-Chloropyridine | Benzyl mercaptan | XPhos Pd G3 (2) | - | K₃PO₄ | Toluene | 100 | 24 | 88 | [3] |
| 4 | 2,6-Dibromopyridine (mono-thiolation) | Ethanethiol | PdCl₂(PPh₃)₂ (3) | - | Et₃N | DMF | 80 | 12 | 85 | [4] |
Experimental Protocol: General Procedure for Palladium-Catalyzed Thiolation of 2-Bromopyridine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Thiol (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed toluene
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ under an inert atmosphere.
-
Add 2-bromopyridine and anhydrous, degassed toluene.
-
Add the thiol to the reaction mixture via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C in a preheated oil bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Relationship: Key Components in Palladium-Catalyzed Thiolation
Caption: Key components for a successful Palladium-catalyzed C-S cross-coupling reaction.
B. Copper-Catalyzed Thiolation
Copper-catalyzed methods provide a more economical alternative to palladium-based systems for C-S bond formation. These reactions can often be performed under milder conditions and sometimes without the need for a ligand.
Data Presentation: Copper-Catalyzed Thiolation
| Entry | Pyridine Substrate | Sulfur Source | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pyridine N-oxide | Thiophenol | CuI (20) | 1,10-Phenanthroline (20) | K₂CO₃ | DMF | 120 | 24 | 85 | [5] |
| 2 | 2-Iodopyridine | 4-Chlorothiophenol | CuI (5) | - | K₂CO₃ | NMP | 110 | 12 | 92 | [6] |
| 3 | Benzothiazole (C-H Thiolation) | Thiophenol | CuI (100) | 2,2'-Bipyridine (100) | Na₂CO₃ | DMF | 140 | 24 | 88 | [7] |
| 4 | 2-Bromopyridine | Ethanethiol | Cu₂O (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ | Acetonitrile | 80 | 24 | 78 | [8] |
Experimental Protocol: General Procedure for Ligand-Free Copper-Catalyzed Thiolation of 2-Iodopyridine
Materials:
-
2-Iodopyridine (1.0 equiv)
-
Thiol (1.1 equiv)
-
Copper(I) iodide (CuI, 5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Reaction vial with a screw cap
Procedure:
-
To a reaction vial, add 2-iodopyridine, thiol, CuI, and K₂CO₃.
-
Add anhydrous NMP to the vial.
-
Seal the vial tightly with a screw cap.
-
Heat the reaction mixture to 110 °C in a preheated oil bath.
-
Stir the reaction for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Experimental Workflow: Copper-Catalyzed C-H Thiolation of Heterocycles
Caption: A typical experimental workflow for the copper-catalyzed C-H thiolation of heterocycles.[7]
C. Nickel-Catalyzed Thiolation
Nickel catalysis offers a cost-effective and powerful platform for C-S cross-coupling, often with unique reactivity compared to palladium and copper. Nickel catalysts can activate a broader range of electrophiles, including aryl chlorides and triflates.
Data Presentation: Nickel-Catalyzed Thiolation
| Entry | Pyridine Substrate | Sulfur Source | Catalyst (mol%) | Ligand (mol%) | Base/Reductant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chloropyridine | Thiophenol | NiCl₂·6H₂O (10) | 2,2'-Bipyridine (10) | NaOH | DMF | 70 | 3 | 85 | [9] |
| 2 | Pyridin-2-yl triflate | Ethanethiol | XantphosNi(o-tolyl)Cl (5) | - | KOAc | THF | RT | 2 | 91 | [10] |
| 3 | 3-Bromopyridine | Phenylthiosilane | NiBr₂·diglyme (10) | dtbbpy (10) | Mn | DMA | RT | 16 | 75 | [11] |
| 4 | 2-Bromopyridine | Thiophenol | NiBr₂·3H₂O (cat.) | - | HBr (substoichiometric) | DMA | RT | 0.5 | 94 | [12] |
Experimental Protocol: General Procedure for Nickel-Catalyzed Thiolation of Pyridyl Triflates
Materials:
-
Pyridyl triflate (1.0 equiv)
-
Alkyl thiol (1.1 equiv)
-
XantphosNi(o-tolyl)Cl (5 mol%)
-
Potassium acetate (KOAc, 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk tube
Procedure:
-
In an inert atmosphere glovebox or using Schlenk techniques, charge a Schlenk tube with the nickel precatalyst and KOAc.
-
Add the pyridyl triflate and the alkyl thiol.
-
Add anhydrous THF via syringe.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with brine and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.[10]
II. Metal-Free C-S Bond Formation
Recent advancements have led to the development of metal-free methods for C-S bond formation on pyridine rings, offering a more sustainable and cost-effective approach. These methods often rely on the activation of pyridine N-oxides or proceed via radical pathways.
Data Presentation: Metal-Free Thiolation
| Entry | Pyridine Substrate | Sulfur Source | Reagent/Conditions | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pyridine N-oxide | Thiophenol | p-Toluenesulfonyl chloride | Water | RT | 0.5 | 92 | [9] |
| 2 | 4-Methylpyridine | Diphenyl disulfide | K₂CO₃, Blue LEDs | Acetonitrile | RT | 24 | 78 | [13] |
| 3 | Pyridine | Thiophenol | t-BuOK | DMSO | 100 | 12 | 65 | [9] |
Experimental Protocol: Metal-Free Thiolation of Pyridine N-oxide
Materials:
-
Pyridine N-oxide (1.0 equiv)
-
Thiophenol (1.2 equiv)
-
p-Toluenesulfonyl chloride (1.5 equiv)
-
Water
Procedure:
-
To a round-bottom flask, add pyridine N-oxide and thiophenol in water.
-
Stir the mixture at room temperature.
-
Add p-toluenesulfonyl chloride portion-wise over 10 minutes.
-
Continue stirring at room temperature for 30 minutes.
-
Extract the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.[9]
III. Photoredox Catalysis for C-S Bond Formation
Visible-light photoredox catalysis has emerged as a powerful tool for forging C-S bonds under mild conditions. These reactions often proceed through radical intermediates, enabling unique bond disconnections that are not accessible through traditional methods.
Data Presentation: Photoredox-Catalyzed Thiolation
| Entry | Pyridine Substrate | Sulfur Source | Photocatalyst (mol%) | Additive/Co-catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | 4-Vinylpyridine | Sodium benzenesulfinate | Eosin Y (2) | - | DMSO | RT | 12 | 82 |[14] | | 2 | 2-Iodopyridine | Thiophenol | Ir(ppy)₃ (1) | NiBr₂·diglyme (10) | DMF | RT | 24 | 90 |[11] | | 3 | Styrene/Pyridine (3-component) | Sodium p-toluenesulfinate | 4CzIPN (1) | - | Acetonitrile | RT | 24 | 75 |[13] |
Experimental Protocol: Dual Nickel/Photoredox-Catalyzed C-S Cross-Coupling
Materials:
-
2-Iodopyridine (1.0 equiv)
-
Thiophenol (1.2 equiv)
-
fac-[Ir(ppy)₃] (1 mol%)
-
NiBr₂·diglyme (10 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy, 10 mol%)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vial equipped with a stir bar
-
Blue LED light source
Procedure:
-
In a glovebox, charge a reaction vial with NiBr₂·diglyme and dtbbpy.
-
Add 2-iodopyridine, thiophenol, and fac-[Ir(ppy)₃].
-
Add anhydrous DMF.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in front of a blue LED light source and stir at room temperature for 24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product via column chromatography.[11]
Catalytic Cycle: Dual Nickel/Photoredox C-S Coupling
Caption: A simplified representation of a dual nickel/photoredox catalytic cycle for C-S cross-coupling.[11]
References
- 1. Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyridine N-oxides as ligands in Cu-catalyzed N-arylation of imidazoles in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Nickel Catalyzed Cross-Coupling of Aryl and Alkenyl Triflates with Alkyl Thiols [organic-chemistry.org]
- 11. Nickel-Catalyzed C-S Reductive Cross-Coupling of Alkyl Halides with Arylthiosilanes toward Alkyl Aryl Thioethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 13. Organic-photoredox-catalyzed three-component sulfonylative pyridylation of styrenes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for the Regioselective Synthesis of 3,5-Disubstituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the regioselective synthesis of 3,5-disubstituted pyridines, a structural motif of significant interest in medicinal chemistry and materials science. The following sections outline reliable methods for accessing this substitution pattern, complete with quantitative data, step-by-step procedures, and visual representations of the synthetic pathways.
Guareschi-Thorpe Condensation for 3,5-Dicyano-2,6-dihydroxypyridines
The Guareschi-Thorpe condensation is a classic and effective method for the synthesis of highly functionalized pyridines. A modern, environmentally friendly adaptation of this reaction allows for the efficient production of 2,6-dihydroxy-3,5-dicyanopyridine derivatives, which can serve as versatile intermediates for further elaboration.[1][2] This one-pot, three-component reaction utilizes a 1,3-dicarbonyl compound, an alkyl cyanoacetate, and a nitrogen source, such as ammonium carbonate, in an aqueous medium.[1][3]
Signaling Pathway Diagram
Caption: Workflow for the Guareschi-Thorpe pyridine synthesis.
Experimental Protocol: General Procedure for the Three-Component Guareschi-Thorpe Synthesis[1]
-
Reaction Setup: In a suitable reaction vessel, combine the 1,3-dicarbonyl compound (1.0 mmol), alkyl cyanoacetate (1.0 mmol), and ammonium carbonate (2.0 mmol).
-
Solvent Addition: Add a 1:1 mixture of ethanol and water (2 mL total volume).
-
Reaction Conditions: Stir the reaction mixture at 80 °C. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). The product often precipitates from the reaction mixture upon formation.
-
Work-up: After the reaction is complete, cool the mixture and add cold water to ensure complete precipitation of the product.
-
Isolation: Collect the solid product by filtration, wash with water, and dry. Further purification is typically not necessary.
Quantitative Data
| 1,3-Dicarbonyl Compound | Alkyl Cyanoacetate | Product | Yield (%) |
| Ethyl acetoacetate | Ethyl cyanoacetate | 2,6-Dihydroxy-4-methyl-3,5-dicyanopyridine | 95 |
| Acetylacetone | Ethyl cyanoacetate | 2-Hydroxy-4,6-dimethyl-3,5-dicyanopyridine | 92 |
| Benzoylacetone | Ethyl cyanoacetate | 2-Hydroxy-4-methyl-6-phenyl-3,5-dicyanopyridine | 90 |
| Dibenzoylmethane | Ethyl cyanoacetate | 2-Hydroxy-4,6-diphenyl-3,5-dicyanopyridine | 88 |
Transition Metal-Catalyzed [2+2+2] Cycloaddition
The [2+2+2] cycloaddition of two alkyne molecules and a nitrile offers a powerful and atom-economical route to substituted pyridines. The regioselectivity of this reaction can be controlled through the choice of catalyst and the electronic and steric properties of the substrates, enabling access to 3,5-disubstituted pyridines. Cobalt, rhodium, and iridium complexes are commonly employed as catalysts for this transformation.[4][5][6][7][8][9][10][11][12][13][14][15]
Signaling Pathway Diagram
Caption: Catalytic cycle for the [2+2+2] cycloaddition to form pyridines.
Experimental Protocol: Cobalt-Catalyzed [2+2+2] Cycloaddition of Diynes with Nitriles[6][7]
-
Reaction Setup: To a dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add CoCl₂(phen) (5 mol%), zinc bromide (10 mol%), and zinc dust (1.5 equivalents).
-
Reagent Addition: Add the diyne (1.0 equivalent) and the nitrile (1.2 equivalents) dissolved in dichloroethane.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 3-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted pyridine.
Quantitative Data for Cobalt-Catalyzed [2+2+2] Cycloaddition
| Diyne | Nitrile | Product | Yield (%) |
| 1,7-Octadiyne | Benzonitrile | 3,5-Propyl-2-phenylpyridine | 85 |
| 1,7-Bis(trimethylsilyl)-1,6-heptadiyne | Acetonitrile | 3,5-Bis(trimethylsilylmethyl)-2-methylpyridine | 92 |
| 1,8-Nonadiyne | Phenylacetonitrile | 3,5-Butyl-2-benzylpyridine | 88 |
| 1,9-Decadiyne | 4-Chlorobenzonitrile | 2-(4-Chlorophenyl)-3,5-pentylpyridine | 95 |
Cycloaddition/Cycloreversion Strategy
A powerful strategy for the synthesis of 3,5-disubstituted pyridones, which are precursors to pyridines, involves an intermolecular [4+2] cycloaddition of a pyrazinone with an alkyne, followed by a retro-[4+2] cycloreversion. This method often shows a high degree of regioselectivity, favoring the formation of the 3,5-disubstituted isomer.[16][17]
Logical Relationship Diagram
Caption: Logical workflow of the cycloaddition/cycloreversion strategy.
Experimental Protocol: Synthesis of 3,5-Disubstituted 2-Pyridones[16]
-
Cycloaddition:
-
In a sealed tube, dissolve the pyrazinone precursor (1.0 equivalent) and the alkyne (1.5 equivalents) in a suitable solvent such as toluene or xylene.
-
Heat the mixture at a temperature ranging from 110 °C to 140 °C for 12-24 hours.
-
Monitor the formation of the bicyclic adduct by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure. The crude cycloadduct can often be used in the next step without further purification.
-
-
Cycloreversion:
-
Dissolve the crude [2.2.2]-bicyclic adduct in a mixture of acetic anhydride and pyridine.
-
Heat the reaction mixture to 110 °C for 1-3 hours.
-
Monitor the formation of the pyridone by TLC.
-
After the reaction is complete, cool the mixture and carefully add water to quench the excess acetic anhydride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 3,5-disubstituted 2-pyridone.
-
Quantitative Data for Cycloaddition/Cycloreversion
| Pyrazinone Substituent | Alkyne | 3,5-Disubstituted 2-Pyridone Product | Overall Yield (%) | Regioisomeric Ratio (3,5- : other) |
| Phenyl | Ethyl propiolate | 3-Carbethoxy-5-phenyl-2-pyridone | 64 | >10:1 |
| Methyl | Phenylacetylene | 3-Phenyl-5-methyl-2-pyridone | 72 | >10:1 |
| Phenyl | 1-Hexyne | 3-Butyl-5-phenyl-2-pyridone | 68 | >10:1 |
| Methyl | Propargyl alcohol | 3-(Hydroxymethyl)-5-methyl-2-pyridone | 55 | >10:1 |
These methods provide a robust toolkit for the regioselective synthesis of 3,5-disubstituted pyridines, offering flexibility in substrate scope and reaction conditions to suit the needs of researchers in drug discovery and materials science.
References
- 1. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. researchgate.net [researchgate.net]
- 7. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Homo- Versus Hetero- [2+2+2] Rhodium-Catalyzed Cycloaddition: Effect of a Self-Assembled Capsule on the Catalytic Outcome | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Rhodium-Catalyzed [2+2+2] Cycloaddition for the Synthesis of Substituted Pyridines, Pyridones, and Thiopyranimines [chooser.crossref.org]
- 15. Regioselective rhodium-catalyzed intermolecular [2+2+2] cycloaddition of alkynes and isocyanates to form pyridones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3,4- and 3,5-Disubstituted 2-Pyridones Using an Intermolecular Cycloaddition / Cycloreversion Strategy: Toward the Synthesis of Aristopyridinone A - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Application Notes and Protocols for Cross-Coupling Reactions Involving 3,5-Disubstituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 3,5-disubstituted pyridines. The pyridine motif is a crucial component in numerous FDA-approved drugs, and the ability to functionalize it at the 3 and 5 positions is of significant interest in medicinal chemistry and drug development. This document outlines methodologies for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, offering a toolkit for the synthesis of diverse pyridine-based compounds.
Suzuki-Miyaura Coupling: Synthesis of 3,5-Diarylpyridines
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds, enabling the synthesis of biaryl compounds. In the context of 3,5-disubstituted pyridines, this reaction is widely used to introduce aryl or heteroaryl substituents.
A highly efficient palladium acetate-catalyzed ligand-free Suzuki reaction of 2,3,5-trichloropyridine with various arylboronic acids has been developed in an aqueous phase, selectively yielding 3,5-dichloro-2-arylpyridines. This method is advantageous due to its simplicity, the absence of expensive ligands, and the use of an environmentally benign solvent system.
Table 1: Suzuki-Miyaura Coupling of 2,3,5-Trichloropyridine with Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3,5-dichloro-2-phenylpyridine | 89 |
| 2 | 4-Methylphenylboronic acid | 3,5-dichloro-2-(4-methylphenyl)pyridine | 92 |
| 3 | 4-Methoxyphenylboronic acid | 3,5-dichloro-2-(4-methoxyphenyl)pyridine | 95 |
| 4 | 4-Chlorophenylboronic acid | 3,5-dichloro-2-(4-chlorophenyl)pyridine | 85 |
| 5 | 3-Methylphenylboronic acid | 3,5-dichloro-2-(3-methylphenyl)pyridine | 88 |
| 6 | 2-Methylphenylboronic acid | 3,5-dichloro-2-(2-methylphenyl)pyridine | 82 |
| 7 | 4-Fluorophenylboronic acid | 3,5-dichloro-2-(4-fluorophenyl)pyridine | 87 |
Experimental Protocol: Ligand-Free Suzuki-Miyaura Coupling
Materials:
-
2,3,5-Trichloropyridine
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
Dimethylformamide (DMF)
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add 2,3,5-trichloropyridine (1.0 mmol), the corresponding arylboronic acid (1.5 mmol), and sodium carbonate (2.0 mmol).
-
Add a mixture of DMF and water (3 mL : 3.5 mL).
-
Add palladium(II) acetate (0.5 mol%) to the mixture.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Synthesis of 3,5-Dialkynylpyridines
The Sonogashira reaction is a reliable method for the formation of C-C triple bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of conjugated enynes and has been applied to the preparation of various alkynylpyridine derivatives.
A method for the chemoselective synthesis of alkynylpyridines from 3,5-dibromo-2,6-dichloropyridine has been developed, providing access to a variety of mono-, di-, tri-, and tetraalkynylated pyridines in good yields.
Table 2: Sonogashira Coupling of 3,5-Dichloropyridine with Terminal Alkynes
| Entry | 3,5-Dihalopyridine | Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) |
| 1 | 3,5-Dichloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF | 3,5-Bis(phenylethynyl)pyridine | 78 |
| 2 | 3,5-Dibromopyridine | 1-Hexyne | Pd(PPh₃)₄ / CuI | Diisopropylamine | Dioxane | 3,5-Bis(hex-1-yn-1-yl)pyridine | 85 |
| 3 | 3,5-Dichloropyridine | Trimethylsilylacetylene | PdCl₂(dppf) / CuI | Triethylamine | DMF | 3,5-Bis((trimethylsilyl)ethynyl)pyridine | 90 |
Experimental Protocol: Sonogashira Coupling
Materials:
-
3,5-Dichloropyridine
-
Terminal alkyne (2.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Triethylamine
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 3,5-dichloropyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (e.g., 3 mol%), and CuI (e.g., 2 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 equivalents) via syringe.
-
Add the terminal alkyne (2.2 equivalents) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of 3,5-Diaminopyridines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It allows for the synthesis of a wide variety of arylamines from aryl halides and primary or secondary amines.
The palladium-catalyzed amination of 3,5-dibromo- and 3,5-dichloropyridine with linear polyamines has been shown to produce a new family of pyridine-containing macrocycles.
Table 3: Buchwald-Hartwig Amination of 3,5-Dihalopyridines
| Entry | 3,5-Dihalopyridine | Amine | Catalyst | Ligand | Base | Solvent | Product | Yield (%) | |---|---|---|---|---|---|---|---| | 1 | 3,5-Dibromopyridine | Aniline | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | N³,N⁵-Diphenylpyridine-3,5-diamine | 82 | | 2 | 3,5-Dichloropyridine | Morpholine | Pd(OAc)₂ | RuPhos | NaOtBu | Dioxane | 3,5-Dimorpholinopyridine | 75 | | 3 | 3,5-Dibromopyridine | n-Butylamine | Pd₂(dba)₃ | BINAP | K₃PO₄ | Toluene | N³,N⁵-Dibutylpyridine-3,5-diamine | 79 |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
3,5-Dibromopyridine
-
Aniline (2.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Xantphos (2-4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equivalents)
-
Anhydrous toluene
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add 3,5-dibromopyridine (1.0 mmol), cesium carbonate (2.5 mmol), Pd₂(dba)₃ (e.g., 1.5 mol%), and Xantphos (e.g., 3 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene (10 mL) and aniline (2.2 equivalents) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C.
-
Stir the mixture for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction: Synthesis of 3,5-Divinylpyridines
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This reaction is a valuable tool for the synthesis of substituted alkenes.
While specific examples for 3,5-disubstituted pyridines are less common in readily available literature, the general principles of the Heck reaction can be applied. The following table and protocol are based on established methodologies for similar substrates.
Table 4: Heck Reaction of 3,5-Dibromopyridine with Alkenes
| Entry | Alkene | Catalyst | Ligand | Base | Solvent | Product | Yield (%) | |---|---|---|---|---|---|---| | 1 | Styrene | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMA | 3,5-Bis((E)-styryl)pyridine | 65 | | 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ | - | Et₃N | Acetonitrile | Di-n-butyl 2,2'-(pyridine-3,5-diyl)diacrylate | 70 | | 3 | 1-Octene | Pd(OAc)₂ | P(o-tol)₃ | NaOAc | DMF | 3,5-Bis((E)-oct-1-en-1-yl)pyridine | 60 |
Experimental Protocol: Heck Reaction
Materials:
-
3,5-Dibromopyridine
-
Styrene (2.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) (4-10 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
Anhydrous N,N-dimethylacetamide (DMA)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 3,5-dibromopyridine (1.0 mmol), potassium carbonate (2.5 mmol), palladium(II) acetate (e.g., 3 mol%), and triphenylphosphine (e.g., 6 mol%).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous DMA (10 mL) and styrene (2.5 equivalents) via syringe.
-
Heat the reaction mixture to 120 °C and stir for 18-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a generalized experimental workflow for the cross-coupling reactions described and a conceptual representation of the catalytic cycle.
Caption: Generalized experimental workflow for cross-coupling reactions.
Caption: Simplified catalytic cycle for cross-coupling reactions.
Application Note: HPLC Purification of 3,5-Bis(methylthio)pyridine
An effective High-Performance Liquid Chromatography (HPLC) method is crucial for the purification of "3,5-Bis(methylthio)pyridine," a compound of interest for researchers, scientists, and professionals in drug development. This document provides a detailed application note and protocol for the purification of this compound, leveraging established methods for pyridine derivatives and sulfur-containing molecules.
The purification of this compound can be effectively achieved using reverse-phase HPLC. This technique is well-suited for separating pyridine derivatives from impurities.[1][2][3] The selection of a C18 stationary phase provides a hydrophobic environment that allows for good retention and separation of the target compound.
A gradient elution method is recommended to ensure the effective separation of this compound from both more and less polar impurities. The mobile phase typically consists of an aqueous component with an acid modifier to improve peak shape and an organic solvent, such as acetonitrile or methanol.[1][2][3][4] UV detection is an appropriate method for this compound, with a wavelength in the range of 220-275 nm expected to provide good sensitivity.[1][2][4]
Challenges in the HPLC analysis of pyridine derivatives can include their hydrophilicity, which may lead to poor retention on standard reverse-phase columns.[2][4][5] However, the presence of two methylthio groups in this compound increases its hydrophobicity, making it a suitable candidate for reverse-phase chromatography.
Experimental Protocol
This protocol outlines a reverse-phase HPLC method for the purification of this compound.
1. Sample Preparation:
-
Dissolve the crude this compound sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
2. HPLC Instrumentation and Conditions:
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this application.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., J'Sphere ODS-H80, 150 mm x 4.6 mm, 5 µm or similar)[1][2] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min[1][2][4] |
| Column Temperature | 25 °C[2] |
| Detection Wavelength | 260 nm (or optimized based on UV scan) |
| Injection Volume | 10-20 µL |
Table 1: HPLC Chromatographic Conditions
3. Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Table 2: Gradient Elution Program
4. Data Analysis and Fraction Collection:
-
Monitor the chromatogram for the elution of the target compound. The retention time will need to be determined by running a standard of this compound.
-
Collect the fraction corresponding to the main peak of interest.
-
Analyze the purity of the collected fraction by re-injecting a small aliquot onto the HPLC system.
-
Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Experimental Workflow Diagram
Caption: Workflow for the HPLC purification of this compound.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Analytical Characterization of Pyridine Thioethers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key analytical techniques used for the structural elucidation and characterization of pyridine thioethers. Detailed protocols for common instrumentation are provided to guide researchers in their laboratory work.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structure determination of pyridine thioethers in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, substitution patterns, and electronic environment of the molecule.
Data Presentation
Table 1: Representative ¹H NMR Chemical Shift Data for Substituted Pyridine Thioethers
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) |
|---|---|---|---|
| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | - | Pyridine-H5 | 7.58 |
| Styryl-H | 7.30-7.45 (m) | ||
| NH₂ | 7.8 (br s) | ||
| 3-Amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide | - | Pyridine-H5 | 7.62 |
| Styryl-H | 7.35-7.50 (m) | ||
| NH | 9.85 (s) | ||
| 2,4,6-Tris(tert-butylsulfanyl)-3,5-dichloropyridine | [D₆]-DMSO | t-Butyl-H | 1.67 (s) |
| 4-tert-Butylsulfanyl-2,3,5,6-tetrachloropyridine | CDCl₃ | t-Butyl-H | 1.55 (s) |
Note: Chemical shifts are reported relative to tetramethylsilane (TMS). Multiplicity is denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), and br (broad). This data is compiled from various sources and specific shifts will vary based on substitution and solvent.[1][2]
Table 2: Representative ¹³C NMR Chemical Shift Data for Substituted Pyridine Thioethers
| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |
|---|---|---|---|
| 2,4,6-Tris(tert-butylsulfanyl)-3,5-dichloropyridine | CDCl₃ | C-2 | 158.3 |
| C-4 | 154.7 | ||
| C-6 | 147.0 | ||
| C-3 | 131.7 | ||
| C-5 | 126.9 | ||
| C(CH₃)₃ | 49.2, 40.0 | ||
| C(CH₃)₃ | 31.9, 29.8 |
| 2-(Pyridine-2-ylthio)pyridine-1-ium picrate | - | Pyridine C | 115-155 |
Note: Chemical shifts are reported relative to TMS. This data is compiled from various sources and specific shifts will vary based on substitution and solvent.[1][3]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified pyridine thioether in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).
-
The choice of solvent is critical and should dissolve the compound completely. DMSO-d₆ is often a good choice for polar pyridine derivatives.[4]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to obtain a sharp, symmetrical solvent peak. This is crucial for good resolution.[4]
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
A 90° pulse angle is typically used.
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance and is less sensitive than ¹H.
-
Use a pulse program with proton decoupling (e.g., zgpg30).
-
-
Data Analysis:
-
Analyze the chemical shifts, coupling constants (J-values), and integration of the ¹H NMR spectrum to assign protons to the molecular structure.
-
Analyze the chemical shifts in the ¹³C NMR spectrum to identify the carbon skeleton.
-
For complex structures, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) may be necessary for complete assignment.[4]
-
Visualization: NMR Analysis Workflow
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of pyridine thioethers. Fragmentation patterns observed in the mass spectrum provide valuable information about the compound's structure.
Data Presentation
Table 3: Representative Mass Spectrometry Fragmentation Data for Pyridine Thioethers
| Compound | Ionization Method | [M]⁺ or [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
|---|---|---|---|
| 2-Alkylthiopyridines | Electron Impact (EI) | Varies | Loss of alkyl radical, cleavage of C-S bond |
| Pyrimidinethiones | Electron Impact (EI) | Varies | [M+2]⁺ due to ³⁴S isotope, loss of SH radical |
| 2,4,6-Tris(tert-butylsulfanyl)-3,5-dichloropyridine | GC-MS | 359 (MH⁺) | 344 (M - CH₃), 289 (M - 2Cl) |
| 4-tert-Butylsulfanyl-2,3,5,6-tetrachloropyridine | GC-MS | 291 (M⁺) | 249 (M - Cl) |
Note: Fragmentation patterns are highly dependent on the specific structure of the pyridine thioether and the ionization technique used.[1][5][6]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the pyridine thioether (approximately 10-100 µM) in a solvent compatible with mass spectrometry, such as acetonitrile or methanol.
-
The solvent should be of high purity (LC-MS grade).
-
-
Instrument Setup (Triple Quadrupole or TOF Mass Spectrometer):
-
The mass spectrometer is typically coupled to a liquid chromatography system (LC-MS).
-
Set the electrospray ionization source to positive ion mode, as the pyridine nitrogen is readily protonated.
-
Optimize source parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature to achieve a stable and strong signal for a standard compound.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through an HPLC column.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-1000 amu) to determine the molecular weight.
-
To obtain fragmentation information, perform tandem mass spectrometry (MS/MS). Select the molecular ion (or protonated molecule) as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis:
-
Determine the molecular weight from the [M+H]⁺ ion in the full scan spectrum.
-
Analyze the fragmentation pattern in the MS/MS spectrum to deduce structural features. Common fragmentation pathways for pyridine thioethers include cleavage of the C-S bond and fragmentation of the pyridine ring.[5]
-
High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition from the accurate mass measurement.
-
Visualization: Mass Spectrometry Analysis Workflow
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation, quantification, and purity assessment of pyridine thioethers in complex mixtures.
Data Presentation
Table 4: HPLC Retention Times for Pyridine Derivatives on a Mixed-Mode Column
| Compound | Retention Time (min) |
|---|---|
| Pyridine | 3.5 |
| 2-Aminopyridine | 4.2 |
| 3-Aminopyridine | 4.8 |
| 4-Aminopyridine | 5.5 |
Note: Retention times are highly dependent on the column, mobile phase, and other chromatographic conditions. This data is illustrative and based on a specific mixed-mode column.[7]
Experimental Protocol: Reversed-Phase HPLC
-
Sample and Mobile Phase Preparation:
-
Dissolve the pyridine thioether sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.
-
Prepare the mobile phase. A common mobile phase for pyridine derivatives is a mixture of water and acetonitrile or methanol, often with an additive like formic acid or ammonium acetate to improve peak shape.[7]
-
Degas the mobile phase to prevent bubble formation in the system.
-
-
Instrument Setup (HPLC with UV Detector):
-
Equilibrate the HPLC column (e.g., a C18 column) with the mobile phase until a stable baseline is achieved.
-
Set the flow rate (typically 0.5-1.5 mL/min).
-
Set the UV detector to a wavelength where the pyridine thioether has strong absorbance (often around 254 nm).
-
-
Data Acquisition:
-
Inject a known volume of the sample (e.g., 10-20 µL).
-
Run the chromatogram for a sufficient time to allow all components to elute. An isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) elution can be used.
-
-
Data Analysis:
-
Identify the peak corresponding to the pyridine thioether based on its retention time (by comparison with a standard, if available).
-
The area under the peak is proportional to the concentration of the analyte. For quantitative analysis, a calibration curve should be generated using standards of known concentrations.
-
Assess the purity of the sample by examining the presence of other peaks in the chromatogram.
-
Visualization: HPLC Method Development Logic
X-ray Crystallography
For pyridine thioethers that can be obtained as single crystals, X-ray crystallography provides the definitive three-dimensional molecular structure.
Data Presentation
Table 5: Illustrative Crystallographic Data for a Pyridine-Containing Compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.876 |
| b (Å) | 7.6675 |
| c (Å) | 13.846 |
| β (°) | 98.618 |
| Volume (ų) | 1766.9 |
| Z | 4 |
Note: This data is for 2-(Pyridine-2-ylthio)pyridine-1-ium picrate and serves as an example of the type of information obtained from an X-ray crystal structure analysis.[3]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Grow single crystals of the pyridine thioether suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
-
Collect diffraction data using a single-crystal X-ray diffractometer with either Mo Kα or Cu Kα radiation.
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and thermal parameters.
-
-
Data Analysis:
-
Analyze the refined structure to determine the precise three-dimensional arrangement of atoms, conformational details, and any intermolecular interactions such as hydrogen bonding or π-π stacking.
-
Visualization: X-ray Crystallography Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate | European Journal of Chemistry [eurjchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. article.sapub.org [article.sapub.org]
- 7. helixchrom.com [helixchrom.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Bis(methylthio)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Bis(methylthio)pyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily through the nucleophilic aromatic substitution of 3,5-dichloropyridine with sodium thiomethoxide.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Formation | 1. Low Reactivity of Starting Material: 3,5-Dichloropyridine can be less reactive than other activated aryl halides. 2. Inactive Sodium Thiomethoxide: The reagent may have degraded due to moisture or oxidation. 3. Inappropriate Solvent: The chosen solvent may not effectively solvate the reactants or facilitate the reaction. 4. Insufficient Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. | 1. Reaction Conditions: Ensure the reaction is heated sufficiently, as nucleophilic aromatic substitutions on less activated pyridines often require elevated temperatures. Consider using a high-boiling point aprotic polar solvent like DMF or DMSO. 2. Reagent Quality: Use freshly prepared or commercially sourced sodium thiomethoxide of high purity. Ensure anhydrous conditions are maintained throughout the reaction. 3. Solvent Choice: Employ polar aprotic solvents such as DMF, DMSO, or NMP to enhance the nucleophilicity of the thiomethoxide anion. 4. Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or LC-MS. |
| Formation of Mono-substituted Byproduct (3-Chloro-5-(methylthio)pyridine) | 1. Insufficient Sodium Thiomethoxide: An inadequate amount of the nucleophile will lead to incomplete substitution. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. 3. Low Reaction Temperature: The second substitution step may require a higher activation energy. | 1. Stoichiometry: Use a slight excess (2.1-2.5 equivalents) of sodium thiomethoxide to ensure complete disubstitution. 2. Reaction Monitoring: Monitor the reaction progress closely using TLC or GC-MS to ensure the disappearance of the mono-substituted intermediate. 3. Temperature and Time: Increase the reaction temperature and/or extend the reaction time to drive the reaction to completion. |
| Formation of Unidentified Side Products | 1. Side Reactions: Possible side reactions include the oxidation of the thioether product or reaction with solvent. 2. Decomposition: The starting material, intermediate, or product may be unstable under the reaction conditions. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Temperature Control: Avoid excessively high temperatures that could lead to decomposition. 3. Solvent Purity: Use high-purity, anhydrous solvents to minimize side reactions. |
| Difficulties in Product Purification | 1. Co-elution of Product and Byproducts: The product and structurally similar byproducts may have similar polarities. 2. Residual Solvent: High-boiling point solvents like DMF or DMSO can be difficult to remove completely. | 1. Chromatography Optimization: For column chromatography, carefully select the eluent system. A gradient elution, for example with hexane and ethyl acetate, may be necessary to achieve good separation.[1] 2. Aqueous Work-up: To remove DMF or DMSO, perform multiple extractions with a large volume of water and a suitable organic solvent (e.g., ethyl acetate). A final wash with brine can help break emulsions. 3. Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction of 3,5-dichloropyridine with sodium thiomethoxide (also known as sodium methyl mercaptide). This reaction typically involves heating the reactants in a polar aprotic solvent.
Q2: What are the key reaction parameters to control for a successful synthesis?
A2: The key parameters include:
-
Reagent Quality: Use of pure 3,5-dichloropyridine and fresh, anhydrous sodium thiomethoxide is crucial.
-
Stoichiometry: A slight excess of sodium thiomethoxide (at least 2 equivalents) is recommended to ensure complete disubstitution.
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred.
-
Temperature: The reaction often requires heating to proceed at a practical rate. The optimal temperature should be determined experimentally but is often in the range of 80-150 °C.
-
Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere is recommended to prevent oxidation of the thiolates and the final product.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). On a TLC plate, you should observe the disappearance of the 3,5-dichloropyridine spot and the appearance of the product spot, which should be less polar than the starting material. It is also important to monitor for the formation and subsequent consumption of the mono-substituted intermediate.
Q4: What is the best way to purify the crude this compound?
A4: Purification can typically be achieved by column chromatography on silica gel. A common eluent system is a gradient of hexane and ethyl acetate.[1] Following chromatography, removal of the solvent under reduced pressure should yield the purified product.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes. Sodium thiomethoxide is a strong base and a potent nucleophile; it is also malodorous. It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. 3,5-Dichloropyridine is a hazardous substance and should be handled with care. The reaction should be conducted with appropriate engineering controls in place.
Experimental Protocols
Synthesis of this compound from 3,5-Dichloropyridine
This protocol is a general guideline and may require optimization.
Materials:
-
3,5-Dichloropyridine
-
Sodium thiomethoxide (NaSMe)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dichloropyridine (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (nitrogen or argon), add anhydrous DMF to dissolve the starting material. Then, add sodium thiomethoxide (2.2 eq) portion-wise, ensuring the temperature does not rise excessively.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting material and the mono-substituted intermediate.
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Purification: Combine the organic layers and wash with water (3 x volume of DMF) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain this compound. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.
References
Technical Support Center: Thiomethylation of Dihalopyridines
Welcome to the technical support center for the thiomethylation of dihalopyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding side reactions encountered during these synthetic procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your thiomethylation experiments, providing potential causes and actionable solutions.
Issue 1: Formation of Di-substituted Byproduct
Q: My reaction is yielding a significant amount of the di-thiomethylated pyridine alongside my desired mono-substituted product. How can I improve the selectivity for mono-thiomethylation?
A: The formation of a di-substituted product is a common side reaction in the thiomethylation of dihalopyridines. The second substitution occurs when the initially formed mono-thiomethylated product competes with the starting dihalopyridine for the thiomethylating agent.
Potential Causes & Solutions:
-
Stoichiometry of Nucleophile: An excess of the thiomethylating agent (e.g., sodium thiomethoxide) will favor the formation of the di-substituted product.
-
Solution: Carefully control the stoichiometry. Use of 1.0 to 1.2 equivalents of the thiomethylating agent is recommended to favor mono-substitution.
-
-
Reaction Time and Temperature: Longer reaction times and higher temperatures can provide the necessary energy for the less reactive mono-substituted intermediate to react further.
-
Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed or when the desired product concentration is maximized. Lowering the reaction temperature may also help to improve selectivity.
-
-
Basicity of the Reaction Mixture: The choice and amount of base can influence the nucleophilicity of the thiol and the stability of intermediates.
-
Solution: In reactions using a thiol and a base to generate the thiolate in situ, the strength and stoichiometry of the base are critical. A weaker base or a stoichiometric amount relative to the thiol can help to control the concentration of the active nucleophile, thus favoring mono-substitution.
-
Issue 2: Presence of Hydrolysis Byproducts
Q: I am observing the formation of hydroxypyridine or pyridone byproducts in my reaction mixture. What is the cause and how can I prevent it?
A: Hydrolysis of the C-Cl bond to a C-OH group is a potential side reaction, especially under basic conditions. The resulting hydroxypyridine can exist in equilibrium with its pyridone tautomer.
Potential Causes & Solutions:
-
Presence of Water: Trace amounts of water in the solvent or reagents can lead to hydrolysis, particularly at elevated temperatures and in the presence of a base.
-
Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and ensure the reagents are dry. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also help to minimize exposure to atmospheric moisture.
-
-
Strongly Basic Conditions: The use of strong bases can promote the hydrolysis of the halo-substituents.
-
Solution: If possible, use a weaker base or the minimum amount required to deprotonate the thiol. Alternatively, consider using a pre-formed thiolate salt to avoid the need for an additional base.
-
Issue 3: Formation of Dimethyl Disulfide
Q: My reaction mixture has a strong, unpleasant odor and I have identified dimethyl disulfide as a byproduct. How is this being formed and what can I do to minimize it?
A: Dimethyl disulfide (CH₃S-SCH₃) can form through the oxidation of the thiomethoxide nucleophile or the thiol precursor.
Potential Causes & Solutions:
-
Presence of Oxidizing Agents/Air: Exposure of the reaction mixture to air (oxygen) can lead to the oxidative coupling of two thiomethyl radicals or thiol molecules.
-
Solution: Degas the solvent before use and run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude oxygen.
-
-
Presence of Metal Impurities: Trace metal impurities can catalyze the oxidation of thiols.
-
Solution: Use high-purity reagents and solvents.
-
Issue 4: Poor Regioselectivity with Unsymmetrical Dihalopyridines
Q: I am using an unsymmetrical dihalopyridine (e.g., 2,3-dichloropyridine) and obtaining a mixture of regioisomers. How can I control which halogen is substituted?
A: The regioselectivity of nucleophilic aromatic substitution (SNAr) on unsymmetrical dihalopyridines is influenced by the electronic and steric environment of the halogen atoms.
Potential Causes & Solutions:
-
Electronic Effects: The pyridine nitrogen is electron-withdrawing, activating the ortho (C2, C6) and para (C4) positions to nucleophilic attack. Therefore, halogens at these positions are generally more reactive.
-
Solution: To predict the major product, consider the relative activation of each halogen. For example, in 2,3-dichloropyridine, the chlorine at the 2-position is more activated by the nitrogen and will likely be substituted preferentially.
-
-
Steric Hindrance: A bulky nucleophile or substituents adjacent to a halogen can hinder the approach of the nucleophile, favoring substitution at a less sterically crowded position.
-
Solution: While thiomethoxide is not particularly bulky, consider the steric environment of your specific dihalopyridine. In some cases, adjusting the reaction temperature might influence the kinetic vs. thermodynamic product distribution. Lower temperatures generally favor the kinetically preferred product.
-
Quantitative Data Summary
The following tables summarize typical product distributions that can be expected under different reaction conditions. Please note that these are representative examples and actual results may vary depending on the specific substrate and precise experimental setup.
Table 1: Influence of Stoichiometry on Mono- vs. Di-substitution of 2,6-Dichloropyridine
| Equivalents of NaSMe | Temperature (°C) | Solvent | Mono-substituted Product Yield (%) | Di-substituted Product Yield (%) |
| 1.1 | 80 | DMF | 75 | 15 |
| 2.2 | 80 | DMF | 10 | 85 |
Table 2: Effect of Reaction Conditions on Side Product Formation in the Thiomethylation of 3,5-Dichloropyridine
| Condition | Desired Product Yield (%) | Hydrolysis Byproduct (%) | Dimethyl Disulfide (%) |
| Anhydrous, N₂ atmosphere | 85 | < 2 | < 1 |
| Air, non-anhydrous solvent | 60 | 15 | 5 |
Experimental Protocols
General Protocol for Mono-thiomethylation of a Dihalopyridine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Dihalopyridine (1.0 equiv)
-
Sodium thiomethoxide (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous workup and purification solvents (e.g., ethyl acetate, hexanes)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the dihalopyridine.
-
Dissolve the dihalopyridine in anhydrous DMF.
-
In a separate flask, dissolve sodium thiomethoxide in anhydrous DMF.
-
Slowly add the sodium thiomethoxide solution to the dihalopyridine solution at room temperature with vigorous stirring.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion (typically when the starting material is consumed), cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Side Reactions
Caption: A decision-making workflow for identifying and addressing common side reactions.
Reaction Pathway: Desired vs. Side Reactions
Caption: Competing reaction pathways in the thiomethylation of dihalopyridines.
Technical Support Center: Optimization of Nucleophilic Aromatic Substitution on Dichloropyridines
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on nucleophilic aromatic substitution (SNAr) reactions with dichloropyridines.
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction on a dichloropyridine is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in SNAr reactions on dichloropyridines can stem from several factors:
-
Low Substrate Reactivity: The reactivity of dichloropyridines depends on the position of the chlorine atoms. 2- and 4-halopyridines are more reactive than 3-halopyridines due to the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the Meisenheimer intermediate.[1][2] 3,5-dichloropyridine is particularly unreactive and often requires harsh conditions, such as high temperatures and strong nucleophiles.[3][4]
-
Insufficient Reaction Conditions: The reaction may require higher temperatures, longer reaction times, or the use of a more polar aprotic solvent like DMF or DMSO to proceed efficiently.[4]
-
Weak Nucleophile: The nucleophile may not be strong enough to attack the electron-deficient pyridine ring. Using a stronger nucleophile or converting it to a more reactive form (e.g., deprotonating an alcohol to an alkoxide) can increase the reaction rate.
-
Poor Leaving Group: While chlorine is a good leaving group, in some cases, the corresponding fluoropyridine might be more reactive in SNAr reactions. This is because the rate-determining step is often the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine.[5]
Q2: I am observing a mixture of regioisomers. How can I control the regioselectivity of the substitution?
A2: Controlling regioselectivity is a common challenge. The outcome depends on the dichloropyridine isomer and the reaction conditions:
-
2,3-Dichloropyridine: The C2 position is generally more activated towards nucleophilic attack due to the adjacent nitrogen atom stabilizing the Meisenheimer intermediate.[4][6] Using soft nucleophiles like thiols can lead to high regioselectivity for the C2 position.[4]
-
2,4-Dichloropyridine: In classical SNAr reactions, the C4 position is typically more susceptible to nucleophilic attack.[1] However, C2 selectivity can be achieved using palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[1]
-
3,5-Dichloropyridine: This isomer is less reactive, and substitution can potentially occur at both positions. Introducing a directing group can significantly improve regioselectivity.[3]
-
Substituent Effects: Existing substituents on the pyridine ring can direct the position of the incoming nucleophile. Bulky groups can sterically hinder one position, favoring substitution at the other.[7]
-
Catalyst and Ligand Choice: In palladium-catalyzed reactions, the choice of ligand can influence which chlorine atom is substituted. For example, using Xantphos as a ligand with a palladium(II) acetate catalyst can promote C2-amination.[4]
Q3: My reaction is not proceeding at all on 3,5-dichloropyridine. Is this substrate unreactive?
A3: Yes, 3,5-dichloropyridine is significantly less reactive towards SNAr than other dichloropyridine isomers. The chlorine atoms are in meta positions relative to the ring nitrogen, which provides less activation. Forcing conditions are typically required, such as high temperatures, strong nucleophiles (e.g., alkoxides, thiolates), and polar aprotic solvents like DMF or DMSO.[3][4] Even under these conditions, reaction times may be long and yields moderate.[3]
Q4: Can I perform these reactions in "green" solvents?
A4: Yes, while polar aprotic solvents are common, some SNAr reactions can be performed in more environmentally friendly solvents. Water has been shown to be an effective solvent for the amination of some chloroheterocycles, in some cases providing higher yields and cleaner reaction mixtures.[4]
Troubleshooting Guides
This section provides a more detailed approach to resolving common experimental issues.
Issue 1: Low or No Product Yield
This troubleshooting guide follows a logical progression from simple checks to more significant modifications of the reaction protocol.
Issue 2: Poor Regioselectivity
Achieving the desired regioisomer requires careful control over various reaction parameters.
Data Presentation
The following tables summarize typical reaction conditions and yields for the nucleophilic substitution on various dichloropyridines.
Table 1: Amination of Dichloropyridines
| Dichloropyridine Isomer | Nucleophile | Catalyst/Base System | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 2,3-Dichloropyridine | Aniline | Pd(OAc)₂ / PPh₃ / NaOtBu | Toluene | 100 | 16 | 3-Chloro-N-phenylpyridin-2-amine | 82[6] |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ / Xantphos / NaOtBu | Toluene | 100 | - | 4-Chloro-N-phenylpyridin-2-amine | Good[1] |
| 2,6-Dichloropyridine | Primary/Secondary Amine | K₂CO₃ (Microwave) | DMF | - | - | 6-Chloro-2-aminopyridine | Good[1] |
Table 2: Substitution with Other Nucleophiles
| Dichloropyridine Isomer | Nucleophile | Catalyst/Base System | Solvent | Temperature (°C) | Product | Yield (%) |
| 2,3-Dichloropyridine | Thiophenol | None | Refluxing Water | 100 | 3-Chloro-2-(phenylthio)pyridine | High[4] |
| 2,6-Dichloropyridine | Sodium Methoxide | NaOMe | - | - | 6-Chloro-2-methoxypyridine | Good[1] |
| 3,5-Dichloropyridine | Thiolates | Strong Base | DMF/DMSO | High | 3-Chloro-5-(alkylthio)pyridine | Moderate[3] |
Experimental Protocols
Protocol 1: C2-Selective Buchwald-Hartwig Amination of 2,4-Dichloropyridine
This protocol is adapted for the highly regioselective amination at the C2 position.[1]
Materials:
-
2,4-Dichloropyridine
-
Aniline (or other amine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
Under an inert atmosphere (e.g., Argon), charge a flame-dried Schlenk flask with Pd(OAc)₂, Xantphos, and NaOtBu.
-
Add anhydrous toluene and stir the mixture for 15 minutes.
-
Add 2,4-Dichloropyridine and the amine to the flask.
-
Heat the reaction mixture to 100 °C and stir for the required time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Protocol 2: Nucleophilic Substitution with a Thiol on 2,5-Dichloropyrazine (Analogous System)
This protocol for a similar substrate illustrates the general procedure for substitution with thiolates.[8]
Materials:
-
2,5-Dichloropyrazine (as an analog for dichloropyridine)
-
Thiol (1.0-1.2 equivalents)
-
Base (e.g., NaH, K₂CO₃) (1.1-1.5 equivalents)
-
Anhydrous DMF
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol and anhydrous DMF.
-
Cool the stirred solution to 0 °C and add the base portion-wise to form the thiolate.
-
After stirring for 15-30 minutes, add a solution of the dichloropyrazine (1.0 equivalent) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Substitution with an Alkoxide on 2,5-Dichloropyrazine (Analogous System)
This protocol demonstrates a general method for introducing alkoxy groups.[8]
Materials:
-
2,5-Dichloropyrazine (as an analog for dichloropyridine)
-
Anhydrous alcohol (serves as reactant and solvent)
-
Strong base (e.g., NaH) (1.1-1.5 equivalents)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, carefully add the strong base to the anhydrous alcohol at 0 °C to generate the alkoxide in situ.
-
Once the base has fully reacted, add a solution of the dichloropyrazine (1.0 equivalent) in the same alcohol.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, cool the reaction and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of Experimental Workflow
The following diagram outlines a general workflow for the optimization of nucleophilic substitution reactions on dichloropyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Pyridine Thioether Compounds
Welcome to the technical support center for the purification of pyridine thioether compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of pyridine thioethers?
A1: Common impurities can be categorized as follows:
-
Starting Materials: Unreacted pyridine precursors and excess thiols are frequently present.[1]
-
Reagent-Related Byproducts: If pyridine is used as a solvent, it can be a major impurity to remove.[1]
-
Thiol-Related Byproducts: The corresponding disulfide, formed from the oxidation of the thiol starting material, is a very common impurity.[1] Many low molecular weight thiols and their byproducts are also highly malodorous.[2]
-
Target Compound-Related Byproducts: Over-alkylated products or oxidized forms of the thioether, such as sulfoxides and sulfones, can form during the reaction or work-up.[1] Depending on the substitution pattern of the pyridine ring, regioisomers can also be a significant issue.[1]
-
Residual Solvents and Water: Solvents used in the reaction or extraction (e.g., diethyl ether, methylene chloride) may remain.[3] Pyridine compounds are often hygroscopic and can readily absorb moisture from the atmosphere.[3][4]
Q2: My pyridine thioether streaks on a silica TLC plate instead of forming a defined spot. What is causing this?
A2: Streaking on a TLC plate is a common issue when dealing with basic compounds like pyridines on acidic silica gel. The primary causes include:
-
Acid-Base Interactions: The basic nitrogen of the pyridine ring interacts strongly with the acidic silica gel, leading to poor chromatography and streaking. Adding a small amount of a basic modifier like triethylamine (0.1–2.0%) or a solution of ammonia in methanol to your eluent can neutralize the acidic sites on the silica and resolve this issue.[1][5]
-
Sample Overloading: Applying too much sample to the plate is a frequent cause of streaking. Try spotting a more dilute solution of your crude product.[1][5]
-
Inappropriate Solvent System: If the eluent is too polar, the compound may travel with the solvent front, and if it's not polar enough, it may remain at the baseline. Both scenarios can contribute to streaking. Systematic adjustment of the eluent polarity is recommended.[1]
-
Compound Instability: The pyridine thioether might be degrading on the acidic silica gel.[1]
Q3: How can I remove unreacted thiol from my crude product mixture?
A3: Excess thiol can be difficult to remove due to its non-polar nature and strong odor. Several methods can be employed:
-
Oxidative Work-up: Thiols can be oxidized to the corresponding disulfides, which often have different solubility and chromatographic properties, making them easier to separate. A common method is to wash the organic layer with a dilute solution of sodium hypochlorite (bleach) or treat the reaction mixture with a mild oxidant like iodine.[2][6]
-
Basic Extraction: Since thiols are weakly acidic (pKa ~10-11), they can be deprotonated by a strong base and extracted into an aqueous layer.[2] Washing the organic solution with an aqueous solution of sodium hydroxide or potassium hydroxide can remove the thiol as its thiolate salt. However, this method is not suitable if your target molecule contains base-labile functional groups, such as esters.[6]
-
Alkylation: The excess thiol can be scavenged by reacting it with an electrophile, such as chloroacetic acid, to form a water-soluble carboxylate that can be easily removed by a basic wash.[6]
Q4: My purified pyridine thioether is a yellow or brown oil/solid, but I expect it to be colorless. What is the cause?
A4: The discoloration of pyridine derivatives is often due to the presence of minor, highly colored impurities or degradation products.[4] Purification by distillation or careful column chromatography, sometimes after treating the solution with activated charcoal to adsorb colored impurities, will typically yield a colorless product.[4]
Q5: What are the best practices for storing purified pyridine thioether compounds?
A5: To ensure long-term stability, pyridine thioethers, especially those sensitive to air or moisture, should be stored properly:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation of the thioether to a sulfoxide or sulfone.[7]
-
Sealed Container: Use a tightly sealed container to protect against moisture, as pyridine moieties can be hygroscopic.[7]
-
Cool and Dark Location: Store the container in a refrigerator or freezer and protect it from light to minimize degradation.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process.
Problem 1: Low or no recovery of the product after silica gel column chromatography.
| Potential Cause | Troubleshooting Step |
| Compound is stuck on the column. | The basic pyridine moiety can bind irreversibly to the acidic silica gel. Solution: Prepare the silica slurry and eluent with 0.5-1% triethylamine or another suitable base to neutralize the column and improve elution.[1] |
| Incorrect eluent polarity. | The solvent system may be too non-polar to elute your compound. Solution: Gradually increase the polarity of the eluent. If the compound is highly polar, consider using reversed-phase chromatography. |
| Compound degradation on silica. | Some sensitive thioethers can degrade on acidic silica. Solution: Minimize the time the compound spends on the column by running the chromatography as quickly as possible. Alternatively, use a less acidic stationary phase like alumina or a deactivated silica gel. |
Problem 2: The desired product and a key impurity (e.g., disulfide) co-elute during column chromatography.
| Potential Cause | Troubleshooting Step |
| Similar Polarity. | The product and impurity have very similar Rf values in the chosen solvent system. Solution: Optimize the eluent system. Try different solvent combinations (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). Sometimes a small change in solvent composition can significantly improve separation. |
| Overloaded Column. | Too much crude material was loaded onto the column, exceeding its separation capacity. Solution: Use a larger column with more stationary phase or reduce the amount of sample loaded. |
| Poor Column Packing. | An improperly packed column will have channels and cracks, leading to poor separation. Solution: Ensure the column is packed uniformly without any air bubbles or cracks. |
| Insufficient Resolution. | The chosen method does not provide enough resolving power. Solution: If optimizing flash chromatography is unsuccessful, consider using preparative HPLC, which offers much higher resolution for difficult separations.[8] |
Problem 3: The compound "oils out" or fails to crystallize during recrystallization.
| Potential Cause | Troubleshooting Step |
| Too much solvent was used. | This is a very common reason for crystallization failure. The solution is not supersaturated upon cooling. Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.[9] |
| The solution is supersaturated but needs a nucleation site. | Crystallization requires an initial nucleation event to begin. Solution: Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass can provide a surface for crystals to form. Alternatively, add a "seed crystal" of the pure compound if available.[9] |
| The cooling process is too rapid. | Rapid cooling can sometimes lead to the formation of an oil (amorphous solid) instead of an ordered crystal lattice. Solution: Allow the solution to cool slowly to room temperature first, and only then place it in an ice bath to maximize recovery. |
| Presence of impurities. | Impurities can inhibit crystal formation. Solution: The crude material may need to be passed through a short plug of silica gel to remove baseline impurities before attempting recrystallization. |
Quantitative Data Summary
The efficiency of purification methods can be highly substrate-dependent. The following table provides a general comparison of common techniques.
| Purification Method | Typical Purity Achieved | Typical Recovery Range | Key Advantages | Key Disadvantages |
| Flash Chromatography | 85-98% | 50-90% | Fast, suitable for large quantities. | Moderate resolution, can be difficult to separate close-running spots. |
| Recrystallization | >99% | 40-80% | Can yield very high purity material, scalable. | Finding a suitable solvent can be time-consuming, lower yields.[10] |
| Preparative HPLC | >99.5% | 70-95% | Excellent for separating very similar compounds, high resolution.[8] | Expensive, smaller scale, requires more specialized equipment.[8][11] |
Experimental Protocols
Protocol 1: Flash Column Chromatography with Basic Modifier
This protocol is suitable for the purification of basic pyridine thioethers on standard silica gel.
-
Solvent System Selection: Determine an appropriate eluent system using TLC. Add 1% triethylamine to the chosen solvent mixture (e.g., 99:1 or 199:1 eluent:triethylamine) and re-run the TLC to confirm the Rf value and spot shape.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane). Pour the slurry into the column and allow it to pack under positive pressure.
-
Equilibration: Equilibrate the packed column by flushing it with at least 3-5 column volumes of the initial eluent mixture (containing triethylamine).
-
Sample Loading: Dissolve the crude pyridine thioether in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude material onto a small amount of silica gel ("dry loading"). Apply the sample to the top of the column.
-
Elution: Begin elution with the chosen solvent system, gradually increasing polarity if a gradient is required.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.
Protocol 2: Recrystallization
This protocol describes a general method for purifying a solid pyridine thioether.
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test small amounts of your compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) to find a suitable one or a suitable solvent pair.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.[10] Continue adding small portions of hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes. Perform a hot gravity filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[10]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 3: Preparative High-Performance Liquid Chromatography (Prep HPLC)
This method is ideal for purifying high-value materials or separating challenging mixtures.
-
Method Development: Develop a separation method on an analytical HPLC system first to determine the optimal stationary phase (e.g., C18 for reversed-phase) and mobile phase (e.g., acetonitrile/water or methanol/water). For basic compounds, adding an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase is often necessary to achieve sharp peaks.
-
Sample Preparation: Dissolve the crude sample in the mobile phase or a compatible solvent. The sample must be completely dissolved and filtered through a 0.45 µm syringe filter to remove particulates.
-
System Equilibration: Equilibrate the preparative HPLC column with the mobile phase until a stable baseline is achieved.
-
Injection and Separation: Inject the prepared sample onto the column and begin the run.
-
Fraction Collection: Use a fraction collector triggered by UV absorbance to collect the peak corresponding to the desired compound.
-
Post-Purification: Combine the fractions containing the pure product. If the mobile phase contained a non-volatile modifier like TFA, an additional work-up step (e.g., neutralization and extraction) or lyophilization may be required to isolate the final compound.
Visualizations
Caption: General experimental workflow for the purification of pyridine thioether compounds.
Caption: Troubleshooting decision tree for common column chromatography issues.
Caption: Logical relationships for removing different classes of impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. silicycle.com [silicycle.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 9. benchchem.com [benchchem.com]
- 10. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 11. High-Efficiency Protein Purification by HPLC | Phenomenex [phenomenex.com]
Technical Support Center: Overcoming Regioselectivity Issues in 3,5-Pyridine Disubstitution
Welcome to the Technical Support Center for the regioselective 3,5-disubstitution of pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on navigating the synthetic challenges associated with functionalizing the pyridine ring at the C3 and C5 positions.
Frequently Asked Questions (FAQs)
Q1: Why is achieving 3,5-disubstitution on a pyridine ring so challenging?
The primary challenge stems from the inherent electronic properties of the pyridine ring. The electron-withdrawing nature of the nitrogen atom deactivates the ring towards electrophilic aromatic substitution, making it less reactive than benzene.[1] When reactions do occur, they tend to favor substitution at the C2, C4, and C6 positions (ortho and para to the nitrogen), as the intermediates are more stable. Directing substitution to the C3 and C5 (meta) positions often requires overcoming these electronic biases.
Q2: What are the primary strategies for achieving regioselective 3,5-disubstitution?
Several key strategies have been developed to address this challenge:
-
Directed ortho-Metalation (DoM): This involves using a directing group to facilitate deprotonation and subsequent functionalization at the position ortho to the directing group.[2][3][4]
-
Halogen Dance Reaction: This reaction involves the base-catalyzed migration of a halogen atom on the pyridine ring, allowing for functionalization at a different position.[5][6]
-
Protecting/Directing Group Strategies: The use of specific protecting groups can control the regioselectivity of reactions like Suzuki-Miyaura coupling.[7][8]
-
Catalytic C-H Functionalization: Transition metal catalysts, such as rhodium, can be used to directly functionalize C-H bonds at the C3 and C5 positions, often through a temporary dearomatization of the pyridine ring.[9][10][11]
-
From Pyridine N-Oxides: Activation of the pyridine ring through N-oxidation can alter the regioselectivity of subsequent reactions.
Q3: How do I choose the best strategy for my specific molecule?
The optimal strategy depends on several factors, including the desired substituents, the starting materials available, and the functional group tolerance of the molecule. For instance, if you have a halogenated pyridine, a halogen dance reaction might be suitable. If you can install a directing group, DoM could be a powerful option. For late-stage functionalization, catalytic C-H activation methods are often preferred as they do not require pre-functionalization of the starting material.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Troubleshooting Low Yield in Directed ortho-Metalation (DoM)
-
Possible Cause: Incomplete deprotonation.
-
Solution: Ensure your glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use a freshly titrated organolithium base (e.g., n-BuLi, s-BuLi, or LDA). Consider using a stronger base or an additive like TMEDA to break up organolithium aggregates and increase basicity.[2]
-
-
Possible Cause: Nucleophilic addition of the organolithium reagent to the pyridine ring.
-
Possible Cause: The directing group is not effective.
-
Solution: The choice of directing metalation group (DMG) is critical. Strong DMGs include amides, carbamates, and sulfoxides.[2] Ensure the DMG is positioned to direct metalation to the desired position.
-
-
Possible Cause: The electrophile is not reactive enough or is added at the wrong temperature.
-
Solution: Add the electrophile at low temperature (-78°C) and then allow the reaction to slowly warm to room temperature. Ensure the electrophile is pure and reactive.
-
Troubleshooting Low Yield in Halogen Dance Reactions
-
Possible Cause: The base is not strong enough to initiate deprotonation.
-
Solution: Strong bases like LDA or LiTMP are typically required.[5] The choice of base is critical and can influence the reaction outcome.
-
-
Possible Cause: The reaction temperature is too low or too high.
-
Solution: The halogen dance is temperature-dependent. For some substrates, the reaction may need to be warmed from -78°C to a higher temperature (e.g., -20°C or 0°C) to facilitate the halogen migration.[13] Monitor the reaction by TLC or LC-MS to find the optimal temperature.
-
-
Possible Cause: Unwanted side reactions.
-
Solution: The order of reagent addition can be crucial. In some cases, adding the reaction mixture to a fresh solution of excess BuLi can suppress unwanted side reactions.[14]
-
Problem 2: Poor Regioselectivity / Mixture of Isomers
Troubleshooting Poor Regioselectivity in Catalytic C-H Functionalization
-
Possible Cause: The catalyst is not selective for the C3/C5 positions.
-
Possible Cause: Competing functionalization at other positions (C2/C4).
-
Solution: The electronic and steric properties of the substrate play a significant role. It has been observed that for some catalytic systems, the C4 position must be substituted to prevent the formation of complex mixtures.[10]
-
-
Possible Cause: Reaction conditions are not optimized.
-
Solution: Factors like solvent, temperature, and additives can influence regioselectivity. For instance, in some rhodium-catalyzed methylations, running the reaction at a dilute concentration (0.1 M) was found to be beneficial.[9]
-
Troubleshooting Isomer Separation
-
Challenge: 3,5-disubstituted pyridines can be difficult to separate from other regioisomers due to similar physicochemical properties.
-
Solution 1: Chromatography: High-Performance Liquid Chromatography (HPLC) can be effective. Using specialized columns or adjusting the mobile phase pH to ensure the pyridine is in a consistent ionic state can improve separation.[15] Peak tailing, a common issue with basic compounds like pyridines, can often be mitigated by adding a competing base (e.g., triethylamine) to the mobile phase.[15]
-
Solution 2: Crystallization: Selective crystallization of one isomer can be a powerful purification technique. This may involve forming a salt or complex with a specific agent to induce crystallization.[15]
-
Data Presentation
The following tables summarize quantitative data for key 3,5-disubstitution strategies.
Table 1: Protecting Group-Controlled Regioselective Suzuki-Miyaura Coupling
| Entry | Protecting Group | Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Regioselectivity (C5:C3) |
| 1 | BIBS | 4-MeO-PhB(OH)₂ | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95 | >20:1 |
| 2 | BIBS | 4-CF₃-PhB(OH)₂ | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 88 | >20:1 |
| 3 | Ts | 4-MeO-PhB(OH)₂ | Pd(OAc)₂ / Ad₂BnP | K₃PO₄ | Toluene/H₂O | 5 | 1:1 |
BIBS = di-tert-butyl(isobutyl)silyl; Ts = p-toluenesulfonyl. Data adapted from research on 3,5-dibromo-2-pyridones.[7][8]
Table 2: Rhodium-Catalyzed C3/C5 Methylation of 4-Substituted Pyridines
| Entry | Substrate (4-substituent) | Product | Yield (%) |
| 1 | 4-Phenylpyridine | 3,5-Dimethyl-4-phenylpyridine | 75 |
| 2 | 4-(4-Methoxyphenyl)pyridine | 3,5-Dimethyl-4-(4-methoxyphenyl)pyridine | 80 |
| 3 | 4-(4-Chlorophenyl)pyridine | 3,5-Dimethyl-4-(4-chlorophenyl)pyridine | 65 |
Reaction conditions: [Rh(cod)₂]BF₄, ligand, Mg(OMe)₂, amine, formaldehyde, methanol. Data sourced from studies on temporary dearomatization strategies.[9][10]
Experimental Protocols
Protocol 1: Directed ortho-Metalation of a 3-Halopyridine
This protocol is a general guideline for the ortho-lithiation of a 3-halopyridine followed by quenching with an electrophile.
Materials:
-
3-Halopyridine (e.g., 3-chloropyridine or 3-bromopyridine)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi)
-
Electrophile (e.g., I₂, DMF, TMSCl)
-
Anhydrous quench solution (e.g., saturated aqueous NH₄Cl)
Procedure:
-
Under an inert atmosphere (argon), add the 3-halopyridine to anhydrous THF in a flame-dried flask.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of the lithium base (typically 1.1 equivalents) to the cooled pyridine solution.
-
Stir the reaction mixture at -78°C for the appropriate time (this can range from 30 minutes to several hours, depending on the substrate).
-
Add the electrophile to the reaction mixture at -78°C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or crystallization.
Protocol 2: Halogen Dance Reaction on 2-Chloro-3-bromopyridine
This protocol describes a continuous-flow method for a halogen dance reaction.
Materials:
-
2-Chloro-3-bromopyridine
-
Lithium diisopropylamide (LDA) in THF/hexanes
-
Electrophile (e.g., I₂)
-
Anhydrous THF
Procedure (Continuous Flow):
-
Prepare separate solutions of 2-chloro-3-bromopyridine and LDA in anhydrous THF.
-
Using syringe pumps, introduce the two solutions into a T-mixer.
-
The combined stream flows through a temperature-controlled reactor coil. To induce the halogen dance, a temperature of -20°C is typically used.[13]
-
The output from the reactor is then mixed with a solution of the electrophile in a second T-mixer.
-
The final reaction mixture is collected, quenched, and worked up as described in Protocol 1.
Mandatory Visualization
Caption: Experimental Workflow for Directed ortho-Metalation (DoM).
Caption: Troubleshooting Logic for Low Reaction Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. baranlab.org [baranlab.org]
- 3. researchgate.net [researchgate.net]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 8. researchgate.net [researchgate.net]
- 9. Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02759F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Stability of "3,5-Bis(methylthio)pyridine" under acidic and basic conditions
Frequently Asked Questions (FAQs)
Q1: What is the general stability of 3,5-Bis(methylthio)pyridine?
A1: this compound is expected to be a relatively stable aromatic compound under standard storage conditions (cool, dry, dark, inert atmosphere). However, its stability can be compromised by acidic or basic conditions, and the presence of oxidizing agents. The key reactive sites are the basic nitrogen atom of the pyridine ring and the nucleophilic sulfur atoms of the methylthio groups.
Q2: How does this compound behave under acidic conditions?
A2: Under acidic conditions, the lone pair of electrons on the pyridine nitrogen atom makes it susceptible to protonation, forming a pyridinium salt.[1][2] This generally increases the compound's solubility in aqueous acidic solutions. While the pyridine ring itself is robust, strong acidic conditions, especially at elevated temperatures, could potentially lead to slow degradation over time. The thioether groups are generally stable to acid-catalyzed hydrolysis but could be susceptible to other reactions depending on the specific acid and conditions used.
Q3: Is this compound stable in basic solutions?
A3: The compound is expected to be largely stable under mild basic conditions. The pyridine ring is electron-deficient and generally not reactive towards bases.[1] The methylthio groups are also typically stable. However, very strong bases (e.g., organometallics) could potentially deprotonate the pyridine ring at positions 2 or 4.[1] Disulfide bonds, if formed through oxidation, can undergo degradation in basic conditions.[3]
Q4: What are the primary degradation pathways I should be concerned about?
A4: The most likely degradation pathway is the oxidation of the methylthio (thioether) groups.[4][5] Thioethers can be readily oxidized to sulfoxides and then further to sulfones, especially in the presence of common oxidizing agents like hydrogen peroxide, peroxyacids, or even air over long periods.[6][7] This oxidation can alter the compound's chemical properties, polarity, and biological activity.
Q5: Are there any known incompatible reagents or conditions?
A5: Yes. Based on general chemical principles, you should avoid:
-
Strong Oxidizing Agents: Reagents like hydrogen peroxide, m-CPBA, ozone, and nitric acid will likely oxidize the sulfur atoms.[5][6]
-
Strong Alkylating Agents: The sulfur atoms are nucleophilic and can react with alkyl halides.
-
Certain Lewis Acids: The sulfur atoms can coordinate with some Lewis acids, which might facilitate undesired reactions.
-
Heat, Flames, and Sparks: Standard precautions for organic compounds should be taken.[8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Troubleshooting Steps |
| Unexpected peaks in LC-MS or NMR analysis. | Oxidation of one or both methylthio groups. | - Check your sample for a mass increase of +16 amu (sulfoxide) or +32 amu (sulfone) per sulfur atom. - Prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation. - Scrupulously avoid sources of peroxides (e.g., in aged ether solvents). |
| Change in solubility or color of the solution. | Protonation of the pyridine nitrogen in acidic media or potential degradation. | - Measure the pH of your solution. If acidic, the compound has likely formed a pyridinium salt, which can alter its properties. - If the color change is significant (e.g., darkening), it may indicate more extensive decomposition. Analyze a sample by LC-MS or TLC to check for the appearance of new impurities. |
| Low yield or failure of a reaction where the compound is a starting material. | Instability under reaction conditions. | - Re-evaluate your reaction conditions. If using acidic or basic reagents, consider if they are compatible. - Run a control experiment where the compound is subjected to the reaction conditions (solvent, temperature, pH) without other reagents to assess its stability in isolation. - If oxidation is suspected, de-gas all solvents and run the reaction under a strict inert atmosphere. |
| Difficulty in purifying the compound. | Presence of closely related oxidized impurities (sulfoxide/sulfone). | - The polarity of the compound will change significantly upon oxidation. Use a different solvent system for chromatography to improve separation. - Consider using a different purification technique, such as crystallization, if chromatography is ineffective. |
Data and Protocols
Illustrative Stability Data
The following table is a template to illustrate how you might present stability data from an experimental study. The values are hypothetical and should be replaced with your own experimental results.
Table 1: Hypothetical Stability of this compound in Aqueous Buffers at 25°C
| pH | Incubation Time (hours) | % Remaining (Analyzed by HPLC) | Major Degradation Product (Hypothetical) |
| 3.0 (HCl Buffer) | 0 | 100% | - |
| 24 | 99.5% | - | |
| 72 | 98.8% | - | |
| 7.4 (Phosphate Buffer) | 0 | 100% | - |
| 24 | 99.8% | - | |
| 72 | 99.2% | - | |
| 10.0 (Carbonate Buffer) | 0 | 100% | - |
| 24 | 99.6% | - | |
| 72 | 99.0% | - | |
| 7.4 (+ 100µM H₂O₂) | 0 | 100% | - |
| 1 | 85.2% | 3-(Methylsulfinyl)-5-(methylthio)pyridine | |
| 6 | 45.7% | 3,5-Bis(methylsulfinyl)pyridine |
Experimental Protocol: General Procedure for pH Stability Assessment
This protocol provides a framework for assessing the stability of this compound under various pH conditions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile and water
-
Buffer solutions (e.g., pH 3, 5, 7.4, 9, 11) prepared according to standard laboratory procedures.
-
Class A volumetric flasks and pipettes
-
HPLC system with a suitable C18 column and UV detector.
2. Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable volume of acetonitrile (or another appropriate solvent) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Sample Preparation and Incubation:
-
For each pH condition, pipette a known volume of the stock solution into a larger volume of the desired buffer to achieve a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Ensure the initial amount of organic solvent is low (e.g., <1%) to not significantly alter the buffer pH.
-
Prepare a "Time Zero" (T₀) sample by immediately quenching the reaction (e.g., by diluting with mobile phase) and analyzing it.
-
Incubate the remaining buffered solutions at a controlled temperature (e.g., 25°C or 37°C).
-
At predetermined time points (e.g., 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot, quench the reaction, and prepare it for analysis.
4. Analytical Method (HPLC):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water (containing 0.1% formic acid or another suitable modifier). A typical starting point could be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV scan of the compound (e.g., ~254 nm).
-
Injection Volume: 10 µL
-
Analysis: Quantify the peak area of the parent compound at each time point. The % remaining can be calculated relative to the T₀ sample. Monitor for the appearance of new peaks, which would indicate degradation products.
Visualizations
Caption: Experimental workflow for assessing pH-dependent stability.
Caption: Troubleshooting decision tree for unexpected experimental results.
Caption: Potential reaction pathways under acidic or oxidative stress.
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.gsu.edu [chemistry.gsu.edu]
- 8. This compound | CAS#:70999-08-5 | Chemsrc [chemsrc.com]
Technical Support Center: Degradation Pathways of Thioether-Containing Pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thioether-containing pyridines.
Frequently Asked questions (FAQs)
Q1: What are the primary degradation pathways for thioether-containing pyridines?
A1: Thioether-containing pyridines are susceptible to several degradation pathways, primarily involving the thioether linkage and the pyridine ring. The most common pathways are:
-
Oxidation of the Thioether: The sulfur atom in the thioether group is readily oxidized to form a sulfoxide and subsequently a sulfone. This is a very common degradation route under oxidative stress.[1]
-
Metabolic Degradation of the Pyridine Ring: In biological systems, the pyridine ring can undergo metabolic transformations. The most frequent metabolic reactions are N-oxidation of the pyridine nitrogen and hydroxylation at various positions on the ring.[2][3][4]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the pyridine ring, leading to a variety of products.[5][6] The specific products can vary depending on the substitution pattern and the presence of photosensitizers.
-
Hydrolysis: While the thioether bond itself is generally stable to hydrolysis, other functional groups within the molecule, such as esters or amides, can be susceptible to hydrolysis under acidic or basic conditions.[7][8]
Q2: What are common impurities to look for in a sample of a thioether-containing pyridine?
A2: Common impurities can include unreacted starting materials, byproducts from the synthesis, and degradation products. Specifically, you should look for:
-
Starting materials: The parent pyridine and thiol used in the synthesis.
-
Disulfides: Formed from the oxidation of the starting thiol.
-
Sulfoxides and Sulfones: Formed from the oxidation of the thioether product.[9]
-
N-oxides: Formed from the oxidation of the pyridine nitrogen.[2]
-
Regioisomers: If the pyridine ring has multiple potential sites for substitution, regioisomers may be present.[9]
Q3: How can I improve the stability of my thioether-containing pyridine compound?
A3: To enhance the stability of your compound, consider the following strategies:
-
Blocking Sites of Metabolism: Introducing sterically hindering groups near the thioether or at positions on the pyridine ring susceptible to hydroxylation can prevent enzymatic degradation.[5]
-
Modulating Electronic Properties: The introduction of electron-withdrawing groups on the pyridine ring can decrease its susceptibility to oxidation.[5]
-
Storage Conditions: Proper storage is crucial. Store compounds under an inert atmosphere (argon or nitrogen), in a tightly sealed container, and in a cool, dry, and dark place to minimize oxidation and photodegradation.[10]
-
Formulation: For drug development, formulating the compound with antioxidants can help prevent oxidative degradation.[5]
Troubleshooting Guides
Problem 1: My compound is showing unexpected peaks in the HPLC analysis after storage.
-
Possible Cause: The compound is degrading. The new peaks are likely degradation products such as sulfoxides, sulfones, or N-oxides.
-
Solution:
-
Characterize the Degradants: Use LC-MS/MS to identify the mass of the new peaks. An increase of 16 amu suggests the formation of a sulfoxide or N-oxide, while an increase of 32 amu suggests a sulfone.[11]
-
Perform Forced Degradation: To confirm the identity of the degradants, subject a fresh sample of your compound to forced degradation under oxidative conditions (e.g., with H₂O₂ or m-CPBA) and compare the resulting chromatogram with that of the stored sample.
-
Optimize Storage Conditions: Review your storage procedures. Ensure the compound is protected from light, oxygen, and moisture. Store at a lower temperature if necessary.
-
Problem 2: I am observing poor recovery of my compound from biological matrices.
-
Possible Cause: The compound is undergoing rapid metabolism. The thioether or the pyridine ring is likely being modified by metabolic enzymes.
-
Solution:
-
In Vitro Metabolism Assay: Conduct an in vitro metabolism study using liver microsomes to identify the metabolites. Analyze the samples by LC-MS/MS to identify hydroxylated and N-oxidized products.[3]
-
Structural Modification: Based on the identified metabolites, consider synthesizing analogs with modifications at the metabolic hotspots to improve metabolic stability.
-
Problem 3: The color of my solid compound has changed over time (e.g., from white to yellow or brown).
-
Possible Cause: This is often an indication of degradation, potentially due to oxidation or photodegradation.
-
Solution:
-
Purity Analysis: Re-analyze the purity of the compound using HPLC or another suitable method to quantify the extent of degradation.
-
Structural Characterization: If significant degradation has occurred, attempt to isolate and characterize the colored impurity to understand the degradation pathway.
-
Review Handling and Storage: Ensure that the compound is handled and stored with minimal exposure to light and air.
-
Degradation Pathways and Experimental Protocols
Oxidative Degradation
Oxidation of the thioether to a sulfoxide and then to a sulfone is a primary degradation pathway.
Caption: Oxidative degradation of a thioether-containing pyridine.
Experimental Protocol: Forced Oxidation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the thioether-containing pyridine in a suitable solvent like acetonitrile or methanol.
-
Oxidation with Hydrogen Peroxide (H₂O₂):
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Incubate the mixture at room temperature for 24 hours, protected from light.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours) for analysis.[12]
-
-
Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA):
-
Dissolve the thioether-containing pyridine in a suitable solvent like dichloromethane (CH₂Cl₂) at 0 °C.
-
Slowly add a solution of m-CPBA (1.1 equivalents for sulfoxide, 2.2 equivalents for sulfone) in CH₂Cl₂.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.[13]
-
-
Sample Analysis: Analyze the stressed samples by a stability-indicating HPLC method, coupled with a mass spectrometer (LC-MS) to identify the degradation products.
Metabolic Degradation
In a biological context, the pyridine ring is often a target for metabolic enzymes.
Caption: Common metabolic degradation pathways for pyridine-containing compounds.
Experimental Protocol: In Vitro Metabolic Stability Assay
-
Incubation Mixture: Prepare an incubation mixture containing:
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
The test compound (thioether-containing pyridine) at a final concentration of 1 µM.
-
-
Incubation: Incubate the mixture at 37°C.
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound and identify the formation of metabolites.[3]
Photodegradation
Exposure to light can lead to complex degradation pathways of the pyridine ring.
Caption: Experimental workflow for a photodegradation study.
Experimental Protocol: Photostability Study
-
Sample Preparation:
-
Place the solid compound in a clear container.
-
Prepare a solution of the compound in a suitable solvent.
-
-
Control Samples: Prepare control samples by wrapping identical containers in aluminum foil to protect them from light.
-
Exposure: Expose the samples to a light source as per ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).
-
Sampling and Analysis: At appropriate time intervals, analyze the exposed and control samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.[6]
Quantitative Data Summary
The following table summarizes hypothetical degradation data for a generic thioether-containing pyridine under various stress conditions. Actual degradation rates are compound-specific.
| Stress Condition | Reagent/Condition | Time (hours) | % Degradation of Parent Compound | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 | < 5% | None significant |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 | < 5% | None significant |
| Oxidation | 3% H₂O₂, RT | 8 | ~25% | Sulfoxide |
| Oxidation | 3% H₂O₂, RT | 24 | ~60% | Sulfoxide, Sulfone |
| Thermal | 80°C (solid) | 48 | < 10% | Minor unspecified products |
| Photolytic | ICH Q1B light exposure | 24 | ~15% | Various pyridine ring fragments |
Note: This data is for illustrative purposes only. Researchers should generate specific stability data for their compounds of interest.
References
- 1. reddit.com [reddit.com]
- 2. The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Pyridine Functionalization
This guide provides troubleshooting for common issues encountered during the functionalization of pyridine rings, a crucial process in pharmaceutical and materials science research. The inherent electronic properties of pyridine can present unique challenges, and this resource offers practical solutions to overcome them.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Cross-Coupling Reactions (e.g., Suzuki, Negishi)
Question 1: I am observing low or no yield in my Suzuki coupling reaction with a pyridine substrate. What are the common causes?
Answer: Low yields in Suzuki couplings involving pyridines can stem from several factors. A primary issue is the potential for the lone pair of electrons on the pyridine nitrogen to coordinate with the palladium catalyst, leading to its inactivation.[3] Other common causes include:
-
Catalyst Inactivation: The pyridine nitrogen can bind to the palladium catalyst, inhibiting its catalytic activity.
-
Poor Quality of Reagents: Pyridyl boronic acids can be unstable and prone to degradation or protodeboronation (cleavage of the C-B bond).[4]
-
Suboptimal Reaction Conditions: Incorrect temperature, base, or solvent can significantly impact the reaction outcome.[4] Most Suzuki couplings require elevated temperatures, typically between 80-100 °C.[4]
-
Presence of Water: Anhydrous solvents are often crucial to minimize side reactions like protodeborylation.[3]
Troubleshooting Steps:
| Problem | Recommended Action |
| Catalyst Inactivation | Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%).[4] Consider using ligands that can mitigate the inhibitory effect of the pyridine nitrogen. |
| Reagent Degradation | Use fresh, high-purity boronic acids or their more stable pinacol ester derivatives.[4] |
| Suboptimal Conditions | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, THF/water).[4] A moderate increase in temperature may also improve yield.[4] |
| Homocoupling | This side reaction is often exacerbated by the presence of oxygen. Ensure the reaction is properly degassed. |
| Dehalogenation | Optimize reaction parameters such as temperature, base, and solvent to favor cross-coupling over dehalogenation.[3] |
Question 2: I am seeing significant amounts of homocoupled (bipyridyl) byproducts. How can I minimize this?
Answer: Homocoupling of the boronic acid reagent is a common side reaction, often promoted by the presence of oxygen.[3] To minimize this, ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon). Additionally, carefully optimizing the stoichiometry of your reactants can help. Using a slight excess of the boronic acid (1.2-1.5 equivalents) is common, but a large excess may favor homocoupling.[4]
Section 2: Lithiation and Metalation
Question 3: My lithiation of a bromopyridine is failing or giving a complex mixture of products. What should I check?
Answer: Lithiation of pyridines is highly sensitive to reaction conditions. Common pitfalls include:
-
Inactive n-Butyllithium (n-BuLi): The molarity of commercially available n-BuLi can decrease over time. It is crucial to titrate your n-BuLi solution before use to ensure accurate stoichiometry.[5]
-
Presence of Moisture: Organolithium reagents are extremely sensitive to atmospheric moisture. All glassware must be rigorously dried, and the reaction must be conducted under a strict inert atmosphere.[5]
-
Incorrect Reaction Temperature: Lithium-halogen exchange is rapid, but side reactions are minimized at very low temperatures, typically -78 °C.[5] Maintaining this temperature is critical.
-
Di-lithiation: Using an excess of n-BuLi or allowing the temperature to rise can lead to the formation of di-lithiated species, resulting in undesired byproducts.[5]
Troubleshooting Workflow for Pyridine Lithiation:
Caption: Troubleshooting workflow for pyridine lithiation.
Question 4: I am observing the formation of symmetrical 2,6-disubstituted pyridine after monolithiation and quenching. What is the cause?
Answer: The formation of a symmetrical 2,6-disubstituted product strongly indicates that di-lithiation has occurred.[5] This is likely due to using an excess of n-BuLi or allowing the reaction temperature to rise above -78 °C. To favor monolithiation, it is essential to use a precisely titrated solution of n-BuLi (typically 1.0 to 1.1 equivalents) and maintain a very low reaction temperature.[5]
Section 3: C-H Functionalization
Question 5: Why is achieving regioselectivity in direct C-H functionalization of pyridines so challenging?
Answer: The direct and selective functionalization of pyridine's C-H bonds is inherently difficult due to its electronic properties.[1][2] The pyridine ring is electron-deficient, which makes it less reactive towards electrophilic substitution.[6] Furthermore, the nitrogen atom's lone pair can coordinate with metal catalysts, complicating the reaction.[6] The regioselectivity is influenced by a complex interplay of factors including:
-
Inherent Ring Electronics: The pyridine ring is susceptible to nucleophilic attack and radical additions, while being deactivated towards electrophilic substitution.[7]
-
Reaction Conditions: The choice of catalyst, solvent, and temperature can sometimes be adjusted to favor functionalization at a specific position.[7]
-
Directing Groups: The installation of a directing group can guide a metal catalyst to a specific C-H bond, though this adds extra synthetic steps.[7]
Section 4: Pyridine N-Oxides
Question 6: I am having trouble synthesizing a pyridine N-oxide. What are some common issues?
Answer: The oxidation of pyridines to their corresponding N-oxides is a common strategy to modify their reactivity.[8] However, challenges can arise:
-
Oxidant Choice: While hydrogen peroxide is a common oxidant, removing excess H₂O₂ can be difficult and may require specific workup procedures.[9] Peroxyacids like m-chloroperoxybenzoic acid (m-CPBA) are also widely used and can be very effective.[10]
-
Purification: Pyridine N-oxides are often polar and hygroscopic, which can complicate purification.[11] Column chromatography may be necessary, and care should be taken to avoid residual oxidant in the final product.[9][12]
-
Over-oxidation: In some cases, particularly with electron-rich pyridines, over-oxidation or side reactions can occur. Careful control of stoichiometry and temperature is important.
General N-Oxidation and Functionalization Pathway:
Caption: General pathway for pyridine functionalization via N-oxidation.
Section 5: Purification
Question 7: My functionalized pyridine derivative is very polar and streaks on silica gel. What are my purification options?
Answer: The polar nature of many pyridine derivatives can make purification by standard normal-phase chromatography on silica gel challenging. Here are some alternative strategies:
-
Basic Modifier: Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent can help to reduce tailing and improve peak shape on silica gel.[13]
-
Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica for purifying basic compounds like pyridine derivatives.[13]
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (C18) is often the most effective method.[13][14]
-
Recrystallization: If your compound is a solid, recrystallization can be a highly effective purification technique.[13] Experiment with different solvents to find one where your compound has high solubility at elevated temperatures and low solubility at room temperature.[15]
Key Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of a Halopyridine
-
Reaction Setup: In an oven-dried reaction vial equipped with a magnetic stir bar, combine the halopyridine (1.0 equiv.), the pyridineboronic acid or boronic ester (1.2-1.5 equiv.), and the chosen base (e.g., K₂CO₃, 3.0 equiv.).[4]
-
Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., dioxane/water, 4:1) followed by the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).[4]
-
Heating: Place the reaction mixture in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.[4]
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS.
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or another appropriate method.
General Protocol for Lithiation of a Bromopyridine
-
Glassware Preparation: Rigorously flame-dry all glassware under vacuum and cool under a positive pressure of inert gas (argon or nitrogen).[5]
-
Reaction Setup: To a dried flask containing the bromopyridine (1.0 equiv.), add anhydrous THF via syringe.[5]
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[5]
-
n-BuLi Addition: Slowly add a freshly titrated solution of n-BuLi (1.0-1.1 equiv.) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature does not rise above -75 °C.[5]
-
Stirring: Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.[5]
-
Electrophile Addition: Add the electrophile (1.2-1.5 equiv.) dropwise to the reaction mixture at -78 °C.[5]
-
Reaction and Quenching: Allow the reaction to stir at -78 °C for an additional 1-3 hours, then quench with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Workup and Purification: Warm the mixture to room temperature, perform an aqueous workup, and extract the product with an organic solvent. Dry, concentrate, and purify the product as needed.
References
- 1. researchgate.net [researchgate.net]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. baranlab.org [baranlab.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 12. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. teledynelabs.com [teledynelabs.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: A Guide to Improving Yield in Disubstituted Pyridine Synthesis
Welcome to the Technical Support Center for the synthesis of disubstituted pyridines. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and enhance your reaction yields.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of disubstituted pyridines, categorized by the synthetic method.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction for producing dihydropyridines, which can then be oxidized to pyridines.[1][2] Low yields are a common issue and can often be traced back to several factors.[3]
Issue: Low to No Product Formation
-
Potential Cause: Incomplete reaction.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Be aware that classical Hantzsch reactions can have long reaction times. Consider a stepwise approach where the Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester is performed first.
-
-
Potential Cause: Purity of reactants.
-
Solution: Ensure all starting materials, including the aldehyde, β-ketoester, and ammonia source, are pure. Impurities can lead to unwanted side reactions.
-
-
Potential Cause: Suboptimal reaction conditions.
-
Solution: Gradually increase the reaction temperature. While ethanol is a common solvent, consider screening other solvents like methanol, isopropanol, or even aqueous micelles, which have been shown to improve yields.[3] The use of a catalyst, such as p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles, can significantly improve yields.[3]
-
Issue: Formation of Significant Side Products
-
Potential Cause: Self-condensation of the aldehyde (aldol reaction).
-
Solution: Optimize the order of addition of reagents. A stepwise approach can be beneficial.
-
-
Potential Cause: Incomplete oxidation of the dihydropyridine intermediate.
Bohlmann-Rahtz Pyridine Synthesis
This method allows for the synthesis of substituted pyridines in two steps, starting from enamines and ethynylketones.[4] Key challenges often relate to the reaction conditions and the stability of intermediates.
Issue: Low Yield or No Reaction
-
Potential Cause: High reaction temperatures leading to decomposition.
-
Potential Cause: Difficulty in synthesizing or handling the enamine starting material.
-
Solution: For enamines that are difficult to prepare and isolate, they can be generated in situ by using ammonium acetate.[5]
-
Issue: Lack of Regiocontrol
-
Potential Cause: The substitution pattern of the enamine and the ethynylketone can lead to the formation of isomers.
-
Solution: The regiochemical outcome is determined by the initial Michael addition. Carefully select starting materials where the desired regiochemistry is favored by the electronic and steric properties of the substrates.
-
Guareschi-Thorpe Condensation
This synthesis produces pyridine derivatives through the condensation of cyanoacetic ester with an acetoacetic ester in the presence of ammonia.[6] Modern modifications have significantly improved the efficiency of this reaction.
Issue: Low Yields and Harsh Reaction Conditions
-
Potential Cause: Inefficient classical conditions.
-
Solution: A highly effective and environmentally friendly modification involves using ammonium carbonate as both the ammonia source and a buffer in an aqueous medium.[7][8] This method often results in the precipitation of the pure product directly from the reaction mixture, simplifying workup and leading to high yields.[7][8]
-
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a versatile method for generating highly functionalized pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[9]
Issue: Low or No Formation of the Desired Pyridine Product
-
Potential Cause: Impure starting materials.
-
Solution: The purity of the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound is critical. It is highly recommended to purify these materials before use. The α-pyridinium methyl ketone salts can be purified by recrystallization, and the α,β-unsaturated carbonyl compounds (chalcones) by recrystallization or column chromatography.[10]
-
-
Potential Cause: Suboptimal reaction conditions.
-
Solution: Glacial acetic acid is often the solvent of choice as it also acts as a catalyst.[10] However, solvent-free conditions at elevated temperatures have also been shown to be effective.[11] The reaction is typically run at elevated temperatures (80-140°C). It is advisable to start with a lower temperature and monitor the reaction's progress.[11]
-
Issue: Formation of Significant Amounts of Side Products
-
Potential Cause: Self-condensation of the α,β-unsaturated carbonyl compound.
-
Solution: This can be minimized by the controlled addition of reagents and by optimizing the reaction temperature.[10]
-
-
Potential Cause: Formation of benzo[a]indolizine derivatives.
-
Solution: This is a known side reaction, especially with certain substituted pyridinium salts. To minimize their formation, carefully control the reaction temperature.[10]
-
Frequently Asked Questions (FAQs)
Q1: My disubstituted pyridine product is a colored oil or solid, but it should be colorless. What is the cause?
A1: Discoloration often indicates the presence of impurities or degradation products. For many pyridine derivatives, prolonged exposure to air and light can lead to the formation of colored byproducts. It is advisable to analyze the sample for purity using techniques like GC-MS or NMR spectroscopy to identify the contaminants.
Q2: Which purification technique is best for my disubstituted pyridine product?
A2: The optimal purification method depends on the physicochemical properties of your product and the nature of the impurities.
-
Acid-Base Extraction: Highly effective for separating basic pyridine products from non-basic or acidic impurities.
-
Column Chromatography: Suitable for separating compounds with different polarities.
-
Crystallization: An excellent method for obtaining highly pure solid products.
-
Distillation: Effective for liquid products, but may not separate isomers with close boiling points.
Q3: I am having trouble with low recovery after acid-base extraction. What could be the problem?
A3: Several factors could lead to low recovery:
-
Incomplete Protonation/Deprotonation: Ensure the pH is sufficiently low (acidic wash) or high (basification step) to fully convert the pyridine to its salt and back to the free base.
-
Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers. To break them, you can add brine or gently swirl the separatory funnel.
-
Product Solubility: If your disubstituted pyridine has polar functional groups, it may have some solubility in the aqueous layer even in its neutral form. Perform multiple extractions with the organic solvent to maximize recovery.
Quantitative Data Summary
The following tables provide a summary of reaction yields for various disubstituted pyridine syntheses under different catalytic conditions.
Table 1: Catalyst Performance in the Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate [11]
| Catalyst | Ammonia Source | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| No Catalyst | NH₄OAc | Ethanol | Reflux | 8 | 65 |
| p-TSA | NH₄OH | Ethanol | Reflux | 6 | 82 |
| Tannic Acid | NH₄OAc | H₂O | 80 | 1 | 94 |
| Fe₃O₄@SiO₂-SO₃H | NH₄OAc | Ethanol | 60 | 0.5 | 96 |
Analysis: The data clearly shows that catalyzed reactions offer significant advantages over the uncatalyzed process in terms of both reaction time and yield.[11]
Table 2: Effect of Nitrogen Source on Guareschi-Thorpe Synthesis of 2,6-dihydroxy-3-cyano-4-methyl pyridine [7]
| Nitrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ammonium Acetate | H₂O:HOAc | Reflux | 24 | 68 |
| (NH₄)₂CO₃ | H₂O:EtOH (1:1) | 80 | 3 | 96 |
| (NH₄)₂CO₃ (no catalyst) | H₂O:EtOH (1:1) | 80 | 10 | 40 |
Table 3: Yields for Solvent-Free Kröhnke Synthesis of 2,4,6-Triarylpyridines [12]
| Ar | Ar' | Yield (%) |
| C₆H₅ | C₆H₅ | 97 |
| 4-CH₃C₆H₄ | C₆H₅ | 97 |
| 4-ClC₆H₄ | C₆H₅ | 94 |
| 4-CH₃OC₆H₄ | C₆H₅ | 94 |
| 4-ClC₆H₄ | 4-ClC₆H₄ | 95 |
Experimental Protocols
This section provides detailed methodologies for key synthetic and purification procedures.
Protocol 1: Hantzsch Pyridine Synthesis of Bridged 1,4-Dihydropyridines[1]
Materials:
-
Butane-1,4-diyl diacetoacetate
-
Aldehyde
-
Ammonium acetate
-
Ethanol
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add butane-1,4-diyl diacetoacetate (1.0 eq.), the desired aldehyde (1.0 eq.), and ammonium acetate (1.2 eq.).
-
Add ethanol (20-30 mL) to the flask.
-
Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).
Protocol 2: One-Step Bohlmann-Rahtz Reaction Catalyzed by Ytterbium(III) Triflate[13]
Materials:
-
Enamine
-
Alkynone
-
Ytterbium(III) triflate
-
Toluene
-
Ethyl acetate
Procedure:
-
A solution of the enamine (~1 mmol, 1 equiv.), alkynone (1.2 equiv.), and ytterbium(III) triflate (15–20 mol%) in toluene (6 ml) is heated at reflux for 16 h.
-
Allow the reaction to cool and add water (6 ml).
-
The mixture is heated at reflux for 20 min and then extracted with ethyl acetate (2 x 10 ml).
-
The organic layers are combined, washed with brine (6 ml), dried (MgSO₄), and evaporated in vacuo to give the pyridine product.
Protocol 3: Guareschi-Thorpe Synthesis of 2,6-dihydroxy-3-cyano-4-methyl pyridine[7]
Materials:
-
Ethyl acetoacetate (1,3-dicarbonyl compound)
-
Ethyl cyanoacetate (or cyanoacetamide)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol (EtOH)
-
Water (H₂O)
Procedure:
-
In a suitable reaction vessel, combine the 1,3-dicarbonyl compound (20 mmol), alkyl cyanoacetate (20 mmol), and ammonium carbonate (40 mmol).
-
Add a 1:1 mixture of EtOH and H₂O as the solvent.
-
Stir the mixture at 80 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product is expected to solidify and precipitate out of the solution.
-
Add cold water to the reaction mixture to ensure complete precipitation.
-
Filter the solid product, wash with water, and dry. This procedure has been reported to yield 95% of the desired product without the need for further purification.[7]
Protocol 4: Kröhnke Synthesis of 2,4,6-Triphenylpyridine[11]
Materials:
-
N-Phenacylpyridinium bromide
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide (1.0 equiv), chalcone (1.0 equiv), and a large excess of ammonium acetate (10 equiv).
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into a beaker of ice water.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.
Protocol 5: Acid-Base Extraction for Purification of Disubstituted Pyridines
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a 1 M HCl solution. Collect the aqueous layer. Repeat the wash 1-2 times.
-
Combine Aqueous Layers: Combine all the acidic aqueous extracts. The pyridinium salt is now in the aqueous phase.
-
Back-Wash (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated base solution (e.g., 6 M NaOH) until the pH is > 10. This will regenerate the free pyridine base.
-
Back-Extraction: Extract the liberated pyridine back into an organic solvent (e.g., diethyl ether, dichloromethane) three times.
-
Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified 2,6-disubstituted pyridine.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in the synthesis and purification of disubstituted pyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Guareschi-Thorpe Condensation [drugfuture.com]
- 7. benchchem.com [benchchem.com]
- 8. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 9. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Pyridine-Based Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the removal of impurities from pyridine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial pyridine?
A1: Commercial pyridine often contains several types of impurities.[1] The most prevalent is water, as pyridine is highly hygroscopic and readily absorbs atmospheric moisture.[1][2][3] Other common contaminants include pyridine homologues such as picolines and lutidines, which have similar boiling points to pyridine, making them difficult to separate by simple distillation.[1][2] Non-basic substances and degradation products may also be present, sometimes causing a yellow or brown discoloration.[1] In deuterated pyridine, incomplete deuteration products are a primary impurity.[3]
Q2: My pyridine sample is yellow or brown. What causes this and how can it be removed?
A2: The yellow or brown color in pyridine is typically due to the presence of degradation products or other non-basic impurities.[1] Purification by distillation will usually yield a colorless liquid.[4] Pre-treatment before distillation, such as refluxing with a drying agent like potassium hydroxide (KOH) or an oxidizing agent like potassium permanganate (KMnO₄), can effectively remove these colored impurities.[1][2]
Q3: How should I properly store purified, anhydrous pyridine?
A3: To maintain its purity, anhydrous pyridine must be stored in a tightly sealed, dark glass bottle to protect it from moisture and light.[1] The container should be flushed with an inert gas, such as nitrogen or argon, before sealing. Storing the purified pyridine over activated 4Å molecular sieves can help maintain its dryness.[1][2]
Q4: What are the critical safety precautions when handling and purifying pyridine?
A4: Pyridine is a flammable, toxic liquid with a strong, unpleasant odor. Always handle it within a chemical fume hood to ensure proper ventilation.[1] Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, is mandatory.[1] Keep pyridine away from ignition sources and ensure that distillation equipment is properly grounded to prevent static discharge.[1]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of pyridine-based compounds.
Issue 1: Presence of Water in Pyridine
Question: My pyridine contains water. What is the most effective method for drying it?
Answer: Simply distilling pyridine is ineffective for removing water because they form a minimum-boiling azeotrope (57% pyridine, 43% water, boiling at 94°C).[1] Therefore, a chemical or physical drying method is required prior to final distillation. The choice of method depends on the level of dryness required.
Troubleshooting Steps:
-
Pre-drying (for significant water content):
-
Final Drying (for anhydrous grade):
-
Azeotropic Distillation:
-
An alternative method involves adding a solvent like toluene, which forms a lower-boiling azeotrope with water.[1] The water-toluene azeotrope is then distilled off, leaving dry pyridine.
-
Issue 2: Low Purity After Simple Distillation
Question: I've distilled my pyridine, but analytical tests (GC-MS, NMR) show it's still impure. What's wrong?
Answer: Low purity after a simple distillation is often due to the presence of pyridine homologues (e.g., picolines, lutidines) which have boiling points very close to pyridine, making them difficult to separate.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity after distillation.
Issue 3: Problems During Recrystallization of Pyridine Derivatives
Question: I'm trying to recrystallize a solid pyridine derivative, but it's "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. This is a common issue with low-melting point solids or when an inappropriate solvent is used.
Troubleshooting Steps:
-
Increase Solvent Volume: Add more hot solvent to ensure the compound fully dissolves before cooling.
-
Lower the Cooling Temperature: Cool the solution more slowly to encourage crystal nucleation rather than oil formation. Gentle scratching of the flask's inner surface with a glass rod can help induce crystallization.
-
Change the Solvent System: The current solvent may be too effective. Switch to a solvent in which the compound is less soluble, or use a mixed-solvent system. For a mixed system, dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes turbid, then reheat to clarify and cool slowly.[5]
Data Presentation: Purification Method Comparison
The following table summarizes the effectiveness of various agents used in the purification of pyridine.
| Purification Method | Agent(s) | Principle of Action | Typical Purity Achieved | Reference(s) |
| Drying & Distillation | KOH, then CaH₂ | Chemical reaction with water to form non-volatile hydroxides. | >99.5% (Anhydrous) | [1],[2],[4] |
| Azeotropic Distillation | Toluene or Benzene | Forms a low-boiling azeotrope with water that is distilled off. | >99% (Anhydrous) | [1],[6] |
| Removal of Bases | ZnCl₂ or HgCl₂ | Forms a crystalline complex with pyridine, leaving homologues behind. | High Purity | [2] |
| Removal of Bases | KMnO₄ | Oxidizes reactive impurities, particularly some basic homologues. | High Purity | [2] |
| Removal of Non-Bases | Dilute H₂SO₄ or HCl | Converts pyridine to a non-volatile salt, allowing non-basic impurities to be removed via steam distillation. | Effective for specific impurities | [2] |
Experimental Protocols
Protocol 1: General Purification of Pyridine by Drying and Fractional Distillation
This is a widely used method to obtain dry, pure pyridine.
-
Pre-drying: In a suitable flask, add approximately 20g of solid potassium hydroxide (KOH) pellets per liter of commercial-grade pyridine.[2] Swirl the mixture and let it stand for at least 24 hours (or longer if significant water is present).
-
Decanting: Carefully decant the pyridine from the KOH pellets into a dry, round-bottom distillation flask.
-
Final Drying: Add 5-10g of calcium hydride (CaH₂) per liter of decanted pyridine to the flask. Caution: CaH₂ reacts with water to produce flammable hydrogen gas; ensure the system is not sealed and is properly vented.
-
Refluxing: Fit the flask with a reflux condenser protected by a calcium chloride or silica gel drying tube. Reflux the mixture for a minimum of 3-4 hours to allow the CaH₂ to react completely with any residual water.[1]
-
Distillation: Rearrange the apparatus for fractional distillation. Discard the first few milliliters of distillate. Collect the fraction boiling at approximately 115°C.
-
Storage: Store the purified, anhydrous pyridine in a dark, tightly sealed bottle over 4Å molecular sieves and under an inert atmosphere (N₂ or Ar).[1][2]
Protocol 2: Recrystallization of a Solid Pyridine Derivative
This protocol provides a general methodology for purifying a solid pyridine-based compound.
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, toluene, ethyl acetate, water). The ideal solvent will dissolve the compound when hot but not at room temperature.[5] A mixed-solvent system can also be tested.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent required to fully dissolve it.[5]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[5]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask. This step removes insoluble impurities and the activated charcoal (if used).
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.[5]
-
Isolation and Drying: Collect the formed crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Allow the crystals to air-dry on the filter, then transfer them to a desiccator for final drying.[5]
Workflow Visualization
Caption: General workflow for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. US5100514A - Separation of pyridine from water by extractive distillation - Google Patents [patents.google.com]
Technical Support Center: Managing Exothermic Reactions in Pyridine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyridine synthesis. The following information is intended to help manage the exothermic nature of these reactions safely and efficiently.
Troubleshooting Exothermic Reactions
Exothermic reactions, if not properly controlled, can lead to reduced yield, increased impurity formation, and potentially hazardous situations such as thermal runaway. Below are common issues encountered during pyridine synthesis and their potential solutions.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Rapid, uncontrolled temperature increase | - Reaction proceeding too quickly.- Inadequate heat dissipation.- High concentration of reactants. | - Control reactant addition: Use a semi-batch or continuous feeding approach for one of the reactants to manage the rate of heat generation.[1]- Improve cooling: Ensure the reactor's cooling system is sufficient for the scale of the reaction. An ice bath can be used for initial control in laboratory settings.[1]- Dilution: Use an appropriate inert solvent to increase the thermal mass of the reaction mixture, which helps absorb heat.[1] |
| Localized "hot spots" or charring | - Poor mixing.- Inefficient heat transfer throughout the reaction vessel. | - Enhance agitation: Ensure vigorous and efficient stirring to maintain a homogenous temperature and concentration throughout the reaction mixture. |
| Inconsistent yields and formation of side products | - Temperature fluctuations favoring side reactions.- Incomplete reaction due to poor temperature control. | - Optimize reaction temperature: If kinetics allow, operate the reaction at a lower temperature to reduce the rate of heat evolution and minimize side reactions.[1]- Monitor reaction progress: Use techniques like TLC or LC-MS to track the consumption of starting materials and the formation of the product. |
| Delayed, strong exotherm during workup (e.g., quenching) | - Presence of unreacted, highly reactive reagents (e.g., POCl₃). | - Careful quenching: Slowly add the reaction mixture to a cold quenching solution (e.g., cold water or ice) with vigorous stirring to control the hydrolysis of reactive species. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns associated with exothermic pyridine synthesis?
A1: The main safety concern is thermal runaway , a situation where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure. This can result in violent venting, explosions, or vessel rupture. The handling of certain reagents, such as pyridine itself, which is flammable and has a strong, unpleasant odor, also requires appropriate safety measures like working in a well-ventilated fume hood and using personal protective equipment (PPE).[2][3]
Q2: How can I predict the potential for a thermal runaway in my synthesis?
A2: A thorough thermal hazard assessment is crucial. Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry can provide critical data on the heat of reaction, the onset temperature of decomposition, and the maximum temperature of the synthesis reaction. This information is vital for ensuring safe scale-up.
Q3: Which pyridine synthesis methods are particularly known for being exothermic?
A3: The Hantzsch pyridine synthesis and the Chichibabin pyridine synthesis are two common methods that can be significantly exothermic. The initial condensation steps in the Hantzsch synthesis can generate a considerable amount of heat.[1] The Chichibabin reaction often requires high temperatures to proceed, and the reaction itself can be exothermic.[2][4]
Q4: Can the choice of solvent help in managing the exotherm?
A4: Yes, the solvent plays a critical role. A solvent with a higher heat capacity can absorb more heat, thus moderating the temperature increase. Additionally, using a refluxing solvent can help dissipate heat through vaporization and condensation. For instance, in the Hantzsch synthesis, ethanol is often used for this purpose.[1] However, solvent-free conditions, while environmentally friendly, can make heat dissipation more challenging.[1]
Q5: Are there modern techniques that offer better control over reaction exotherms?
A5: Yes, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative to conventional heating. Microwave synthesis can offer rapid and uniform heating, which can lead to shorter reaction times and, in some cases, better control over the reaction temperature.[5] Continuous flow reactors also provide excellent temperature control due to their high surface-area-to-volume ratio, allowing for efficient heat exchange.
Data Presentation: Comparison of Synthesis Conditions
The following tables provide a summary of quantitative data for different pyridine synthesis methods and conditions to facilitate comparison.
Table 1: Hantzsch Pyridine Synthesis - Catalyst and Condition Comparison
| Catalyst | Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| γ-Al₂O₃ nanoparticles | Various aromatic | Ethyl acetoacetate | Ammonium acetate | Solvent-free | 90 | 0.08-0.17 | 92-98 | [6] |
| Ceric Ammonium Nitrate (CAN) | 5-Bromothiophene-2-carboxaldehyde | Various 1,3-diones | Ammonium acetate | Solvent-free | Room Temp. | 1-2.5 | 85-95 | [7][8] |
| Iodine | Various aromatic | Ethyl acetoacetate | Ammonium acetate | Refluxing Methanol | 65 | 2-4 | 88-95 | [8] |
| p-Toluenesulfonic acid (PTSA) | Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Aqueous micelles (SDS, 0.1M) | Room Temp. (Ultrasonic irradiation) | 0.5-1 | >90 | [9] |
Table 2: Chichibabin Reaction - Condition Comparison
| Amine | Additive | Temperature (°C) | Time (h) | Yield (%) | Reference |
| n-Butylamine | LiI | 65 | 18 | 95 | [10] |
| n-Butylamine | LiI | 85 (sealed) | 7 | 93 | [10] |
| n-Butylamine | NaI | 85 (sealed) | 7 | Lower (sluggish reaction) | [10] |
| Unsubstituted Ammonia (NaNH₂) | None | 100-130 | Several hours | 70-85 | [2] |
Experimental Protocols
Below are detailed methodologies for two common pyridine synthesis reactions, with a focus on managing their exothermic nature.
Protocol 1: Controlled Hantzsch Dihydropyridine Synthesis
This protocol is adapted for the synthesis of diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate using conventional heating with an emphasis on temperature monitoring.[5]
Materials:
-
Aqueous formaldehyde (37% in water, 1.4 mL, 18.70 mmol)
-
Ethyl acetoacetate (5.0 mL, 39.06 mmol)
-
Concentrated aqueous ammonia (25% in water, 6.2 mL, 82.97 mmol)
-
Ethanol (2.0 mL)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath with temperature control
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the ethyl acetoacetate, aqueous formaldehyde, and ethanol.
-
Begin stirring the mixture at room temperature.
-
Place an ice bath under the flask to pre-cool the mixture and prepare for the exothermic addition of ammonia.
-
Slowly add the concentrated aqueous ammonia dropwise to the stirred mixture. Monitor the internal temperature of the flask with a thermometer. Maintain the temperature below 40°C during the addition.
-
After the complete addition of ammonia, remove the ice bath and place the flask in a heating mantle or oil bath.
-
Heat the reaction mixture to reflux (approximately 80-90°C) for 30 minutes.
-
After the reflux period, cool the mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Rinse the collected solid with chilled ethanol (0–5 °C).
-
Recrystallize the crude product from ethanol to yield the pure dihydropyridine.
Protocol 2: Modified Chichibabin Amination
This protocol describes a milder version of the Chichibabin reaction for the synthesis of N-butylpyridin-2-amine.[10]
Materials:
-
Pyridine (0.5 mmol)
-
n-Butylamine (1.0 mmol, 2 equiv.)
-
Sodium hydride (NaH, 1.5 mmol, 3 equiv.)
-
Lithium iodide (LiI, 1.0 mmol, 2 equiv.)
-
Anhydrous Tetrahydrofuran (THF, 0.5 mL)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere
-
Inert atmosphere (Nitrogen or Argon)
-
Heating source with temperature control
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add sodium hydride and lithium iodide.
-
Add anhydrous THF to the flask and stir the suspension.
-
Add pyridine to the stirred suspension.
-
Slowly add n-butylamine to the reaction mixture at room temperature.
-
Heat the reaction mixture to 65°C and stir for 18 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride to neutralize any remaining NaH. Caution: This quenching step can be exothermic and may release hydrogen gas. Perform this step in a well-ventilated fume hood.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate key workflows and relationships in managing exothermic pyridine synthesis.
Caption: A decision-making workflow for troubleshooting exothermic reactions.
Caption: A comparison of conventional heating vs. microwave synthesis for pyridine production.
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. benchchem.com [benchchem.com]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]
Technical Support Center: Prevention of Thioether Bond Oxidation on the Pyridine Ring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted oxidation of thioether bonds on pyridine rings during their experiments.
Frequently Asked questions (FAQs)
Q1: My pyridine thioether appears to be degrading upon storage or during my reaction. What could be the cause?
A1: The primary cause of pyridine thioether degradation is often oxidation of the thioether to a sulfoxide or sulfone. This is a common issue as thioethers are susceptible to oxidation.[1][2] Several factors can promote this unwanted side reaction:
-
Atmospheric Oxygen: Exposure to air is a frequent cause of thioether oxidation.[3]
-
Trace Metal Ion Catalysts: Metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of thioethers.[4][5] These can be introduced as impurities from reagents, solvents, or glassware.[4]
-
Peroxide Impurities in Solvents: Solvents, particularly ethers, can form peroxides over time, which are potent oxidizing agents.
-
Elevated Temperatures: Higher reaction or storage temperatures can accelerate the rate of oxidation.
-
Inappropriate pH: The stability of the thioether can be pH-dependent, with higher pH values increasing the concentration of the more easily oxidized thiolate anion in precursor thiols.[3][6]
Q2: I am observing a low yield in a reaction to synthesize a pyridine thioether, and I suspect oxidation of my thiol starting material. How can I troubleshoot this?
A2: Low yields in pyridine thioether synthesis can indeed be due to the oxidation of the starting thiol to a disulfide, which is generally less reactive in nucleophilic substitution reactions.[3] To troubleshoot this, consider the following:
-
Ensure an Inert Atmosphere: Handle the thiol starting material under an inert atmosphere, such as in a glovebox or using a Schlenk line, to prevent exposure to oxygen.[3]
-
Use Degassed Solvents: Dissolved oxygen in solvents can promote thiol oxidation. Use freshly degassed solvents for your reaction.[3]
-
Control the pH: A higher pH increases the concentration of the thiolate anion, which is more susceptible to oxidation. If your reaction conditions allow, maintaining a more neutral or slightly acidic pH can be beneficial.[3]
Q3: Are there any general strategies to prevent thioether oxidation during a reaction?
A3: Yes, several general strategies can be employed to minimize unwanted oxidation:
-
Work Under an Inert Atmosphere: Conducting your reaction under nitrogen or argon is a highly effective way to prevent oxidation by atmospheric oxygen.[7]
-
Use High-Purity, Degassed Solvents: This minimizes the introduction of both dissolved oxygen and peroxide impurities.[8]
-
Add a Chelating Agent: Including a chelating agent like EDTA in your reaction mixture can sequester catalytic metal ions.[4]
-
Maintain Low Temperatures: If your reaction kinetics allow, running the experiment at a lower temperature can significantly slow the rate of oxidation.
Troubleshooting Guide: Unwanted Sulfoxide Formation
| Problem | Potential Cause | Suggested Solution |
| Unexpected formation of sulfoxide during reaction | Reaction exposed to atmospheric oxygen. | Ensure the reaction is performed under a positive pressure of an inert gas (Nitrogen or Argon) using a Schlenk line or in a glove box.[7] |
| Contamination of reagents or solvents with oxidizing agents (e.g., peroxides). | Use freshly purified and degassed solvents. Test solvents for the presence of peroxides before use. | |
| Presence of catalytic metal ions in the reaction mixture. | Add a chelating agent such as EDTA (1-5 mM) to the reaction mixture to sequester metal ions.[4] | |
| Oxidation of starting material (thiol) before reaction | Improper storage or handling of the thiol. | Store thiols under an inert atmosphere and handle them quickly to minimize air exposure.[3] |
| Product degradation during workup or purification | Exposure to air during extraction, concentration, or chromatography. | Degas all solvents used for workup and purification. Consider performing these steps under a nitrogen blanket where possible. |
Data Presentation
Table 1: Comparative Oxidation Rates of Aryl Thioethers
The following table summarizes the second-order rate constants for the oxidation of various aryl thioethers by hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl) at pH 7.4 and 37°C. Note that NaOCl is a significantly more potent oxidant for thioethers than H₂O₂.[9][10]
| Substituted Thioanisole | Oxidant | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| 4-H | H₂O₂ | 2.53 x 10⁻³ | [11] |
| 4-OCH₃ | H₂O₂ | 1.28 x 10⁻² | [11] |
| 4-NO₂ | NaOCl | 1.2 x 10⁴ | [9][12] |
| 4-Cl | NaOCl | > 10⁵ | [12] |
| 4-Br | NaOCl | > 10⁵ | [12] |
| 4-F | NaOCl | > 10⁵ | [12] |
This data is for aryl thioethers and serves as a general guide. The reactivity of specific pyridine thioethers may vary.
Experimental Protocols
Protocol 1: General Procedure for Handling Air-Sensitive Pyridine Thioethers
This protocol outlines the basic steps for setting up a reaction under an inert atmosphere to prevent oxidation.
Materials:
-
Schlenk flask or round-bottom flask with a rubber septum
-
Schlenk line with vacuum and inert gas (Nitrogen or Argon) manifolds
-
Heat gun or oven
-
Syringes and needles (oven-dried)
-
Degassed solvents
Procedure:
-
Drying Glassware: Thoroughly dry all glassware in an oven (e.g., 125°C overnight) or by flame drying under vacuum to remove adsorbed moisture.[7]
-
Assembling the Apparatus: Assemble the hot glassware and attach it to the Schlenk line.
-
Purging with Inert Gas: Evacuate the flask and backfill with inert gas. Repeat this cycle three to five times to ensure the removal of atmospheric oxygen.[13]
-
Adding Reagents and Solvents: Add solid reagents under a positive flow of inert gas. Transfer liquid reagents and solvents using oven-dried syringes and needles.[7][14]
-
Maintaining an Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of inert gas, which can be monitored with an oil bubbler.[7][14]
Protocol 2: Degassing Solvents by Purging
This is a common and relatively simple method for removing dissolved oxygen from solvents.[8][15]
Materials:
-
Solvent to be degassed
-
Flask with a rubber septum
-
Long needle connected to an inert gas source
-
Short vent needle
Procedure:
-
Place the solvent in the flask and seal with the rubber septum.
-
Insert the long needle so that its tip is submerged in the solvent.
-
Insert the short vent needle into the septum, not submerged in the liquid.
-
Bubble the inert gas through the solvent for 20-30 minutes. The inert gas will displace the dissolved oxygen, which will exit through the vent needle.
-
After purging, remove the long needle first, followed by the vent needle, to maintain a positive pressure of inert gas in the flask.
Protocol 3: Using EDTA to Inhibit Metal-Catalyzed Oxidation
This protocol describes the use of EDTA to chelate metal ions that can catalyze thioether oxidation.[4]
Materials:
-
EDTA disodium salt
-
Appropriate buffer or solvent for your reaction
-
pH meter
Procedure:
-
Prepare an EDTA Stock Solution: Prepare a stock solution of EDTA (e.g., 0.5 M) in deionized water. Adjust the pH to 8.0 with NaOH to ensure the EDTA is fully dissolved.
-
Add EDTA to Reaction Buffer: Add the EDTA stock solution to your reaction buffer to achieve a final concentration of 1-5 mM.[4]
-
Verify Compatibility: Ensure that EDTA is compatible with your reaction and does not interfere with the desired chemical transformation. For example, EDTA should be avoided in reactions involving metalloenzymes or immobilized metal affinity chromatography (IMAC).[4]
Mandatory Visualizations
Caption: Workflow for handling air-sensitive pyridine thioether reactions.
Caption: Troubleshooting logic for preventing pyridine thioether oxidation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. How To [chem.rochester.edu]
- 8. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 15. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Purity Validation of 3,5-Bis(methylthio)pyridine by HPLC-MS
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the validation of research and the development of safe and effective pharmaceuticals. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for the purity validation of 3,5-Bis(methylthio)pyridine. The following sections detail experimental protocols, present comparative data, and visualize the analytical workflow.
Data Presentation
The purity of this compound from different suppliers or synthesis batches can be effectively compared using HPLC-MS. The following table summarizes hypothetical data from the analysis of three different lots of this compound, alongside a known competitor product.
| Sample ID | This compound Peak Area (%) | Impurity 1 (m/z = 155.04) Peak Area (%) | Impurity 2 (m/z = 203.02) Peak Area (%) | Total Purity (%) |
| Lot A | 99.85 | 0.10 | 0.05 | 99.85 |
| Lot B | 99.50 | 0.35 | 0.15 | 99.50 |
| Lot C | 99.92 | 0.05 | 0.03 | 99.92 |
| Competitor X | 99.20 | 0.50 | 0.30 | 99.20 |
Experimental Protocols
A robust and reproducible HPLC-MS method is essential for the accurate determination of this compound purity. The protocol outlined below is a validated method for the separation and quantification of the target compound and its potential impurities. HPLC is a premier method for the quantitative analysis of pyridine derivatives due to its high resolution and sensitivity.[1]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector coupled to a mass spectrometer.[1]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its ability to separate aromatic compounds.[1]
-
Mobile Phase: A gradient elution is proposed to ensure the separation of both polar and non-polar impurities.[1]
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30 °C[1]
-
UV Detection Wavelength: The maximum absorption wavelength (λmax) should be determined, but a range of 254-280 nm is a good starting point for pyridine derivatives. The PDA detector should be set to monitor across a wider range (e.g., 200-400 nm) to detect any co-eluting impurities.[1]
-
Injection Volume: 10 µL[1]
2. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Gas Flow: 300 L/h
-
Scan Range: m/z 50-500
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in the mobile phase (90:10 Solvent A:Solvent B) to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare samples from different lots or suppliers at the same concentration as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[1]
4. Data Analysis and Quantification:
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[1] For quantitative analysis, a calibration curve can be constructed by plotting the peak area of the standard against its concentration.[1]
Visualizations
Experimental Workflow for HPLC-MS Purity Validation
The following diagram illustrates the key steps in the HPLC-MS workflow for determining the purity of this compound.
References
A Comparative Analysis of Methylthio vs. Other Substituents on Pyridine Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the influence of substituents on the reactivity of heterocyclic cores like pyridine is paramount for molecular design and synthesis. This guide provides a comprehensive comparative analysis of the methylthio (-SCH3) group's effect on pyridine reactivity relative to other common substituents: methyl (-CH3), methoxy (-OCH3), and chloro (-Cl).
This analysis is supported by experimental data on pKa values and established electronic parameters (Hammett constants), which are summarized in clear, comparative tables. Furthermore, this guide furnishes detailed experimental protocols for key reactions, enabling researchers to conduct their own comparative studies. To elucidate the underlying principles of reactivity, we also present a discussion on the electronic effects of these substituents in the context of electrophilic and nucleophilic aromatic substitution reactions.
Executive Summary of Substituent Effects
The reactivity of the pyridine ring is critically influenced by the electronic properties of its substituents. The nitrogen atom in the pyridine ring is electron-withdrawing, making the ring generally less reactive towards electrophilic attack compared to benzene, and more susceptible to nucleophilic attack, particularly at the 2- and 4-positions. The substituents examined in this guide modulate this inherent reactivity in distinct ways:
-
Methyl (-CH3): An electron-donating group through induction and hyperconjugation, it increases the electron density of the pyridine ring, enhancing its reactivity towards electrophiles and increasing its basicity.
-
Methoxy (-OCH3): This group exhibits a dual electronic effect. It is electron-withdrawing inductively but electron-donating through resonance. Overall, it increases electron density at the ortho and para positions, activating the ring towards electrophilic substitution and influencing basicity.
-
Chloro (-Cl): An electron-withdrawing group through induction, it deactivates the pyridine ring towards electrophilic attack and decreases its basicity. However, its lone pairs can participate in resonance, which can influence the regioselectivity of substitution.
-
Methylthio (-SCH3): Similar to the methoxy group, the methylthio group is inductively electron-withdrawing but can donate electron density through resonance. Its overall effect is a balance of these two opposing influences, impacting both the rate and regioselectivity of reactions.
Data Presentation: A Quantitative Comparison
To provide a clear and quantitative basis for comparison, the following table summarizes the experimental pKa values for 2-substituted pyridines and the Hammett constants (σ) for the substituents. The pKa value is a measure of the basicity of the pyridine nitrogen, with a higher pKa indicating a more basic and generally more electron-rich ring. Hammett constants quantify the electronic effect of a substituent on a reaction center. A negative σ value indicates an electron-donating group, while a positive σ value signifies an electron-withdrawing group.
| Substituent | 2-Substituted Pyridine pKa | Hammett Constant (σp) | Hammett Constant (σm) |
| -SCH3 | 3.59[1][2] | 0.00 | 0.15 |
| -CH3 | 5.94 - 5.96[3][4][5] | -0.17 | -0.07 |
| -OCH3 | 3.28[6] | -0.27 | 0.12 |
| -Cl | 0.49 | 0.23 | 0.37 |
Note: Hammett constants are typically measured on benzene systems but provide a good approximation for the electronic effects on pyridine.
Comparative Reactivity Analysis
Basicity (pKa)
The pKa values clearly demonstrate the electronic influence of the substituents on the basicity of the pyridine nitrogen. The methyl group (-CH3) significantly increases the basicity (pKa = 5.95) compared to unsubstituted pyridine (pKa ≈ 5.2), confirming its electron-donating nature. Conversely, the chloro group (-Cl) drastically reduces basicity (pKa = 0.49), highlighting its strong electron-withdrawing inductive effect. The methoxy (-OCH3) and methylthio (-SCH3) groups result in intermediate basicities (pKa = 3.28 and 3.59, respectively). Their inductive electron-withdrawing effect lowers the basicity compared to the methyl-substituted pyridine, but this is tempered by their resonance electron-donating ability.
Electrophilic Aromatic Substitution
Pyridine itself is generally unreactive towards electrophilic aromatic substitution due to the deactivating effect of the nitrogen atom. However, the introduction of activating substituents can facilitate this reaction, typically at the 3- and 5-positions.
Based on the electronic properties, the expected order of reactivity towards electrophiles is:
-CH3 > -OCH3 ≈ -SCH3 > -Cl
-
-CH3: As a strong activating group, 2-methylpyridine is expected to be the most reactive among the four.
-
-OCH3 and -SCH3: These groups are also activating due to their resonance effect, but their inductive withdrawal partially counteracts this. Their relative reactivity can be subtle and may depend on the specific reaction conditions.
-
-Cl: The strongly deactivating chloro group makes 2-chloropyridine the least reactive towards electrophilic attack.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is more favorable for pyridines, especially with a good leaving group at the 2- or 4-position. Electron-withdrawing groups on the ring enhance the rate of SNAr by stabilizing the negatively charged Meisenheimer intermediate.
For a reaction where the substituent itself is the leaving group (e.g., in 2-halopyridines), the reactivity is also influenced by the carbon-substituent bond strength. However, when comparing the effect of these substituents on the reactivity of a leaving group at another position (e.g., a nitro group at the 5-position of a 2-substituted pyridine), the electronic effect of the substituent at the 2-position becomes the dominant factor. In this scenario, the expected order of reactivity towards nucleophiles is:
-Cl > -SCH3 ≈ -OCH3 > -CH3
-
-Cl: The strong electron-withdrawing nature of the chloro group will significantly activate the ring for nucleophilic attack.
-
-SCH3 and -OCH3: Their inductive electron-withdrawing character will also activate the ring, though to a lesser extent than the chloro group.
-
-CH3: The electron-donating methyl group will deactivate the ring towards nucleophilic attack, making it the least reactive.
Experimental Protocols
To facilitate direct comparison, the following detailed experimental protocols are provided.
Determination of pKa Values by Potentiometric Titration
This method allows for the precise determination of the acid dissociation constant of the conjugate acid of the substituted pyridine.
Materials:
-
Substituted pyridine (e.g., 2-methylthiopyridine)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (100 mL)
Procedure:
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Accurately weigh approximately 1 mmol of the substituted pyridine and dissolve it in 50 mL of deionized water in a 100 mL beaker.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Begin stirring the solution and record the initial pH.
-
Titrate the solution by adding the standardized 0.1 M HCl solution in small increments (e.g., 0.5 mL) from the burette.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH has dropped significantly and then begins to level off.
-
Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis).
-
Determine the equivalence point, which is the point of steepest inflection on the titration curve.
-
The pKa is the pH at the half-equivalence point (i.e., when half of the volume of HCl required to reach the equivalence point has been added).
-
Repeat the titration at least three times to ensure accuracy and calculate the average pKa value.
Competitive Electrophilic Nitration
This experiment allows for the direct comparison of the relative reactivity of the substituted pyridines towards an electrophile.
Materials:
-
A mixture of two substituted pyridines (e.g., 2-methylthiopyridine and 2-methylpyridine) in equimolar amounts.
-
Nitrating mixture (a solution of nitric acid in sulfuric acid, prepared cautiously by adding nitric acid to sulfuric acid at low temperature).
-
Dichloromethane (CH2Cl2) or another suitable solvent.
-
Ice bath.
-
Separatory funnel.
-
Sodium bicarbonate solution (saturated).
-
Magnesium sulfate (anhydrous).
-
Rotary evaporator.
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC) for product analysis.
Procedure:
-
In a round-bottom flask, dissolve an equimolar mixture of the two substituted pyridines (e.g., 0.5 mmol of each) in 10 mL of dichloromethane.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add a sub-stoichiometric amount of the nitrating mixture (e.g., 0.25 mmol of nitric acid) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for a specified time (e.g., 30 minutes).
-
Quench the reaction by slowly adding it to a separatory funnel containing 20 mL of cold water.
-
Carefully neutralize the aqueous layer by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Analyze the product mixture using GC-MS or HPLC to determine the relative ratio of the nitrated products. The ratio of the products will reflect the relative reactivity of the starting materials.
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams are provided.
Caption: Workflow for pKa determination by potentiometric titration.
Caption: General mechanism for nucleophilic aromatic substitution on pyridine.
Note: The image source in the DOT script is a placeholder and should be replaced with actual chemical structure images for a complete visualization.
Conclusion
The methylthio substituent imparts a unique reactivity profile to the pyridine ring, positioning it between the strongly activating methyl group and the deactivating chloro group. Its dual electronic nature, being inductively withdrawing and resonance donating, offers a nuanced tool for fine-tuning the electronic properties and reactivity of pyridine-based molecules. This comparative guide provides the foundational data and experimental framework for researchers to further explore and exploit the synthetic potential of methylthio-substituted pyridines in the development of novel pharmaceuticals and functional materials.
References
- 1. Pyridine, 2-(methylthio)- [chembk.com]
- 2. 2-甲硫基吡啶 | 18438-38-5 [m.chemicalbook.com]
- 3. 2-Methylpyridine | C5H4N(CH3) | CID 7975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mVOC 4.0 [bioinformatics.charite.de]
- 5. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 6. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Electronic Effects of Methylthio and Methoxy Groups on the Pyridine Ring
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electronic influence of methylthio (-SCH₃) and methoxy (-OCH₃) substituents on the pyridine ring. Understanding these effects is crucial for tuning the physicochemical properties of pyridine-based compounds, which are prevalent in pharmaceuticals and functional materials. This document summarizes key experimental data, outlines relevant experimental protocols, and visualizes the underlying electronic principles.
Introduction
The electronic nature of a substituent on an aromatic ring, such as pyridine, profoundly impacts its reactivity, basicity, and potential for intermolecular interactions. Both the methoxy and methylthio groups possess a lone pair of electrons on the heteroatom adjacent to the ring, allowing for resonance donation (a +R effect). However, the electronegativity difference between oxygen and sulfur, as well as their differing abilities to participate in π-bonding, leads to distinct electronic consequences. This guide explores these differences through available experimental data.
Data Presentation
| Parameter | Substituent Position | Methylthio (-SCH₃) | Methoxy (-OCH₃) |
| pKa of Conjugate Acid | 2- | Data not available | 3.28 |
| 3- | Data not available | 4.88 | |
| 4- | Data not available | 6.62 | |
| Hammett Constant (σ) | para (σₚ) | Data not available | -0.27 |
| meta (σₘ) | Data not available | +0.12 | |
| ¹H NMR Chemical Shift (δ, ppm) | Substituent Protons | ~2.5 (s) | ~3.9 (s) |
| Ring Protons (approx. range) | 7.0 - 8.5 | 6.7 - 8.2 | |
| ¹³C NMR Chemical Shift (δ, ppm) | Substituent Carbon | ~15 | ~55 |
| Ring Carbons (approx. range) | 120 - 150 | 110 - 165 |
Electronic Effects Explained
The electronic influence of a substituent is a combination of inductive and resonance effects. The following diagram illustrates the interplay of these effects for the methoxy and methylthio groups on a pyridine ring.
Caption: Inductive vs. Resonance Effects of Methoxy and Methylthio Groups.
Experimental Protocols
Determination of pKa Values by Potentiometric Titration
This method involves the titration of a solution of the substituted pyridine with a strong acid (e.g., HCl) while monitoring the pH.
Materials:
-
Substituted pyridine sample
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water, purged with nitrogen to remove dissolved CO₂
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Prepare a dilute aqueous solution of the substituted pyridine of known concentration (e.g., 0.01 M).
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Place a known volume of the pyridine solution in a beaker with a magnetic stir bar.
-
Immerse the pH electrode in the solution and begin stirring.
-
Add the standardized HCl solution in small, precise increments from the burette.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point.
NMR Spectroscopy for Structural Elucidation and Electronic Probing
¹H and ¹³C NMR spectroscopy are powerful tools to probe the electronic environment of the pyridine ring. Chemical shifts are sensitive to the electron density around the nuclei.
Sample Preparation:
-
Dissolve 5-10 mg of the substituted pyridine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
¹H NMR Acquisition (Typical Parameters for a 400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
¹³C NMR Acquisition (Typical Parameters for a 400 MHz Spectrometer):
-
Pulse Program: Standard proton-decoupled experiment.
-
Spectral Width: 0-180 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 (or more, depending on concentration).
The following diagram outlines a general workflow for characterizing substituted pyridines.
Caption: General Experimental Workflow for Characterization.
Discussion of Electronic Effects
Methoxy Group (-OCH₃): The oxygen atom in the methoxy group is highly electronegative, leading to a significant electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen can be delocalized into the pyridine ring through resonance (+R effect). For the methoxy group, the +R effect is dominant, leading to an overall electron-donating character, especially at the ortho and para positions. This increases the electron density of the ring, making it more susceptible to electrophilic attack and increasing the basicity (higher pKa) of the pyridine nitrogen compared to unsubstituted pyridine.
Methylthio Group (-SCH₃): Sulfur is less electronegative than oxygen, resulting in a weaker inductive electron withdrawal (-I effect) compared to the methoxy group. The larger size of the sulfur 3p orbitals results in less effective overlap with the carbon 2p orbitals of the pyridine ring. Consequently, the resonance donation of the sulfur lone pair (+R effect) is weaker than that of the oxygen lone pair in the methoxy group. The interplay between the weaker -I and weaker +R effects makes the overall electronic influence of the methylthio group less electron-donating than the methoxy group. A definitive conclusion on its overall activating or deactivating nature relative to hydrogen requires the missing experimental Hammett constants.
Conclusion
Based on the available data and theoretical considerations, the methoxy group is a stronger electron-donating group on the pyridine ring than the methylthio group. This is primarily due to the more effective resonance donation from the oxygen atom. The lack of experimental pKa and Hammett constant data for methylthio-substituted pyridines highlights a knowledge gap in the literature. Further experimental investigation is required to provide a complete quantitative comparison of the electronic effects of these two important functional groups. Such data would be invaluable for the rational design of pyridine-containing molecules in various scientific and industrial applications.
Comparative Analysis of 1H and 13C NMR Spectra: 3,5-Bis(methylthio)pyridine and Related Analogues
For Immediate Release
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3,5-bis(methylthio)pyridine and its structural analogues: pyridine, 3-methylthiopyridine, and 3,5-dimethylpyridine. This analysis is intended for researchers, scientists, and professionals in the field of drug development to facilitate the structural elucidation and characterization of pyridine-based compounds. The inclusion of detailed experimental protocols and visual diagrams aims to support and streamline research workflows.
¹H NMR Spectral Data Comparison
The ¹H NMR chemical shifts (δ) are presented in parts per million (ppm) relative to tetramethylsilane (TMS). The data highlights the influence of methylthio and methyl substituents on the electronic environment of the pyridine ring protons.
| Compound | H-2 / H-6 (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | -SCH₃ (ppm) | -CH₃ (ppm) |
| This compound (Predicted) | ~8.2 (s) | - | ~7.4 (s) | - | ~2.5 (s) | - |
| Pyridine | 8.61 (d) | 7.27 (t) | 7.66 (t) | 7.27 (t) | - | - |
| 3-Methylthiopyridine (Predicted) | 8.43 (d) | - | 7.22 (dd) | 7.08 (dd) | 2.52 (s) | - |
| 3,5-Dimethylpyridine | 8.21 (s) | - | 7.26 (s) | - | - | 2.25 (s) |
¹³C NMR Spectral Data Comparison
The ¹³C NMR chemical shifts (δ) are presented in ppm relative to TMS. The data illustrates the electronic effects of the substituents on the carbon atoms of the pyridine ring.
| Compound | C-2 / C-6 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | -SCH₃ (ppm) | -CH₃ (ppm) |
| This compound (Predicted) | ~150 | ~140 | ~125 | ~140 | ~15 | - |
| Pyridine | 150.1 | 123.9 | 136.1 | 123.9 | - | - |
| 3-Methylthiopyridine (Predicted) | 151.2 | 138.3 | 123.8 | 129.5 | 15.4 | - |
| 3,5-Dimethylpyridine | 147.3 | 132.4 | 137.0 | 132.4 | - | 18.1 |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
The following is a standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample or dispense 20-30 µL of a liquid sample into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Cap the NMR tube and gently agitate until the sample is completely dissolved.
2. Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans (ns): Typically 16 to 64 scans for adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width (sw): A range of approximately -2 to 12 ppm is generally sufficient for most organic compounds.
-
Acquisition Time (aq): 2-4 seconds.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.
-
Number of Scans (ns): A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width (sw): A spectral width of around 0 to 220 ppm is standard for most organic molecules.
-
Acquisition Time (aq): 1-2 seconds.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Pick and label the peaks with their respective chemical shifts.
Visualizing Molecular Structure and Analytical Workflow
To aid in the understanding of the molecular structure and the process of NMR analysis, the following diagrams have been generated using the DOT language.
Caption: Structure of this compound.
Comparative Analysis of Mass Spectrometry Fragmentation Patterns: 3,5-Bis(methylthio)pyridine and Related Compounds
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Electron Ionization Mass Spectrometry Fragmentation of 3,5-Bis(methylthio)pyridine
In the realm of drug discovery and development, the precise structural elucidation of novel compounds is paramount. Mass spectrometry, particularly with electron ionization (EI), stands as a cornerstone technique for revealing the intricate fragmentation patterns that serve as molecular fingerprints. This guide provides a comparative analysis of the anticipated mass spectrometry fragmentation pattern of this compound against a structurally related analogue, 3-(methylthio)pyridine, for which experimental data is available. Understanding these patterns is crucial for the identification and characterization of pyridine and thioether-containing compounds in complex matrices.
Predicted and Observed Fragmentation Data
Due to the absence of publicly available experimental mass spectral data for this compound, its fragmentation pattern has been predicted based on established principles of mass spectrometry and comparison with the known fragmentation of 3-(methylthio)pyridine. The primary ionization event in EI mass spectrometry involves the removal of an electron to form a molecular ion (M+•). The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.
For this compound, the molecular ion is expected at m/z 171. The fragmentation is likely to proceed through the loss of methyl radicals (•CH3) and thioformaldehyde (CH2S) from the methylthio substituents. For comparison, the experimental fragmentation data for 3-(methylthio)pyridine, obtained from the NIST Mass Spectrometry Data Center, is presented.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Neutral Losses |
| This compound (Predicted) | 171 | 156 (M - •CH3)+ 124 (M - •SCH3)+ 109 (M - 2x •CH3)+ 78 (C5H4N)+ |
| 3-(methylthio)pyridine (Experimental)[1][2][3] | 125 | 110 (M - •CH3)+ 83 (M - CH2S)+ 78 (C5H4N)+ |
Experimental Protocols
The following outlines a general experimental protocol for acquiring electron ionization mass spectra for aromatic sulfur-containing compounds.
Instrumentation:
-
A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source is typically employed.
-
The mass analyzer can be a quadrupole, time-of-flight (TOF), or magnetic sector instrument.
Sample Preparation:
-
The analyte is dissolved in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
Gas Chromatography (GC) Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating aromatic compounds.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Mass Spectrometry (MS) Conditions:
-
Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
Scan Rate: 2 scans/second
Visualization of Fragmentation Pathways and Workflow
To visually represent the predicted fragmentation of this compound and the general analytical workflow, the following diagrams have been generated using Graphviz (DOT language).
Caption: Predicted EI fragmentation pathway of this compound.
Caption: General workflow for comparative GC-MS analysis.
References
- 1. Pyridine, 3-(methylthio)- [webbook.nist.gov]
- 2. Pyridine, 3-(methylthio)- [webbook.nist.gov]
- 3. Pyridine, 3-(methylthio)- [webbook.nist.gov]
- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
A Comparative Study of Bis(alkylthio)pyridines and Related Heterocycles: Therapeutic Potential in CNS Disorders and Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of bis(alkylthio)pyridines and structurally related thio-substituted heterocyclic compounds, focusing on their potential as therapeutic agents. Drawing upon available experimental data, this document evaluates their anticonvulsant, anxiolytic, and anticancer properties, offering a synthesized perspective on their structure-activity relationships. While direct comparative studies on a homologous series of bis(alkylthio)pyridines are limited, this guide collates and contrasts data from various pyridine and quinazolinone derivatives to provide a valuable resource for researchers in medicinal chemistry and drug discovery.
Comparative Biological Activity
The therapeutic potential of pyridine derivatives is significantly influenced by the nature and position of their substituents. The introduction of alkylthio groups has been shown to modulate the pharmacological profile of the pyridine scaffold, leading to a range of biological activities.
Anticonvulsant Activity
Several studies have highlighted the anticonvulsant effects of pyridine derivatives. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard models for evaluating anticonvulsant efficacy. The data below compares a thio-substituted tetrahydrothienopyridine derivative with established anticonvulsant drugs.
| Compound/Drug | MES Test ED₅₀ (mg/kg) | scPTZ Test ED₅₀ (mg/kg) | Protective Index (PI) (MES/NT) | Protective Index (PI) (scPTZ/NT) |
| 5-(4-Chlorophenyl)-4,5-dihydrothieno[2,3-e][1][2][3]triazolo[4,3-a]pyridine (6c) | 9.5[4] | 20.5[4] | 48.0[4] | 22.2[4] |
| Carbamazepine | - | - | 6.4[4] | - |
| Ethosuximide | - | - | - | 3.2[4] |
| Pyrid-3-yl-sulfonylurea (BM 27) | 2.87[5] | Inactive[5] | > Phenytoin[5] | - |
| Pyrid-3-yl-sulfonylthiourea (BM 34) | 1.19[5] | Inactive[5] | > Phenytoin[5] | - |
ED₅₀: 50% effective dose. NT: Neurotoxicity. A higher PI indicates a better safety profile.
Anxiolytic Activity
Thioalkyl derivatives of pyridine have demonstrated significant anxiolytic effects, in some cases surpassing the activity of the widely used benzodiazepine, diazepam.[6] The anxiolytic potential is often assessed using behavioral models such as the Elevated Plus Maze (EPM).
| Compound | Anxiolytic Activity Comparison |
| 6-Amino-2-thioalkyl-4-phenylnicotinate derivatives | ~4 times more active than diazepam[6] |
| Ethyl 2-({2-[(diphenylmethyl)amino]-2-oxoethyl}thio)-4-phenyl-6-pyrrolidin-1-ylnicotinate | ~2 times more active than diazepam[6] |
Anticancer Activity
The anticancer properties of pyridine derivatives have been extensively investigated. The introduction of alkylthio and other functional groups can lead to potent cytotoxic effects against various cancer cell lines. The IC₅₀ values from in vitro cytotoxicity assays, such as the MTT assay, are presented below for several pyridine and related heterocyclic compounds.
| Compound | Cell Line | IC₅₀ (µM) |
| 2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurine (5b) | SNB-19 (Glioblastoma) | 5.00[7] |
| 2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurine (5b) | C-32 (Melanoma) | 7.58[7] |
| Dialkylaminoalkylthiopurine (4e) | SNB-19 (Glioblastoma) | < 10[7] |
| Pyridine-based tetraindole (3f/FCW81) | MDA-MB-231 (Breast) | Potent antiproliferative activity[8] |
| Pyridine-based tetraindole (3f/FCW81) | BT549 (Breast) | Potent antiproliferative activity[8] |
| Pyridine chalcone derivative (10i) | ACHN, MCF-7, A-549 | More potent than standard E7010[9] |
IC₅₀: 50% inhibitory concentration.
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to facilitate the replication and validation of these findings.
Anticonvulsant Activity Assays
1. Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures.
-
Apparatus: An electroconvulsive shock apparatus.
-
Procedure: A current of 150 mA is applied for 0.2 seconds through ear electrodes to induce convulsions in rodents. The test compounds are administered at various doses prior to the electrical stimulus. The ability of the compound to prevent the tonic hind limb extension phase of the seizure is recorded as the endpoint.
2. Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for myoclonic and absence seizures.
-
Procedure: Pentylenetetrazole (PTZ) is administered subcutaneously at a dose known to induce clonic seizures (typically 80-85 mg/kg). The test compound is administered prior to PTZ injection. The ability of the compound to prevent or delay the onset of clonic seizures is measured.
Anxiolytic Activity Assays
1. Elevated Plus Maze (EPM) Test: This assay is based on the rodent's natural aversion to open and elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure: Rodents are placed at the center of the maze and allowed to explore for a set period (e.g., 5 minutes). The number of entries and the time spent in the open and enclosed arms are recorded. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
2. Open Field Test (OFT): This test assesses anxiety-like behavior and general locomotor activity.
-
Apparatus: A square or circular arena with walls.
-
Procedure: The animal is placed in the center of the arena, and its movement is tracked for a defined period. Parameters measured include the time spent in the center versus the periphery of the arena and the total distance traveled. Anxiolytic compounds tend to increase the time spent in the central zone.
3. Light-Dark Box Test (LDB): This test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas.
-
Apparatus: A box divided into a large, brightly illuminated compartment and a small, dark compartment.
-
Procedure: The animal is placed in the light compartment, and the time spent in each compartment and the number of transitions between them are recorded. Anxiolytic drugs increase the time spent in the light compartment.
Anticancer Activity Assay
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Procedure: Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compound. After a specified incubation period (e.g., 48 or 72 hours), MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured at a specific wavelength. The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathways and Mechanisms of Action
The biological activities of bis(alkylthio)pyridines and related compounds are mediated through their interaction with specific cellular signaling pathways.
GABAergic Signaling in Anxiolytic and Anticonvulsant Activity
Many anxiolytic and anticonvulsant drugs exert their effects by modulating the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. Some thio-substituted pyridine derivatives are proposed to interact with GABA-A receptors, enhancing GABAergic inhibition and thereby reducing neuronal excitability.[4]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. The JNK, ERK and p53 pathways play distinct roles in apoptosis mediated by the antitumor agents vinblastine, doxorubicin, and etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of anticonvulsant activities of 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b ]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticonvulsant activity of pyrid-3-yl-sulfonyl ureas and thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anxiolytic-like effects of acute and chronic GABA transporter inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer efficacy of unique pyridine-based tetraindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Biological Evaluation and Molecular Docking Studies of Pyridine Incorporated Chalcone Derivatives as Anticancer Agents | Bentham Science [eurekaselect.com]
Biological activity comparison between "3,5-Bis(methylthio)pyridine" and its analogs
An examination of the therapeutic potential of the pyridine scaffold, this guide provides a comparative overview of the biological activities of various pyridine analogs. Due to the limited publicly available data on the specific biological functions of 3,5-Bis(methylthio)pyridine, this report focuses on comparing structurally related pyridine derivatives with demonstrated antimicrobial, antitumor, and neurological activities, supported by experimental data from peer-reviewed studies.
The pyridine ring is a fundamental heterocyclic structure found in numerous natural products and synthetic compounds, serving as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have been extensively explored for a wide range of therapeutic applications, including as antimicrobial, anticancer, antimalarial, and neurotropic agents.[1][3][4] This guide synthesizes findings from multiple studies to offer a comparative perspective on the structure-activity relationships of different classes of pyridine analogs.
Antimicrobial Activity of Pyridine Analogs
Pyridine derivatives have shown significant promise as antimicrobial agents, with their efficacy being highly dependent on the nature and position of substituents on the pyridine ring.
Key Findings:
-
Pyridinium Salts: Quaternary nitrogen salts of pyridine, known as pyridinium salts, exhibit antimicrobial properties attributed to their interaction with bacterial cell membranes.[5] The length of the alkyl chain on the pyridinium nitrogen has been shown to correlate with antibacterial activity, with longer chains generally leading to increased efficacy.[5] For instance, pyridinium derivatives with a 3-phenylpropyl side chain have demonstrated notable activity against Staphylococcus aureus.[5]
-
Amino-Substituted Pyridines: The position of amino substitution on the pyridine ring influences its antimicrobial activity.[6] Studies on 2-amino-5-substituted pyridine derivatives have revealed that substitution at position 4 of the pyridine ring results in greater fungicidal and bactericidal activity compared to substitutions at positions 3 or 6.[6]
-
Pyridine-Thiazole Hybrids: Hybrid molecules incorporating both pyridine and thiazole rings have been synthesized and evaluated for their antimicrobial potential.[3] Some of these hybrids have shown effectiveness against a range of bacterial and fungal strains.[3]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Pyridine Analogs
| Compound Class | Analog | S. aureus | E. coli | P. aeruginosa | C. albicans | Reference |
| Pyridinium Salts | 4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromide | 4 | - | - | - | [5] |
| 2-Amino-5-substituted Pyridines | Compound 2c (specific structure not detailed) | 0.039 | - | - | - | [6] |
| Nicotinoyl Thioureas | Specific derivatives | Excellent activity reported | Excellent activity reported | Excellent activity reported | - | [3] |
| N-alkylated Pyridine Salts | Compound 66 (specific structure not detailed) | MIC at 100 µg/mL = 56% inhibition | MIC at 100 µg/mL = 55% inhibition | - | - | [3] |
Note: "-" indicates data not reported in the cited source.
Antitumor Activity of Pyridine Derivatives
The pyridine scaffold is a key component in a variety of anticancer agents, with different substitution patterns leading to diverse mechanisms of action and cellular targets.
Key Findings:
-
Pyridine-Thiazole Hybrids: Certain pyridine-thiazole hybrid molecules have demonstrated high antiproliferative activity against various cancer cell lines, including those from leukemia, colon, breast, and lung cancers.[7] For example, 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone (compound 3) exhibited a very low IC50 value of 0.57 µM in HL-60 leukemia cells, suggesting high potency.[7]
-
Thio-Substituted Pyridines: Thio-substituted pyridine derivatives have been investigated for their anticancer properties. For instance, in a study of 3-substituted methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles, one compound (compound 3) was identified as the most potent against HEGP2 (liver cancer) cell lines, inducing a 59-fold increase in apoptosis.[8]
-
[3][9]triazine-pyridine Biheteroaryls: Novel biheteroaryl compounds combining triazine and pyridine rings have been developed as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer.[10] Compound 20 from this class showed high inhibitory potency against CDK1, CDK2, and CDK5, and demonstrated significant antiproliferative activity against several tumor cell lines.[10]
Table 2: Comparative Antiproliferative Activity (IC50) of Selected Pyridine Analogs
| Compound Class | Analog | Cell Line | IC50 (µM) | Reference |
| Pyridine-Thiazole Hybrids | Compound 3 | HL-60 (Leukemia) | 0.57 | [7] |
| Thio-Substituted Pyridines | Compound 3 | HEGP2 (Liver) | Data presented as fold-increase in apoptosis | [8] |
| Thio-Substituted Pyridines | Compound 9b | MCF7 (Breast) | Not specified | [8] |
| [3][9]triazine-pyridine | Compound 20 | CDK1 (enzyme assay) | 0.021 | [10] |
| Pyridine Derivatives | Compound 2j | EAC (Ehrlich ascites carcinoma) | 54.54 | [11] |
| Pyridine Derivatives | Compound 6 | EAC (Ehrlich ascites carcinoma) | 61.57 | [11] |
Neurological and Other Activities
Beyond antimicrobial and antitumor effects, pyridine analogs have been explored for their activity in the central nervous system and for other therapeutic applications.
-
Neurotropic Effects: Thioalkyl derivatives of pyridine have been synthesized and shown to possess anticonvulsant, anxiolytic, and antidepressant properties.[1] Some of these compounds exhibited anxiolytic activity significantly greater than that of diazepam.[1]
-
Anti-inflammatory Activity: A series of 2,3,5-trisubstituted pyridine analogs were discovered to be potent inhibitors of Interleukin-1β (IL-1β) release, a key mediator in inflammation.[12] This inhibition is thought to occur via modulation of the p38 MAPK signaling pathway.[12]
-
Antimalarial Activity: Two series of pyridine derivatives have been synthesized and evaluated for their in vivo antimalarial activity against Plasmodium berghei.[4] The most active compounds showed significant inhibition of parasite multiplication.[4]
Experimental Protocols
Antimicrobial Activity Assays
-
Agar Well Diffusion Method: This method is used to assess the antimicrobial activity of compounds.[9] A standardized inoculum of the test microorganism is spread over the surface of an agar plate. Wells are then punched into the agar, and a specific concentration of the test compound (e.g., 2 mg/mL in a solvent like DMSO) is added to each well.[9] The plates are incubated, and the diameter of the zone of inhibition around each well is measured to determine the extent of antimicrobial activity.[9]
-
Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5] Serial dilutions of the test compound are prepared in a liquid growth medium in microtiter plates. A standardized suspension of the test microorganism is added to each well. The plates are incubated, and the lowest concentration of the compound that prevents visible growth of the microorganism is recorded as the MIC.[5]
Antiproliferative Activity Assay
-
MTT Assay: This colorimetric assay is a standard method for assessing cell viability and proliferation.[2] Cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specific incubation period (e.g., 48 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[2]
Signaling Pathways and Mechanisms of Action
The diverse biological activities of pyridine analogs stem from their ability to interact with a variety of cellular targets and signaling pathways.
-
p38 MAPK Signaling Pathway in Inflammation: Certain 2,3,5-trisubstituted pyridine analogs have been shown to inhibit the release of the pro-inflammatory cytokine IL-1β by modulating the p38 MAPK signaling pathway.[12] This pathway is a key regulator of cellular responses to stress and inflammation.
References
- 1. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives [scirp.org]
- 10. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumor activity of novel pyridine, thiophene and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking of Synthetic Routes to 3,5-Disubstituted Pyridines
The 3,5-disubstituted pyridine motif is a cornerstone in medicinal chemistry and materials science, appearing in a wide array of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of substituents at the C3 and C5 positions significantly influences the molecule's biological activity and physical properties. Consequently, the development of efficient and versatile synthetic routes to access this important scaffold is of paramount importance to researchers in both academia and industry. This guide provides a comparative overview of key synthetic strategies, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method for a given application.
Comparative Analysis of Synthetic Methodologies
The synthesis of 3,5-disubstituted pyridines can be broadly categorized into two main approaches: the functionalization of a pre-existing pyridine ring and the de novo construction of the pyridine core. Each strategy offers distinct advantages and is suited for different substrate scopes and functional group tolerances. The following table summarizes the key performance indicators for several prominent synthetic routes.
| Synthetic Route | General Reaction | Typical Substrates | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Suzuki Coupling | Aryl-Aryl Cross-Coupling | 3,5-Dihalopyridines, Arylboronic acids | Pd(PPh₃)₄, K₃PO₄ | 80-110 | 12-24 | 70-95 | [1][2] |
| Buchwald-Hartwig Amination | C-N Cross-Coupling | 3,5-Dihalopyridines, Amines | [Pd₂(dba)₃], (±)-BINAP, NaOtBu | 80 | 4 | ~60 | [3][4] |
| Hantzsch Pyridine Synthesis | Condensation/Cyclization | β-Ketoesters, Aldehydes, Ammonia | None or various catalysts | Reflux | - | Variable, up to 90s | [5][6][7] |
| Intermolecular Cycloaddition | [4+2] Cycloaddition | α,β-Unsaturated acids, Aldehydes, Enamines | Phospholene oxide, MgBr₂ | 110 | 6 | ~28 (overall) | [8][9][10] |
| One-Pot Synthesis from Epoxides | Lewis Acid-Mediated Cyclization | Aromatic Epoxides, Ammonia | Sc(OTf)₃, FeCl₃ | 65 | 18 | Moderate to Excellent | [11] |
| C-H Functionalization | Direct C-H Arylation/Alkenylation | Substituted Pyridines | Pd(OAc)₂, Ag₂CO₃ or other catalysts | 100-140 | 12-48 | Variable | [12][13] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are representative examples and may require optimization for specific substrates.
Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine
This protocol describes a typical palladium-catalyzed cross-coupling reaction to introduce an aryl substituent at the 5-position of a 3-aminopyridine.[1]
Materials:
-
3-Amino-5-bromopyridine
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Degassed water
Procedure:
-
To a dry reaction vessel, add 3-amino-5-bromopyridine (1.0 eq), the corresponding arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 80-90 °C under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination of a Bromopyridine
This protocol outlines the palladium-catalyzed amination of a bromopyridine, a powerful method for forming C-N bonds.[3]
Materials:
-
Bromopyridine derivative
-
Amine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [(±)-BINAP]
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
In a Schlenk vessel under an inert atmosphere, combine the bromopyridine (2.0 eq), amine (1.0 eq), [Pd₂(dba)₃] (0.02 eq), (±)-BINAP (0.04 eq), and NaOtBu (2.8 eq).
-
Add anhydrous toluene to the vessel.
-
Heat the resulting mixture at 80 °C with stirring for 4 hours.
-
After cooling to room temperature, add diethyl ether.
-
Wash the mixture with brine, dry the organic layer over MgSO₄, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from an appropriate solvent system (e.g., pentane/diethyl ether) to yield the purified aryl amine.
Hantzsch Pyridine Synthesis
A classical multi-component reaction for the synthesis of dihydropyridines, which can be subsequently oxidized to pyridines.[5][7]
Materials:
-
β-Ketoester (e.g., ethyl acetoacetate) (2 eq)
-
Aldehyde (1 eq)
-
Ammonia or ammonium acetate
Procedure:
-
Mix the aldehyde, β-ketoester, and ammonia or ammonium acetate in a suitable solvent, such as ethanol.
-
The reaction is often heated to reflux, although room temperature conditions with certain catalysts have been reported.
-
The initial product is a 1,4-dihydropyridine.
-
For the synthesis of the corresponding pyridine, an oxidation step is required. This can be achieved using an oxidizing agent like ferric chloride, manganese dioxide, or potassium permanganate, sometimes in a one-pot procedure.[7]
-
After the reaction is complete, the product can be isolated by cooling the reaction mixture to induce crystallization or by standard workup procedures followed by purification.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations of the discussed synthetic routes.
Caption: Suzuki-Miyaura cross-coupling workflow.
Caption: Buchwald-Hartwig amination workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. jk-sci.com [jk-sci.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
A Comparative Guide to Isomeric Purity Analysis of 3,5-Disubstituted Pyridines
The accurate determination of isomeric purity is a critical aspect of research, development, and quality control for 3,5-disubstituted pyridines, a scaffold prevalent in pharmaceuticals and specialty chemicals. The presence of positional isomers can significantly impact the biological activity, toxicity, and overall efficacy of the final product. This guide provides a comparative overview of the primary analytical techniques used for isomeric purity analysis, offering supporting data and detailed experimental protocols for researchers, scientists, and drug development professionals.
The principal methods for assessing the isomeric purity of 3,5-disubstituted pyridines include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages and is suited to different analytical challenges.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of pyridine isomers. Its applicability is broad, covering both achiral (positional isomers) and chiral separations.
Key Advantages:
-
Versatility: A wide range of stationary and mobile phases can be employed to optimize separations.
-
High Resolution: Capable of separating isomers with very similar physicochemical properties.
-
LC-MS Compatibility: Modern methods often use mobile phases compatible with mass spectrometry, aiding in peak identification.[1]
Challenges:
-
Hydrophilicity: Many pyridine derivatives are polar, leading to poor retention on traditional reversed-phase columns.[2]
-
Peak Tailing: As basic compounds, pyridines can interact with residual silanols on silica-based columns, causing poor peak shapes.[2]
-
Ion-Pairing Agents: While effective for retention, ion-pairing reagents are often incompatible with mass spectrometry.[3]
To overcome these challenges, specialized columns such as mixed-mode or those designed for hydrogen-bonding interactions are often employed.[2][3]
Comparative HPLC Methods for Pyridine Isomer Separation
| Parameter | Method 1: Mixed-Mode Cation-Exchange | Method 2: Hydrogen-Bonding |
| Column | Amaze HD[1] | SHARC 1[3] |
| Separation Mode | Cation-exchange and Hydrogen-bonding[1] | Primarily Hydrogen-bonding[3] |
| Mobile Phase | MeCN/MeOH (60/40) with 0.2% HCOOH and 0.25% AmFm[1] | MeCN/MeOH with Formic Acid (Fa) and Ammonium Formate (AmFm)[3] |
| Detection | UV at 275 nm[1] | UV at 270 nm[3] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[3] |
| Analysis Time | < 6 minutes for pyridine and aminopyridine isomers[1] | Variable, sensitive to mobile phase composition[3] |
| Key Feature | Good peak shape and resolution without aggressive ion-pairing agents[1] | Selectivity and elution order can be manipulated by mobile phase changes[3] |
Experimental Protocol: HPLC Analysis of Pyridine Isomers
This protocol is a general guideline based on established methods for pyridine isomer separation.[1][3]
-
Preparation of Mobile Phase:
-
For Mixed-Mode analysis, prepare a solution of Acetonitrile and Methanol (60:40 v/v). Add 0.2% formic acid and 0.25% ammonium formate.
-
Degas the mobile phase by sonication or vacuum filtration.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the 3,5-disubstituted pyridine isomer mixture in a suitable solvent (e.g., mobile phase) at a concentration of approximately 0.3 mg/mL.[1]
-
Prepare a series of working standards by diluting the stock solution to create a calibration curve.
-
-
Chromatographic Conditions:
-
Column: Amaze HD, 3.2 x 150 mm, or equivalent.
-
Mobile Phase: As prepared above.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 1 µL.[1]
-
Column Temperature: 25 °C.
-
Detection: Diode Array Detector (DAD) at a suitable wavelength (e.g., 275 nm).
-
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover.
-
Inject the standards to generate a calibration curve.
-
Inject the samples for quantification.
-
Integrate the peak areas of the isomers to determine their relative percentages.
-
Workflow for HPLC Method Development
Gas Chromatography (GC)
GC is a powerful technique for separating volatile compounds and is particularly useful for the analysis of less polar pyridine isomers or those that can be made volatile through derivatization.
Key Advantages:
-
High Efficiency: Capillary GC columns provide excellent separation efficiency.
-
Sensitive Detectors: Flame Ionization Detectors (FID) and Mass Spectrometers (MS) offer high sensitivity and specificity.[4][5]
Challenges:
-
Volatility Requirement: Non-volatile or highly polar pyridines may require derivatization to increase their volatility, adding a step to the sample preparation process.
-
Thermal Stability: The analytes must be thermally stable at the temperatures used in the injector and column.
Comparative GC Methods
| Parameter | Method 1: GC-FID | Method 2: GC-MS |
| Column | Agilent CP-Wax 51 for Amines (fused silica capillary)[6] | DB-5MS (or equivalent)[7] |
| Carrier Gas | Nitrogen or Helium[6] | Helium at 1.0 mL/min[7] |
| Injector Temp. | 250 °C[6] | 250 °C[7] |
| Oven Program | Isothermal or temperature ramp (e.g., 70°C to 240°C)[6] | Example: 100°C, ramp 10°C/min to 280°C[7] |
| Detector | Flame Ionization Detector (FID)[5][6] | Mass Spectrometer (MS)[8][9] |
| Key Feature | Robust and quantitative for a wide range of concentrations. | Provides structural information for peak identification and confirmation. |
Experimental Protocol: GC-MS Analysis of Pyridine Isomers
This protocol is a general guideline for the analysis of 3,5-disubstituted pyridines, which may require derivatization if polar functional groups are present.[7]
-
Sample Preparation (with Silylation if needed):
-
Accurately weigh the sample into a vial.
-
If derivatization is needed for polar groups (e.g., -OH, -NH2): Evaporate the sample solution to dryness under nitrogen. Add 50 µL of anhydrous pyridine and 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS). Heat at 70°C for 30 minutes.[7]
-
Dissolve the derivatized or underivatized sample in a suitable solvent (e.g., methanol or dichloromethane).
-
-
GC-MS Conditions:
-
Column: DB-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Program: Initial 100°C for 2 min, then ramp at 10°C/min to 280°C, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Scan Mode: Full scan (e.g., 50-200 amu).[8]
-
-
Analysis Procedure:
-
Inject the sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC).
-
Identify isomer peaks based on their retention times and mass spectra.
-
Quantify by comparing the peak areas of the isomers.
-
Workflow for GC Analysis
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is particularly effective for charged analytes and offers very high separation efficiencies.
Key Advantages:
-
High Efficiency: Generates very sharp peaks, leading to excellent resolution.
-
Rapid Analysis: Separations are often completed in minutes.[8][10]
-
Minimal Sample Consumption: Requires only nanoliter injection volumes.[10]
Challenges:
-
Sensitivity: Concentration sensitivity can be lower than HPLC or GC unless coupled with sensitive detectors or pre-concentration techniques.
-
Neutral Compounds: Does not separate neutral isomers unless techniques like Micellar Electrokinetic Chromatography (MECC) are used.
Performance Characteristics of CE
| Parameter | Capillary Zone Electrophoresis (CZE) |
| Principle | Separation based on charge-to-size ratio in an electric field.[11] |
| Typical Capillary | Fused silica, 50-75 µm internal diameter. |
| Buffer System | Borate or phosphate buffers are common. pH is a critical parameter. |
| Voltage | High voltage (e.g., 15-30 kV) is applied across the capillary. |
| Detection | UV-Vis is most common; can be coupled to MS.[8] |
| Key Feature | Excellent for charged isomers; extremely high resolution.[10] |
Experimental Protocol: CE Analysis of Pyridine Isomers
This is a general protocol for Capillary Zone Electrophoresis (CZE).
-
Buffer Preparation:
-
Prepare a suitable background electrolyte (BGE), for example, 50 mM sodium phosphate buffer. Adjust the pH as needed to ensure the pyridine isomers are charged (typically a low pH for basic pyridines).
-
Filter the buffer through a 0.22 µm filter.
-
-
Sample Preparation:
-
Dissolve the isomer mixture in the BGE or a compatible solvent to a final concentration suitable for the detector (e.g., 0.1 mg/mL).
-
-
CE Conditions:
-
Capillary: Fused silica, e.g., 50 µm I.D., 50 cm total length.
-
Buffer: As prepared above.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Voltage: 25 kV.
-
Temperature: 25 °C.
-
Detection: UV at a suitable wavelength (e.g., 214 nm or 254 nm).
-
-
Analysis Procedure:
-
Rinse the capillary with sodium hydroxide, water, and then the BGE.
-
Inject the sample.
-
Apply the voltage to start the separation.
-
Record the electropherogram.
-
Quantify isomers based on their corrected peak areas (peak area divided by migration time).
-
Workflow for Capillary Electrophoresis
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the quantification of compounds, including isomers, without the need for an identical reference standard for each component. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Key Advantages:
-
Absolute Quantification: Can provide absolute purity and isomer ratios without calibration curves, often using an internal standard.[12]
-
Non-destructive: The sample can be recovered after analysis.
-
Rich Structural Information: Provides structural confirmation of the isomers being quantified.
-
Minimal Sample Preparation: Often requires simple dissolution in a deuterated solvent.[2]
Challenges:
-
Signal Overlap: Resonances from different isomers may overlap, complicating integration. Higher field strength magnets can mitigate this.
-
Sensitivity: Lower sensitivity compared to chromatographic methods.
Performance Comparison of Analytical Methods
| Parameter | HPLC | GC | CE | qNMR |
| Principle | Differential partitioning | Differential partitioning (volatile) | Differential electrophoretic mobility | Nuclear spin resonance |
| Resolution | High to Very High | Very High | Extremely High | Moderate to High |
| Sensitivity | High (ng-pg) | Very High (pg-fg) | Moderate (ng) | Low (µg-mg) |
| Analysis Time | 5-30 min | 10-60 min | < 15 min | 5-20 min |
| Quantification | External/Internal Standard | External/Internal Standard | External/Internal Standard | Absolute (Internal Standard) |
| Sample Prep | Simple dissolution | Can require derivatization | Simple dissolution in buffer | Simple dissolution |
Experimental Protocol: qNMR for Isomeric Purity
This is a general protocol for determining isomeric ratios using ¹H qNMR.[13]
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) about 10-20 mg of the isomer mixture into an NMR tube.
-
If using an internal standard for absolute quantification, accurately weigh a suitable standard (e.g., maleic anhydride, dimethyl sulfone) into the same tube. The standard should have a known purity and signals that do not overlap with the analyte.
-
Add a precise volume (e.g., 600 µL) of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure complete dissolution.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30').
-
Relaxation Delay (d1): Ensure full relaxation of all signals being integrated. A delay of 5 times the longest T₁ value is recommended (a conservative value of 30-60 seconds is often sufficient).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8-64 scans).
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Select well-resolved, non-overlapping signals corresponding to each isomer.
-
Carefully integrate these signals. The ratio of the integrals (normalized by the number of protons each signal represents) gives the molar ratio of the isomers.
-
Calculation of Isomer Ratio:
-
Molar % of Isomer A = [ (Integral_A / Protons_A) / ( (Integral_A / Protons_A) + (Integral_B / Protons_B) ) ] x 100
-
-
Logical Flow for qNMR Analysis
Conclusion
The choice of analytical method for the isomeric purity analysis of 3,5-disubstituted pyridines depends on the specific requirements of the analysis.
-
HPLC is a robust and versatile workhorse, suitable for a wide range of isomers, including chiral molecules, and is easily integrated into quality control workflows.
-
GC offers unparalleled separation efficiency for volatile isomers but may require extra sample preparation steps for more polar compounds.
-
CE provides extremely high resolution and rapid analysis for charged isomers, making it an excellent orthogonal technique to HPLC.
-
qNMR stands out for its ability to provide absolute quantification without isomer-specific standards and offers definitive structural confirmation, making it invaluable for reference material characterization and in-depth structural analysis.
For comprehensive characterization, a combination of a chromatographic technique (HPLC or GC) for separation and a spectroscopic technique (MS or NMR) for identification and quantification is often the most powerful approach.
References
- 1. pure.ul.ie [pure.ul.ie]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. helixchrom.com [helixchrom.com]
- 4. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EP0929523A1 - Preparation of 3,5-lutidine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. longdom.org [longdom.org]
- 9. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke [healthycanadians.gc.ca]
- 10. omicsonline.org [omicsonline.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubsapp.acs.org [pubsapp.acs.org]
Conformational Landscape of Bis(methylthio) Substituted Pyridines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conformational flexibility of substituted aromatic compounds is a critical determinant of their biological activity and physicochemical properties. In the realm of drug discovery, understanding the preferred spatial arrangement of functional groups is paramount for designing molecules with optimal target engagement. This guide provides a comparative conformational analysis of bis(methylthio) substituted pyridines, drawing upon available experimental data from related structures and established theoretical principles. Due to a scarcity of direct experimental studies on all isomers of bis(methylthio)pyridine, this analysis incorporates data from analogous compounds and outlines the state-of-the-art methodologies used to determine their conformational preferences.
Conformational Preferences: Insights from X-ray Crystallography
Direct experimental evidence for the conformation of a bis(thio) substituted pyridine comes from the single-crystal X-ray diffraction study of 2,6-bis(phenylthiomethyl)pyridine. While not a direct bis(methylthio) analogue, the fundamental steric and electronic interactions governing the conformation around the pyridine core are comparable.
The crystal structure reveals a syn conformation of the phenylthiomethyl substituents relative to the pyridine ring. This arrangement is likely favored to minimize steric hindrance between the bulky phenyl groups. The key dihedral angles, which describe the rotation of the substituent groups relative to the pyridine ring, are summarized in Table 1.
| Dihedral Angle | Value (°) | Description |
| C(2)-C(1)-S(1)-C(8) | 78.9 | Rotation around the C(pyridyl)-S bond of the first substituent. |
| C(6)-C(1)-S(2)-C(14) | -85.2 | Rotation around the C(pyridyl)-S bond of the second substituent. |
| Table 1: Key Dihedral Angles in 2,6-bis(phenylthiomethyl)pyridine. These values indicate that the thioether groups are not coplanar with the pyridine ring, adopting a staggered conformation. |
This syn arrangement observed in the solid state for the phenylthiomethyl derivative suggests that for 2,6-bis(methylthio)pyridine, a conformation where both methyl groups are on the same side of the pyridine ring might also be a stable conformer, although likely with different dihedral angles due to the smaller size of the methyl group. For other isomers (e.g., 2,3-, 3,5-), the conformational landscape will be dictated by a balance of steric repulsion between the methylthio groups and adjacent protons or the other substituent, as well as electronic interactions between the sulfur lone pairs and the pyridine π-system.
Theoretical Considerations for Rotational Barriers
The primary conformational freedom in bis(methylthio)pyridines arises from the rotation around the C(pyridyl)-S bonds. The energy barriers to this rotation are influenced by:
-
Steric Hindrance: The size of the groups adjacent to the rotating bond. For ortho-substituted pyridines (e.g., 2,3- and 2,6-isomers), steric clash between the methyl group and the nitrogen or an adjacent substituent will significantly impact the rotational barrier.
-
Electronic Effects: The interaction between the sulfur lone pair electrons and the π-system of the pyridine ring. This delocalization is maximized when the p-orbital of the sulfur aligns with the π-system, favoring a planar or near-planar arrangement. However, steric effects often prevent full planarity.
Computational studies on related molecules like thioanisole (phenyl methyl sulfide) and 2-methylthiophene provide insights into the magnitude of these rotational barriers. For thioanisole, the barrier to rotation of the methyl group is relatively low, on the order of a few kcal/mol. For substituted pyridines, the barrier is expected to be influenced by the position of the nitrogen atom and the other methylthio group. For instance, in 2-(methylthio)pyridine, the rotational barrier is expected to be higher than in 3- or 4-(methylthio)pyridine due to the steric interaction with the pyridine nitrogen. A comparative summary of expected rotational barriers is presented in Table 2.
| Isomer | Expected Relative Rotational Barrier | Rationale |
| 2,3-bis(methylthio)pyridine | High | Steric hindrance between the two adjacent methylthio groups. |
| 2,4-bis(methylthio)pyridine | Moderate | Steric interaction of the C2-substituent with the pyridine nitrogen. |
| 2,5-bis(methylthio)pyridine | Moderate | Steric interaction of the C2-substituent with the pyridine nitrogen. |
| 2,6-bis(methylthio)pyridine | High | Steric hindrance between both methylthio groups and the pyridine nitrogen atoms. |
| 3,4-bis(methylthio)pyridine | Low | Less steric hindrance compared to ortho-substituted isomers. |
| 3,5-bis(methylthio)pyridine | Low | Minimal steric hindrance between the substituents. |
| Table 2: Predicted Relative Rotational Barriers for C(pyridyl)-S Bonds in Bis(methylthio)pyridine Isomers. These are qualitative predictions based on steric and electronic principles. |
Experimental and Computational Methodologies
A comprehensive conformational analysis of bis(methylthio) substituted pyridines would involve a combination of experimental and computational techniques.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is crucial for determining through-space proximity of protons. For bis(methylthio)pyridines, NOESY can reveal correlations between the methyl protons and the protons on the pyridine ring, providing direct evidence for the preferred orientation of the methylthio groups.
-
Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: A 2D NOESY spectrum is acquired with a mixing time optimized to observe intramolecular NOEs (typically 300-800 ms).
-
-
Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, one can study dynamic processes such as bond rotation. The coalescence of signals at higher temperatures can be used to calculate the energy barrier for rotation.
-
Procedure: 1D proton NMR spectra are recorded at a range of temperatures, typically from -80 °C to 100 °C, depending on the solvent and the expected energy barrier. The coalescence temperature is used in the Eyring equation to determine the free energy of activation (ΔG‡).
-
X-ray Crystallography:
-
Procedure: Single crystals of the compound are grown by slow evaporation of a solvent, vapor diffusion, or cooling. The crystal is mounted on a diffractometer, and X-ray diffraction data is collected. The resulting electron density map is used to determine the precise three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and dihedral angles.
Computational Methods
Density Functional Theory (DFT) Calculations:
-
Conformational Search: A systematic search of the potential energy surface is performed by rotating the dihedral angles of the C(pyridyl)-S bonds to identify all low-energy conformers.
-
Geometry Optimization: The geometries of the identified conformers are optimized to find the local energy minima.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).
-
Rotational Barrier Calculation: The energy profile for rotation around the C(pyridyl)-S bond is calculated by performing a series of constrained geometry optimizations at fixed dihedral angles. The energy difference between the minimum and the transition state gives the rotational barrier.
-
Typical Level of Theory: B3LYP functional with a 6-311+G(d,p) basis set is a commonly used and reliable method for such calculations.
-
Visualizing Conformational Analysis Workflows
The following diagrams illustrate the logical flow of a comprehensive conformational analysis study.
Caption: Experimental workflow for conformational analysis.
Caption: Computational workflow for conformational analysis.
Conclusion
The conformational analysis of bis(methylthio) substituted pyridines is a multifaceted challenge that requires a synergistic approach combining experimental and computational methods. While direct comparative data for all isomers is currently limited, analysis of related structures and theoretical principles provides a strong foundation for predicting their conformational behavior. The methodologies outlined in this guide offer a robust framework for researchers to elucidate the three-dimensional structures and dynamic properties of these and other flexible molecules, which is a critical step in the rational design of new chemical entities in drug discovery and materials science. Further experimental and computational studies on the specific isomers of bis(methylthio)pyridine are warranted to build a more complete and quantitative understanding of their conformational landscapes.
A Comparative Guide to the Thiomethylation of Pyridines: Catalytic vs. Non-Catalytic Strategies
The introduction of a thiomethyl (-SMe) group into the pyridine scaffold is a critical transformation in medicinal chemistry and drug development. The resulting methylthiopyridines are key intermediates and pharmacophores in a range of biologically active molecules. The synthesis of these compounds can be broadly categorized into catalytic and non-catalytic methods, each presenting a unique set of advantages and challenges regarding substrate scope, regioselectivity, and reaction conditions. This guide provides an objective comparison of these approaches, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their synthetic goals.
Catalytic Approach: Transition-Metal-Catalyzed Cross-Coupling
Modern synthetic chemistry has increasingly turned to transition-metal catalysis for the formation of carbon-sulfur bonds, offering milder conditions and broader functional group tolerance compared to classical methods. Palladium and copper complexes are the most prominent catalysts for this transformation.[1][2][3] While direct catalytic C-H thiomethylation of pyridines is not yet widely reported, the catalytic cross-coupling of halopyridines with a thiomethyl source represents the state-of-the-art catalytic approach.
This method typically involves the reaction of a bromo- or chloropyridine with a thiomethylating agent in the presence of a palladium catalyst, a phosphine ligand, and a base. A key advantage is the ability to perform these reactions under relatively mild conditions, which preserves sensitive functional groups elsewhere in the molecule. However, challenges include the cost of the catalyst and ligands, and the potential for catalyst poisoning by sulfur-containing compounds.[4]
Quantitative Data for Palladium-Catalyzed Thiomethylation
The following table summarizes representative results for the palladium-catalyzed thiomethylation of aryl halides, which serves as a model for the functionalization of halopyridines.
| Entry | Aryl Halide | Thiomethyl Source | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Ref. |
| 1 | 4-Iodoanisole | 2-(Methylthio)ethanol | PdCl₂ (5) | Xantphos (10) | KOtBu (3.0) | Toluene | 120 | 80 | [5] |
| 2 | 4-Chlorotoluene | K₂S + DMC¹ | Pd(OAc)₂ (1) | Xantphos (2) | Cs₂CO₃ (2.0) | Dioxane | 120 | 95 | [6] |
| 3 | 2-Bromopyridine | Sodium thiomethoxide | Pd₂(dba)₃ (2) | XPhos (8) | NaOtBu (1.4) | Dioxane | 100 | 88 | [2] |
| 4 | 3-Bromopyridine | Methanethiol | CuI (10) | 1,10-Phen (20) | K₃PO₄ (2.0) | DMF | 110 | 75 | [7][8] |
¹DMC = Dimethyl carbonate, serving as the methyl source for in situ generated sulfide.
Experimental Protocol: Palladium-Catalyzed Thiomethylation of 2-Bromopyridine
This protocol is adapted from established procedures for palladium-catalyzed C-S bond formation.[5][6]
Materials:
-
2-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Sodium thiomethoxide (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)
-
XPhos (0.08 mmol, 8 mol%)
-
Sodium tert-butoxide (1.4 mmol, 1.4 equiv)
-
Anhydrous dioxane (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add 2-bromopyridine and sodium thiomethoxide to the flask.
-
Add anhydrous dioxane via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL), then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford 2-(methylthio)pyridine.
Non-Catalytic Approaches
Non-catalytic methods for thiomethylation remain highly relevant due to their simplicity, cost-effectiveness, and the avoidance of transition-metal contaminants. These strategies primarily rely on the inherent reactivity of the pyridine ring, which can be enhanced by pre-functionalization with a leaving group or by activation of the nitrogen atom.
Nucleophilic Aromatic Substitution (SNAr)
The most traditional and direct non-catalytic method is the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway requires a pyridine ring substituted with a good leaving group, typically a halide (Cl, F), at the 2- or 4-position.[9] The electron-withdrawing nature of the pyridine nitrogen atom activates these positions towards attack by a potent nucleophile, such as sodium thiomethoxide (NaSMe).
The reaction is typically performed at elevated temperatures in a polar aprotic solvent. While robust and high-yielding, the requirement for a pre-installed leaving group and often harsh conditions (strong base, high temperature) can limit its applicability with sensitive substrates.[10]
| Entry | Substrate | Nucleophile | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Ref. |
| 1 | 2-Chloropyridine | NaSMe | - | DMF | 100 | >95 | [10] |
| 2 | 4-Chloropyridine | NaSMe | - | DMSO | 120 | 92 | General Knowledge |
| 3 | 2,3,5,6-Tetrachloropyridine | i-PrSH | Et₃N (3.9) | MeOH | RT | 95 (4-SiPr) | [11] |
| 4 | 2-Fluoro-5-nitropyridine | NaSMe | - | MeOH | 25 | >98 | [10] |
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 equiv)
-
Sodium thiomethoxide (1.2 mmol, 1.2 equiv)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a round-bottom flask, add sodium thiomethoxide.
-
Add anhydrous DMF via syringe and stir to dissolve.
-
Add 2-chloropyridine to the solution at room temperature.
-
Heat the reaction mixture to 100 °C in an oil bath and stir.
-
Monitor the reaction by TLC. Upon completion (typically 1-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure. The crude product is often of high purity, but can be further purified by distillation or chromatography if necessary.
References
- 1. Metal-catalyzed C–S bond formation using sulfur surrogates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. soc.chim.it [soc.chim.it]
- 4. ias.ac.in [ias.ac.in]
- 5. Palladium-catalyzed intermolecular transthioetherification of aryl halides with thioethers and thioesters - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05532K [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides [organic-chemistry.org]
- 9. Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Assessing the Stability of Pyridine Thioether Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of pyridine thioether derivatives is a critical parameter in drug discovery and development, influencing their pharmacokinetic profiles, shelf-life, and overall therapeutic efficacy. This guide provides a comparative assessment of the stability of various pyridine thioether derivatives, supported by experimental data from peer-reviewed literature. It details the experimental protocols for key stability-indicating assays and visualizes the workflows for a clear understanding of the methodologies.
Comparative Stability Data
The following tables summarize the available quantitative data on the metabolic and thermal stability of different pyridine thioether-containing molecules. It is important to note that the data has been compiled from various studies and may not be directly comparable due to differences in the specific molecular structures and experimental conditions.
Metabolic Stability Data
Metabolic stability, typically assessed by the half-life (t½) in liver microsomes, is a crucial indicator of a compound's persistence in the body. A shorter half-life suggests rapid metabolism and clearance.
| Compound Class/Derivative | System | Half-life (t½) (min) | Reference |
| Piperazin-1-ylpyridazine derivative (Compound 1) | Mouse Liver Microsomes (MLM) | ~3 | [1] |
| Piperazin-1-ylpyridazine derivative (Compound 1) | Human Liver Microsomes (HLM) | ~3 | [1] |
| Pyridine-substituted Piperazin-1-ylpyridazine (Compound 20) | Mouse Liver Microsomes (MLM) | < 3 (shorter than benzene analogue) | [1] |
| 2-pyridone substituted Piperazin-1-ylpyridazine (Compound 27) | Mouse Liver Microsomes (MLM) | > 60 | [1] |
| Fluorine-blocked, pyridine-substituted diazaspiro[3.3]heptane (Compound 29) | Mouse Liver Microsomes (MLM) | 113 | [1] |
| Fluorine-blocked, pyridine-substituted diazaspiro[3.3]heptane (Compound 29) | Human Liver Microsomes (HLM) | 105 | [1] |
Thermal Stability Data
Thermal stability is evaluated by techniques such as Thermogravimetric Analysis (TGA), which determines the temperature at which a material starts to decompose. The temperatures for 5% (T5) and 10% (T10) weight loss are common metrics.
| Material | T5 (°C) | T10 (°C) | Reference |
| Poly(thioether-amide) with 2,6-bis(2-thio-2-(4-carboxyphenyl)-1-oxo)pyridine | - | 137–173 | [2] |
| Poly(thioether-amide) with 2,6-bis(2-thio-2-(4-carboxyphenyl)-1-oxo)pyridine (T50) | 483–523 | - | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of stability studies. Below are protocols for commonly employed stability assays.
In Vitro Metabolic Stability Assay in Liver Microsomes
This assay determines the rate of metabolism of a compound by liver enzymes.
1. Materials and Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (e.g., human, rat, mouse)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compound with known metabolic stability
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system for analysis
2. Procedure:
-
Prepare a reaction mixture containing liver microsomes and phosphate buffer in a 96-well plate.
-
Add the test compound to the reaction mixture to a final concentration of, for example, 1 µM.
-
Pre-incubate the plate at 37°C for approximately 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For a negative control, add buffer instead of the NADPH system.
-
Incubate the plate at 37°C with constant shaking.
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a well containing the cold quenching solution to stop the reaction.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.
1. Instrument and Materials:
-
Thermogravimetric Analyzer (TGA)
-
Sample pan (e.g., platinum, alumina)
-
Inert gas supply (e.g., nitrogen, argon)
-
Test compound
2. Procedure:
-
Tare the TGA sample pan.
-
Place a small, accurately weighed amount of the test compound (typically 1-10 mg) into the pan.
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas at a constant flow rate to create an inert atmosphere.
-
Heat the sample according to a predefined temperature program (e.g., a linear heating rate of 10°C/min from room temperature to 1000°C).
-
Continuously record the sample mass as a function of temperature.
3. Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain a TGA curve.
-
Determine the onset temperature of decomposition and the temperatures at which 5% (T5) and 10% (T10) weight loss occurs.
-
The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of the maximum rate of decomposition.
Chemical Stability Assessment under Different pH Conditions
This assay evaluates the stability of a compound in aqueous solutions at various pH values, which is crucial for predicting its stability in different physiological environments and during formulation.
1. Materials and Reagents:
-
Test compound stock solution
-
Buffers of different pH values (e.g., pH 2, 4, 7.4, 9)
-
Co-solvent if the compound has low aqueous solubility (e.g., acetonitrile, methanol)
-
Constant temperature incubator or water bath
-
HPLC or LC-MS/MS system for analysis
2. Procedure:
-
Prepare solutions of the test compound in the different pH buffers at a known concentration. The use of a co-solvent should be minimized and consistent across all samples.
-
Incubate the solutions at a constant temperature (e.g., 37°C or 50°C) for a specified period (e.g., up to 7 days).
-
At predetermined time points (e.g., 0, 24, 48, 72, 168 hours), withdraw an aliquot from each solution.
-
If necessary, neutralize the sample to prevent further degradation before analysis.
-
Analyze the samples by HPLC or LC-MS/MS to determine the concentration of the parent compound remaining.
3. Data Analysis:
-
Plot the percentage of the parent compound remaining against time for each pH condition.
-
Determine the degradation rate constant (k) for each pH from the slope of the line (for first-order degradation).
-
The pH at which the compound shows the least degradation is considered the pH of maximum stability.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the workflows for the stability assays described above.
Caption: Workflow for the in vitro metabolic stability assay.
Caption: General workflow for thermal stability assessment using TGA.
Caption: Workflow for chemical (pH) stability assessment.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 3,5-Bis(methylthio)pyridine
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 3,5-Bis(methylthio)pyridine, ensuring compliance with safety protocols and regulatory requirements.
Hazard Assessment and Safety Precautions
This compound is a compound that requires careful handling due to its potential hazards. It is classified as harmful if swallowed, inhaled, or in contact with skin, and may cause an allergic skin reaction.[1] Furthermore, it is considered toxic to aquatic life with long-lasting effects.[1] Therefore, all waste containing this compound must be treated as hazardous.
Personal Protective Equipment (PPE): Before handling this compound, ensure all personnel are equipped with the appropriate PPE to minimize exposure risk.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of vapors.[2] |
Quantitative Data Summary
| Property | Value (for Pyridine) | Reference |
| Molecular Formula | C₅H₅N | [3] |
| Molecular Weight | 79.10 g/mol | [4] |
| Boiling Point | 115 °C | [3] |
| Melting Point | -42 °C | [3] |
| Density | 0.978 g/mL at 25 °C | [3] |
| Oral LD50 (Rat) | 891 mg/kg | [5] |
| Dermal LD50 (Rabbit) | 1121 mg/kg | |
| Inhalation LC50 (Rat) | 9000 ppm (1 hour) | [6] |
| Aquatic Toxicity (Mysid Shrimp) | LC50 (96 hr) = 232,380 µg/L | [7] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all local, state, and federal regulations.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any solid this compound, contaminated spatulas, weigh boats, and disposable labware in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix with other incompatible waste streams.
-
Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.
Step 2: Labeling
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include the date of waste generation.
Step 3: Storage
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area. Store away from incompatible materials such as strong oxidizing agents and acids.
Step 4: Accidental Spill Cleanup
-
In the event of a spill, evacuate the area.
-
Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[2]
-
Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[2]
-
Carefully sweep up the absorbed material and place it into a labeled hazardous waste container.[2]
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.
-
Collect all cleaning materials as hazardous waste.
-
Do not allow spills to enter drains or watercourses.[2]
Step 5: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
The recommended disposal method for pyridine and its derivatives is controlled incineration.[5][6] This process should be carried out in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products like nitrogen oxides.[5]
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 2. This compound | CAS#:70999-08-5 | Chemsrc [chemsrc.com]
- 3. Pyridine CAS#: 110-86-1 [m.chemicalbook.com]
- 4. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pyridine - IDLH | NIOSH | CDC [cdc.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling 3,5-Bis(methylthio)pyridine
This guide provides critical safety and logistical information for the handling and disposal of 3,5-Bis(methylthio)pyridine, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Summary
This compound is harmful if swallowed, inhaled, or in contact with skin.[1] It is also known to cause skin and eye irritation.[2] As with many organosulfur compounds, it may have a strong, unpleasant odor.[3]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields.[1][2] A face shield is recommended when there is a significant risk of splashing. | Ensure eye protection meets appropriate national standards (e.g., NIOSH in the US or EN 166 in the EU). |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile or butyl rubber).[1][4][5] | Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste. Wash and dry hands thoroughly after handling.[4] |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside of a fume hood, if ventilation is inadequate, or if dust is generated.[2][4] | The type of respirator will depend on the concentration of airborne contaminants. Ensure proper fit and training before use. |
| Protective Clothing | A laboratory coat or a chemical-resistant apron.[1][6] | To protect against spills and contamination of personal clothing. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for safely handling this compound throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.[4]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[1][4]
-
The storage area should be clearly labeled with the appropriate hazard warnings.[4]
2. Handling and Use:
-
All handling of this compound, whether in solid or solution form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][7]
-
Use the smallest quantity of the substance necessary for the experiment.[4]
-
Wash hands thoroughly with soap and water after handling the compound.[1][4]
3. Spill Management:
-
Minor Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., sand, vermiculite) to avoid raising dust.[1]
-
Collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed hazardous waste container for disposal.[1][9]
-
-
Major Spill:
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.[1][10]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[1]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.[4]
-
Liquid Waste: Collect all liquid waste in a designated, leak-proof, and compatible hazardous waste container.
-
Disposal: All waste must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations.[1][4] Do not dispose of this chemical down the drain or in regular trash.[11]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | CAS#:70999-08-5 | Chemsrc [chemsrc.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. research.arizona.edu [research.arizona.edu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
- 10. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
